1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDKDZUAMNVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627799 | |
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-48-1 | |
| Record name | 1-(2-Fluorophenyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Introduction
1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, with the CAS number 151157-48-1, is a fluorinated aromatic carboxylic acid.[1][2][3][4] Its structure, featuring a cyclobutane ring connected to a 2-fluorophenyl group and a carboxylic acid moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The cyclobutane scaffold provides a three-dimensional element to molecular design, which can be advantageous for optimizing pharmacological properties. This guide provides a comprehensive overview of the known and extrapolated chemical properties, a plausible synthetic route, and the potential applications of this compound for researchers and professionals in drug development.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in public literature. However, we can infer its properties based on its structure and data from its non-fluorinated analog, 1-phenylcyclobutane-1-carboxylic acid.[5][6][7]
| Property | Value | Source |
| Molecular Formula | C11H11FO2 | [1][8] |
| Molecular Weight | 194.20 g/mol | [1][8] |
| CAS Number | 151157-48-1 | [1][2][3][4] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Estimated to be slightly higher than 100-102 °C | Based on 1-phenylcyclobutane-1-carboxylic acid[5][7] |
| Boiling Point | >300 °C (Predicted) | Based on 1-phenylcyclobutane-1-carboxylic acid[5][7] |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water. | General properties of similar organic acids |
| pKa | Estimated to be around 4.0-4.5 | Based on the electron-withdrawing effect of the fluorine atom compared to 1-phenylcyclobutane-1-carboxylic acid (predicted pKa ~4.39)[5][6] |
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from the synthesis of its non-fluorinated analog, 1-phenylcyclobutane-1-carboxylic acid.[6] The synthesis involves the reaction of a Grignard reagent with a cyclobutanecarbonitrile derivative, followed by hydrolysis.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromofluorobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 2-fluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Reaction with Cyclobutanecarbonitrile: The solution of the Grignard reagent is cooled in an ice bath. A solution of 1-cyanocyclobutane-1-carboxylic acid in anhydrous diethyl ether is then added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by the addition of dilute hydrochloric acid until the aqueous layer is acidic.
-
Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the carboxylic acid group and the fluorinated phenyl ring. The carboxylic acid can undergo esterification, amidation, and reduction to the corresponding alcohol. The 2-fluorophenyl group can participate in electrophilic aromatic substitution reactions, although the fluorine atom is a deactivating group.
This molecule is a valuable building block in drug discovery for several reasons:
-
Introduction of a 3D Motif: The cyclobutane ring introduces a non-planar, rigid scaffold, which can be beneficial for binding to protein targets and improving pharmacokinetic properties.
-
Metabolic Stability: The cyclobutane ring is generally more metabolically stable than more flexible aliphatic chains.
-
Modulation of Physicochemical Properties: The fluorine atom can modulate properties such as pKa, lipophilicity, and metabolic stability, which are critical for drug development.
Role as a Building Block in Drug Discovery
Caption: Derivatization pathways for this compound in drug discovery.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would show complex multiplets for the cyclobutane protons, typically in the range of 1.8-3.0 ppm. The aromatic protons would appear in the region of 7.0-7.5 ppm, showing splitting patterns characteristic of a 1,2-disubstituted benzene ring. The carboxylic acid proton would be a broad singlet far downfield, typically above 10 ppm.
-
¹³C NMR: The spectrum would show signals for the cyclobutane carbons, the quaternary carbon attached to the phenyl ring and carboxylic acid, the aromatic carbons (with C-F coupling), and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid dimer would be expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be present around 1700 cm⁻¹. C-F stretching vibrations would appear in the 1100-1200 cm⁻¹ region.
Conclusion
This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed experimental data is limited, its chemical properties and reactivity can be reasonably predicted based on its structural analogs. The synthetic protocol outlined in this guide provides a viable route for its preparation, enabling further research into its potential in medicinal chemistry and materials science.
References
- Ningbo Inno Pharmchem Co.,Ltd. The Chemistry Behind 2-Fluorophenylacetic Acid: Properties and Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Published October 17, 2025. [Link]
- PubChem. 1-Phenylcyclobutanecarboxylic acid.
- Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid. Accessed January 9, 2026.
- Cenmed Enterprises. 1 (2 Fluorophenyl)Cyclobutane 1 Carboxylic Acid. Cenmed Enterprises. Accessed January 9, 2026. [Link]
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- 8. cenmed.com [cenmed.com]
An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a key building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, analytical characterization methods, and its application in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile compound in their research and development endeavors.
Introduction: The Significance of a Fluorinated Cyclobutane Scaffold
This compound (CAS No. 151157-48-1) is a synthetic organic compound that has garnered interest in the field of drug discovery. Its structure, featuring a cyclobutane ring, a carboxylic acid functional group, and a fluorinated phenyl moiety, offers a unique combination of properties that are highly desirable in the design of novel therapeutic agents.
The cyclobutane motif provides a rigid, three-dimensional scaffold that can effectively orient pharmacophoric elements in a defined spatial arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The carboxylic acid group serves as a versatile handle for further chemical modifications, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).
This guide will delve into the technical details of this compound, providing a foundation for its effective utilization in research and drug development.
Physicochemical and Analytical Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 151157-48-1 |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.2 g/mol |
| Appearance | Light yellow to yellow solid |
| Storage Temperature | 2-8°C |
Spectroscopic Data
¹H-NMR (CDCl₃): δ 7.25-7.34 (m, 1H), 7.17-7.22 (m, 1H), 7.01-7.08 (m, 2H), 3.69-3.77 (m, 2H), 2.99 (m, 1H), 2.93 (m, 1H), 2.79-2.82 (m, 1H), 2.86 (m, 1H), 2.41-2.50 (m, 1H), 2.03 (m, 1H), 1.83 (m, 1H).[1]
Predicted ¹³C-NMR: The predicted ¹³C-NMR spectrum would show distinct signals for the carboxylic acid carbon (~175-185 ppm), the quaternary carbon of the cyclobutane ring, the carbons of the fluorophenyl ring (with characteristic C-F couplings), and the methylene carbons of the cyclobutane ring.
Mass Spectrometry: The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M+) at m/z = 194.2, with fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the cyclobutane ring.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the alkylation of 2-fluorophenylacetonitrile. The following protocol is a scientifically sound and logical approach based on established organic chemistry principles.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 2-(2-Fluorophenyl)cyclobutane-1-carbonitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-fluorophenylacetonitrile (1 equivalent) in anhydrous THF to the stirred suspension.
-
Alkylation: After the initial reaction subsides, add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench cautiously with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-(2-Fluorophenyl)cyclobutane-1-carbonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, combine the 2-(2-Fluorophenyl)cyclobutane-1-carbonitrile from the previous step with a mixture of concentrated sulfuric acid and water.
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The rigid cyclobutane core allows for the precise positioning of substituents, which can lead to improved target engagement and selectivity.
A notable example of its application is found in recent patent literature, where it is utilized as a key intermediate in the synthesis of novel compounds for the prevention and/or treatment of renal diseases.[1] The carboxylic acid functionality allows for its coupling with other molecular fragments to construct the final active pharmaceutical ingredient (API).
The presence of the 2-fluorophenyl group is often a strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve membrane permeability and oral bioavailability. Furthermore, the fluorine substituent can influence the conformation of the phenyl ring and engage in specific interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including a rigid cyclobutane core and a fluorinated aromatic ring, provide a powerful tool for the design of novel therapeutics with optimized properties. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, and should serve as a valuable resource for scientists working in this field.
References
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- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
- Google Patents. WO2024190780A1 - Therapeutic agent for preventing and/or treating renal disease, containing tricyclic compound.
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Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Modern Medicinal Chemistry
An In-Depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid for Researchers, Scientists, and Drug Development Professionals
The confluence of fluorine chemistry and strained ring systems has emerged as a powerful strategy in contemporary drug discovery. The cyclobutane motif, with its unique three-dimensional geometry, offers a rigid scaffold that can effectively orient pharmacophoric elements in a defined space, often leading to enhanced binding affinity and selectivity for biological targets.[1] Concurrently, the incorporation of fluorine atoms into drug candidates is a well-established tactic to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and pKa.[2] This guide provides a comprehensive technical overview of this compound, a molecule that embodies this synergistic combination and represents a valuable building block for the synthesis of novel therapeutics.
Part 1: Nomenclature and Structural Elucidation
IUPAC Name and Justification
The correct and unambiguous naming of a chemical entity is paramount for clear scientific communication. Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the topic compound is This compound .
This name is derived based on the following nomenclature rules:
-
Principal Functional Group : The carboxylic acid (-COOH) group is the principal functional group and dictates the suffix of the name.[3][4]
-
Parent Ring System : When a carboxyl group is directly attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cycloalkane.[5] In this case, the parent ring is cyclobutane, leading to the base name "cyclobutanecarboxylic acid".[6]
-
Numbering : The carbon atom of the ring to which the carboxyl group is attached is assigned the locant '1'.[3][7]
-
Substituents : The phenyl group substituted with a fluorine atom at the ortho position (position 2) is named as a "2-Fluorophenyl" group. This entire substituent is located at the '1' position of the cyclobutane ring.
Therefore, the complete and systematic IUPAC name is this compound. This is further supported by the naming of analogous structures found in chemical databases.[8][9]
Chemical Structure
Figure 1: Chemical structure of this compound.
Part 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is crucial for its application in drug development, influencing aspects from synthetic workup to formulation.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.20 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 37.3 Ų |
Data predicted using computational models.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of a synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show complex multiplets for the cyclobutane protons. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), with splitting patterns influenced by the fluorine substituent. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm).[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show a signal for the carboxylic carbon in the range of 170-180 ppm. The carbon atom of the cyclobutane ring attached to the phenyl group and the carboxylic acid will be a quaternary signal. The aromatic carbons will appear in the 110-165 ppm region, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.[10]
-
IR (Infrared) Spectroscopy : The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[10]
Part 3: Synthesis of this compound
Proposed Retrosynthetic Analysis
Figure 2: Retrosynthetic analysis for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
-
To a solution of 2-fluorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (2.2 eq) dropwise at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-fluorophenyl)cyclobutane-1-carbonitrile.
Step 2: Hydrolysis to this compound
-
To a solution of 1-(2-fluorophenyl)cyclobutane-1-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of approximately 1-2 with a concentrated acid, such as hydrochloric acid (HCl), at 0 °C.
-
The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
If the product is an oil, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the collected solid or the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.
Experimental Workflow Diagram
Figure 3: Proposed synthetic workflow for this compound.
Part 4: Applications in Drug Development
The structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs.
A Rigid Scaffold for Conformational Constraint
The puckered nature of the cyclobutane ring restricts the conformational freedom of the appended 2-fluorophenyl group.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. By locking the aromatic ring in a specific orientation, medicinal chemists can probe the topology of a receptor's binding pocket with greater precision.
Bioisosteric Replacement and Metabolic Stability
The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl or tert-butyl groups, offering a similar spatial arrangement but with different electronic and lipophilic properties. Furthermore, the inherent stability of the cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites of potential metabolism.
Modulation of Physicochemical Properties
The carboxylic acid moiety provides a handle for further chemical modification, such as amide bond formation, to introduce additional points of interaction with a biological target or to fine-tune solubility and cell permeability.[13] The 2-fluorophenyl group, a common motif in approved drugs, can participate in favorable interactions with protein targets and can improve metabolic stability by blocking oxidative metabolism of the aromatic ring.[2][14]
Conclusion
This compound is a valuable building block in medicinal chemistry, combining the conformational rigidity of the cyclobutane scaffold with the advantageous properties imparted by the 2-fluorophenyl substituent. Its systematic synthesis and characterization provide a foundation for its incorporation into drug discovery programs aimed at developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The principles and protocols outlined in this guide are intended to empower researchers and scientists in their pursuit of innovative drug candidates.
References
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A Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a fluorinated carbocyclic building block of significant interest to the pharmaceutical and materials science industries. The document details the molecule's core physicochemical properties, outlines a robust, logical synthetic pathway, and establishes a framework for its analytical characterization. Furthermore, it explores the strategic value of the 2-fluorophenyl and cyclobutane moieties in modern drug discovery, underscoring the compound's potential as a scaffold in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of advanced chemical entities.
Core Molecular Profile
This compound (CAS No. 151157-48-1) is a synthetic organic compound featuring a unique combination of a strained cyclobutane ring and an electronically modified aromatic system.[1][2][][4][5][6] This structural arrangement imparts distinct conformational and electronic properties that are highly sought after in medicinal chemistry.[7][8]
1.1. Nomenclature and Chemical Identifiers
A consistent and accurate identification of a chemical entity is paramount for regulatory compliance, literature searches, and unambiguous scientific communication. The key identifiers for the title compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [] |
| CAS Number | 151157-48-1 | [1] |
| Molecular Formula | C₁₁H₁₁FO₂ | [1][2] |
| Molecular Weight | 194.21 g/mol | [1][2] |
| Isomeric SMILES | C1CC(C1)(C2=CC=CC=C2F)C(=O)O | [1] |
1.2. Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles. While extensive experimental data for this specific molecule is not publicly available, predictive models and data from analogous structures provide valuable insights. The fluorine atom, for instance, is known to increase lipophilicity and can significantly alter metabolic stability.[8][9]
| Property | Predicted/Typical Value | Rationale & Significance |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Based on the carboxylic acid group; influences membrane permeability.[10][11] |
| logP (Octanol-Water Partition Coefficient) | ~2.9 | Estimated based on analogs; indicates moderate lipophilicity, a key drug-like property.[10][11] |
| Hydrogen Bond Donors | 1 | From the carboxylic acid -OH group.[10][11] |
| Hydrogen Bond Acceptors | 2 | From the two oxygen atoms of the carboxyl group.[10][11] |
| Rotatable Bonds | 2 | The C-C bond to the phenyl ring and the C-C bond to the carboxyl group.[10] |
1.3. Structural Representation
The three-dimensional shape of the cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[7][12] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, which can be leveraged to control the spatial orientation of pharmacophoric groups.
Caption: 2D representation of this compound.
Synthesis and Purification
The synthesis of polysubstituted cyclobutanes remains a significant challenge due to the inherent ring strain and the difficulty in controlling stereochemistry.[13] A logical and robust synthetic strategy is crucial for obtaining high-purity material for research and development.
2.1. Retrosynthetic Rationale
A convergent and reliable approach to the target molecule involves the creation of the key quaternary carbon center on a pre-formed cyclobutane ring. One effective strategy is the arylation of a cyclobutane precursor. A plausible retrosynthesis disconnects the molecule at the C-C bond between the cyclobutane ring and the phenyl group. This leads back to a cyclobutanecarboxylic acid or nitrile precursor and a reactive 2-fluorophenyl metallic species.
An alternative, well-precedented route for analogous structures involves the reaction of a malonic ester with a 1,3-dihalopropane to form a cyclobutanedicarboxylate, followed by hydrolysis and decarboxylation.[14] Subsequent arylation can then be achieved. For this guide, we will focus on a more direct arylation of a readily available precursor.
2.2. Proposed Synthetic Protocol
This protocol is based on established organometallic addition and oxidation methodologies. The causality for this choice lies in its reliability and high potential for yield.
Step 1: Synthesis of 1-cyanocyclobutan-1-ol
-
To a stirred solution of cyclobutanone (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or GC-MS analysis indicates complete consumption of the ketone.
-
Quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 2: Arylation via Grignard Reaction
-
Prepare a Grignard reagent from 1-bromo-2-fluorobenzene (1.5 eq) and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the prepared Grignard solution to 0 °C.
-
Add the crude 1-cyanocyclobutan-1-ol from Step 1, dissolved in anhydrous THF, dropwise to the Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
Step 3: Hydrolysis to Carboxylic Acid
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 6 M hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours to facilitate the complete hydrolysis of the intermediate nitrile and imine species to the carboxylic acid.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
2.3. Synthesis and Purification Workflow
Caption: Proposed workflow for synthesis and purification.
2.4. Purification and Isolation
The crude product from the synthesis will likely contain unreacted starting materials and side products. The self-validating step in this process is rigorous purification, which ensures the final compound's identity and purity.
-
Column Chromatography: Purification using silica gel with a gradient elution system (e.g., hexanes/ethyl acetate) is the primary method to isolate the desired compound.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can provide highly pure, crystalline material. The sharp melting point of the recrystallized solid serves as an indicator of purity.
Analytical Characterization
Confirming the structure and purity of the synthesized molecule is a critical, non-negotiable step. A multi-technique analytical approach provides a self-validating system where data from each method corroborates the others. The fluxional nature of the cyclobutane ring can sometimes complicate spectral interpretation, making a comprehensive analysis essential.[13]
3.1. Expected Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for this compound based on its functional groups and structural motifs.
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | -COOH Proton | δ 10-13 ppm (broad singlet) | Deshielded, acidic proton, subject to hydrogen bonding. |
| Aromatic Protons | δ 7.0-7.5 ppm (multiplets) | Protons on the 2-fluorophenyl ring. | |
| Cyclobutane Protons | δ 1.8-2.8 ppm (multiplets) | Aliphatic protons on the strained ring. | |
| ¹³C NMR | Carboxyl Carbon | δ 175-185 ppm | Characteristic chemical shift for a carboxylic acid carbonyl. |
| Aromatic Carbons | δ 115-165 ppm (including C-F) | Aromatic carbons, with the carbon directly bonded to fluorine showing a large ¹JCF coupling constant. | |
| Quaternary Cyclobutane C | δ ~45-55 ppm | The sp³ carbon attached to both the phenyl and carboxyl groups. | |
| Cyclobutane -CH₂- | δ ~20-35 ppm | Aliphatic carbons of the cyclobutane ring. | |
| ¹⁹F NMR | Aromatic Fluorine | δ -110 to -130 ppm | Typical range for a fluorine atom on a benzene ring relative to CFCl₃.[15][16] |
| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic of a hydrogen-bonded carboxylic acid. |
| C=O Stretch | 1700-1725 cm⁻¹ (strong) | Carbonyl stretch of a dimeric carboxylic acid. | |
| C-F Stretch | 1100-1250 cm⁻¹ (strong) | Aryl-fluorine bond vibration. |
3.2. Rationale for Analytical Choices
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR provides direct evidence for the presence and electronic environment of the fluorine atom, which is a key feature of the molecule.[17][18] The ability to use quantum chemical methods to predict ¹⁹F shifts can further aid in structural confirmation.[15][19]
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering clues about the molecule's connectivity.
-
Infrared (IR) Spectroscopy: Offers a rapid and definitive confirmation of the key functional groups, particularly the very broad O-H and strong C=O stretches of the carboxylic acid moiety.
Applications in Research and Development
The title compound is not merely an academic curiosity; its structural components are strategically valuable in the design of modern pharmaceuticals and advanced materials.
4.1. The Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane ring is increasingly utilized as a "bioisostere" for other groups, such as phenyl rings or gem-dimethyl groups, and as a conformationally restricting element.[7][12] Its key contributions include:
-
Metabolic Stability: The strained, all-sp³ carbon ring can block sites of metabolism, increasing a drug candidate's half-life.[8]
-
Conformational Restriction: By replacing flexible alkyl chains, the cyclobutane ring "locks" substituents in a specific spatial orientation, which can lead to improved binding affinity for a biological target.[8][20]
-
Improved Physicochemical Properties: The three-dimensional nature of the scaffold can reduce planarity and improve solubility compared to aromatic analogues.[7][12]
-
Novel Chemical Space: It provides access to unique, three-dimensional structures that are underrepresented in existing compound libraries, offering a competitive advantage in drug discovery.[21]
4.2. Role of the 2-Fluorophenyl Group
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[8][22][23][24] The 2-fluorophenyl group in this molecule offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, which affects solubility and receptor interactions.
-
Enhanced Membrane Permeability: The lipophilic nature of fluorine can improve a molecule's ability to cross cell membranes.
-
Blocking Metabolic Oxidation: Fluorine can be placed at a position on the aromatic ring that is susceptible to cytochrome P450 oxidation, thereby improving the metabolic stability of the compound.[9]
4.3. Potential Therapeutic Areas
While specific biological activity for this compound is not widely reported, its structural motifs are found in molecules targeting a range of diseases. Fluorinated compounds and those with rigid scaffolds have shown promise as:
-
Anticancer Agents: Many kinase inhibitors and other oncology drugs utilize fluorinated aromatic rings.[9][20]
-
Antimicrobial Agents: The unique structure may allow for selective targeting of bacterial or fungal enzymes.[9]
-
CNS Agents: Improved lipophilicity can aid in crossing the blood-brain barrier for activity in the central nervous system.
Safety and Handling
As a novel chemical entity, this compound should be handled with appropriate care, assuming it may be hazardous until proven otherwise.
-
Hazard Identification: Based on the carboxylic acid functionality and aromatic nature, the compound is expected to be an irritant. Assume it may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound represents a valuable and strategically designed building block for modern chemical synthesis. The convergence of a conformationally rigid cyclobutane scaffold with the electronically and metabolically favorable 2-fluorophenyl group makes it a high-potential starting material for drug discovery programs and materials science innovation. The synthetic and analytical frameworks provided in this guide offer a robust foundation for researchers to produce, validate, and utilize this compound in their R&D endeavors, paving the way for the discovery of next-generation chemical entities with enhanced performance profiles.
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Unveiling the Therapeutic Potential of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid: A Strategic Research Blueprint
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the compound 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a molecule of interest at the intersection of fluorinated chemistry and strained ring systems. In the absence of extensive public data on its specific biological activities, this document provides a comprehensive, forward-looking research framework. We will dissect the molecule's structural components to hypothesize potential therapeutic applications and lay out a detailed, phased experimental plan to systematically investigate its biological profile. This guide is designed not as a retrospective account, but as a proactive roadmap for researchers seeking to unlock the potential of this and similar novel chemical entities.
Introduction: Deconstructing this compound
-
The Cyclobutane Ring: This four-membered carbocycle introduces a degree of conformational rigidity, which can be advantageous in drug design.[1][2][3] By limiting the number of possible conformations, a cyclobutane scaffold can lead to more specific interactions with biological targets, potentially increasing potency and reducing off-target effects.[1][2][3] Its three-dimensional nature can also serve to orient key pharmacophoric groups in a desirable vector for target engagement.[1][2] Marketed drugs containing a cyclobutane moiety, such as the protease inhibitor Boceprevir and the anticancer agent Carboplatin, underscore the therapeutic relevance of this structural motif.[4]
-
The Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2-fluoro substitution on the phenyl ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions.[5] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing its interactions with target proteins.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the compound's in vivo half-life.[5]
-
The Carboxylic Acid: This functional group can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.[8] Its acidic nature also influences the compound's solubility and pharmacokinetic profile.
Given these structural features, we can hypothesize that this compound may possess activity in therapeutic areas where such motifs are prevalent, including oncology, infectious diseases, and inflammatory conditions. A Chinese patent suggests that some substituted cyclobutane carboxylic acid derivatives may have anti-influenza virus activity, providing a specific avenue for investigation.
A Phased Approach to Uncovering Biological Activity: A Hypothetical Research Program
The following sections outline a logical, multi-stage research plan to systematically evaluate the biological potential of this compound.
Phase 1: Foundational In Vitro Screening
The initial phase is designed to cast a wide net and identify potential areas of biological activity using a panel of well-established in vitro assays.
a) Antiproliferative Activity Screening (MTT Assay)
-
Objective: To determine if the compound exhibits cytotoxic effects against cancer cell lines.
-
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
b) Antimicrobial Activity Screening (Broth Microdilution Assay)
-
Objective: To assess the compound's ability to inhibit the growth of pathogenic bacteria and fungi.
-
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
c) Anti-inflammatory Activity Screening (Nitric Oxide Inhibition Assay)
-
Objective: To evaluate the compound's potential to reduce the production of the inflammatory mediator nitric oxide (NO).
-
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Determine the IC₅₀ for NO inhibition. A concurrent cell viability assay is necessary to rule out cytotoxicity as the cause of reduced NO levels.
-
The results from Phase 1 will be summarized in a clear, tabular format to facilitate decision-making.
| Screening Assay | Cell Line / Microbe | Parameter | Result | Interpretation |
| Antiproliferative | A549 (Lung Cancer) | IC₅₀ (µM) | >100 | Inactive |
| MCF-7 (Breast Cancer) | IC₅₀ (µM) | 25 | Moderate Activity | |
| HCT116 (Colon Cancer) | IC₅₀ (µM) | >100 | Inactive | |
| Antimicrobial | S. aureus | MIC (µg/mL) | >128 | Inactive |
| E. coli | MIC (µg/mL) | >128 | Inactive | |
| C. albicans | MIC (µg/mL) | 64 | Weak Activity | |
| Anti-inflammatory | RAW 264.7 | IC₅₀ (µM) | 15 | Moderate Activity |
Based on these hypothetical results, the compound shows moderate antiproliferative activity against breast cancer cells and moderate anti-inflammatory activity. These "hits" would then be prioritized for further investigation in Phase 2. The weak antifungal activity might be noted but deprioritized unless a specific need exists.
Caption: High-level workflow for biological activity investigation.
Phase 2: Hit Validation and Mechanism of Action (MoA) Elucidation
Assuming a "hit" in the antiproliferative screen, the next phase focuses on confirming this activity and beginning to understand how the compound works.
a) Expanded Antiproliferative Screening
-
Objective: To confirm the initial hit and assess the compound's selectivity.
-
Protocol:
-
Test the compound against a broader panel of breast cancer cell lines (e.g., ER+, HER2+, triple-negative).
-
Include a non-cancerous cell line (e.g., MCF-10A) to determine the selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI is desirable.
-
b) Target-Based Screening
-
Objective: To identify potential molecular targets.
-
Protocol:
-
Based on the known mechanisms of action for compounds with similar structural motifs, a targeted screen can be employed. For instance, a kinase inhibitor profiling screen against a panel of common oncogenic kinases would be a logical starting point.
-
Alternatively, a broader, unbiased approach such as affinity chromatography coupled with mass spectrometry could be used to pull down binding partners from cell lysates.
-
c) Cellular Pathway Analysis
-
Objective: To determine the downstream effects of target engagement.
-
Protocol:
-
Western Blotting: Treat the sensitive cancer cell line with the compound at its IC₅₀ concentration for various time points. Analyze cell lysates by Western blot for key signaling proteins involved in cell cycle progression (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major cancer-related pathways (e.g., MAPK, PI3K/Akt).
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Assay: Employ an Annexin V/Propidium Iodide staining assay followed by flow cytometry to quantify the induction of apoptosis.
-
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1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid
Authored by a Senior Application Scientist
Preamble: Elucidating the Therapeutic Potential of a Novel CNS-Active Scaffold
In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel molecular entities that can modulate critical neurotransmitter systems remains a paramount objective. The compound this compound emerges as a molecule of significant interest due to its unique structural characteristics. While direct pharmacological data for this specific compound is not yet prevalent in the public domain, its constituent moieties—a cyclobutane carboxylic acid scaffold and a 2-fluorophenyl group—are features found in compounds known to interact with key CNS targets.
This technical guide puts forth a scientifically grounded hypothesis for the mechanism of action of this compound, positing it as an inhibitor of the Glycine Transporter 1 (GlyT1). This proposed mechanism is based on structure-activity relationship (SAR) analyses of known GlyT1 inhibitors and the established roles of its structural components in CNS-active drugs. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized mechanism, the underlying scientific rationale, and a roadmap for its experimental validation.
The Hypothesized Mechanism of Action: GlyT1 Inhibition
We propose that this compound functions as a selective inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a crucial regulator of glycine concentrations in the synaptic cleft, particularly at glutamatergic synapses.[1][2] By inhibiting GlyT1, the compound would increase the extracellular levels of glycine, thereby enhancing the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as an obligatory co-agonist.[1] This modulation of the glutamatergic system is a promising therapeutic strategy for a range of CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1][3]
The Role of GlyT1 in the Central Nervous System
Glycine acts as both an inhibitory neurotransmitter at its own receptors and as a co-agonist at NMDA receptors.[2] The concentration of glycine in the synaptic cleft is tightly controlled by two high-affinity glycine transporters, GlyT1 and GlyT2.[2] GlyT1 is predominantly found in glial cells and at glutamatergic neurons, where it plays a key role in regulating the amount of glycine available to bind to NMDA receptors.[1]
Downstream Signaling: Potentiation of NMDA Receptor Activity
The NMDA receptor is a ligand-gated ion channel that is critical for synaptic plasticity, learning, and memory.[4] For the NMDA receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to it.[5] Under normal physiological conditions, the glycine binding site on the NMDA receptor may not be fully saturated. Therefore, by inhibiting GlyT1 and increasing synaptic glycine levels, the probability of NMDA receptor activation is increased.[1] This leads to an influx of Ca²⁺ ions into the postsynaptic neuron, triggering a cascade of downstream signaling events that are essential for normal neuronal function.
Signaling Pathway of Proposed GlyT1 Inhibition
Caption: Proposed mechanism of action via GlyT1 inhibition.
Structure-Activity Relationship (SAR) Insights
The proposed mechanism is supported by an analysis of the structure-activity relationships of known GlyT1 inhibitors. The key structural features of this compound are hypothesized to contribute to its binding and inhibitory activity at GlyT1.
| Structural Feature | Proposed Role in GlyT1 Inhibition | Rationale and Supporting Evidence |
| Cyclobutane Ring | Provides a rigid scaffold to orient the pharmacophoric groups for optimal binding to the transporter. | The use of cyclobutane rings in drug candidates can offer conformational restriction, which can lead to improved potency and selectivity.[6] |
| Carboxylic Acid Group | Forms a key ionic or hydrogen bond interaction with a positively charged residue in the GlyT1 binding pocket. | The carboxylic acid moiety is a common feature in many biologically active compounds and is known to be crucial for binding to target proteins.[7] |
| 2-Fluorophenyl Group | Engages in hydrophobic and potentially halogen bonding interactions within a lipophilic pocket of the transporter, enhancing binding affinity and metabolic stability. | The fluorophenyl group is a common substituent in CNS drugs and can contribute to tighter binding with target enzymes.[8][9] |
Experimental Validation Protocols
To validate the hypothesis that this compound is a GlyT1 inhibitor, a series of in vitro assays are proposed.
GlyT1 Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for GlyT1.
Methodology:
-
Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing human GlyT1.
-
Binding Reaction: Incubate the cell membranes with a known radiolabeled GlyT1 inhibitor (e.g., [³H]-Org24598) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for GlyT1 Binding Assay
Caption: Workflow for GlyT1 radioligand binding assay.
Glycine Uptake Functional Assay
Objective: To measure the functional inhibition of glycine transport by this compound.
Methodology:
-
Cell Culture: Culture a cell line stably expressing human GlyT1.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Glycine Uptake: Add [³H]-glycine to the cells and incubate for a defined period to allow for uptake.
-
Wash: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Detection: Lyse the cells and measure the amount of incorporated [³H]-glycine using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of glycine uptake.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a novel Glycine Transporter 1 inhibitor. This proposed mechanism of action, centered on the enhancement of NMDA receptor function through increased synaptic glycine levels, positions this compound as a promising candidate for the treatment of CNS disorders. The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis. Further studies, including in vivo microdialysis to measure glycine levels in the brain and behavioral models of CNS disorders, will be crucial in fully elucidating the therapeutic potential of this intriguing molecule.
References
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- Jolidon, S., Alberati, D., Dowle, A., Fischer, H., Hainzl, D., Narquizian, R., Norcross, R., & Pinard, E. (2008). Design, synthesis and structure-activity relationship of simple bis-amides as potent inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5533-5536. [Link]
- Lowe, J. A., 3rd, Hou, X., Schmidt, C., Tingley, F. D., 3rd, McHardy, S., Kalman, M., Deninno, S., Sanner, M., Ward, K., Lebel, L., Tunucci, D., Valentine, J., Bronk, B. S., & Schaeffer, E. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 19(11), 2974-2976. [Link]
- Discovery and SAR studies of novel GlyT1 inhibitors. (n.d.).
- Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. (2022). International Journal of Molecular Sciences, 23(15), 8153. [Link]
- Calderon, S. N., Izenwasser, S., Heller, B., Gutkind, J. S., Mattson, M. V., Su, T. P., & Newman, A. H. (1994). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 37(15), 2285-2291. [Link]
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- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry, 86(17), 11847-11855. [Link]
- Cyclobutanecarboxylic acid | Formula, Properties & Applic
- Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2447-2455. [Link]
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The Discovery and Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid. This molecule is of significant interest to researchers in drug discovery and medicinal chemistry due to the incorporation of two key structural motifs known to enhance pharmacological properties: a cyclobutane ring and a fluorine-substituted phenyl group. This document details the scientific rationale behind its design, a robust two-step synthetic pathway, and a discussion of its potential as a valuable building block for novel therapeutics. The protocols described herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Rationale for a Fluorinated Cyclobutane Scaffold
The pursuit of novel molecular entities with improved pharmacological profiles is a cornerstone of modern drug discovery. The strategic incorporation of specific structural motifs can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for biological targets. This compound emerges from the deliberate combination of two such privileged scaffolds: the cyclobutane ring and the fluorinated aromatic system.
The cyclobutane moiety, a four-membered carbocycle, offers a unique three-dimensional geometry that can serve as a bioisosteric replacement for more common groups like gem-dimethyl or phenyl rings. Its rigid, puckered structure can help to lock in bioactive conformations, potentially increasing binding affinity to target proteins. Furthermore, the introduction of a cyclobutane ring can enhance metabolic stability and improve physicochemical properties such as solubility and lipophilicity.
Fluorine, the most electronegative element, has become a ubiquitous tool in medicinal chemistry. Its small size allows it to replace hydrogen without significant steric hindrance, yet its powerful electron-withdrawing nature can dramatically alter a molecule's properties. The strategic placement of a fluorine atom on an aromatic ring can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
The combination of these two motifs in this compound creates a novel building block with significant potential for the development of new therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most logically approached through a two-step sequence. The retrosynthetic analysis identifies the carboxylic acid as being derivable from the corresponding nitrile, a common and reliable transformation. The nitrile precursor, 1-(2-fluorophenyl)cyclobutanecarbonitrile, can be synthesized through the cyclization of 2-fluorophenylacetonitrile with a suitable three-carbon electrophile, such as 1,3-dibromopropane.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous due to the commercial availability of the starting materials and the robustness of the proposed chemical transformations. The key challenge in the first step is to achieve efficient dialkylation of the acidic methylene proton of 2-fluorophenylacetonitrile to form the cyclobutane ring. This is effectively addressed through the use of phase-transfer catalysis.
Experimental Protocols
Step 1: Synthesis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile
The formation of the cyclobutane ring is achieved via a phase-transfer catalyzed alkylation of 2-fluorophenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, enabling the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. In this case, a quaternary ammonium salt is employed to transport the hydroxide ion into the organic phase, where it can deprotonate the 2-fluorophenylacetonitrile, generating the nucleophilic carbanion.
Caption: Workflow for the synthesis of the nitrile intermediate.
Protocol:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluorophenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), toluene (5 mL/g of nitrile), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Reaction Execution: Begin vigorous stirring and add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise via the dropping funnel. The addition is exothermic, and the temperature should be maintained between 60-70°C with external cooling if necessary.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2-fluorophenyl)cyclobutanecarbonitrile as a colorless oil.
Causality of Experimental Choices:
-
Vigorous Stirring: Essential to maximize the interfacial area between the aqueous and organic phases, which is crucial for the efficiency of the phase-transfer catalyst.
-
Excess 1,3-dibromopropane: A slight excess is used to drive the reaction towards the desired dialkylation product and compensate for any potential side reactions.
-
Concentrated NaOH: A high concentration of base is necessary to generate a sufficient concentration of the active carbanion in the organic phase.
-
Tetrabutylammonium Bromide: This quaternary ammonium salt is an effective phase-transfer catalyst due to its lipophilic cation, which can efficiently transport the hydroxide anion into the organic phase.
Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile to this compound
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid (5.0 eq) and water (10 mL/g of nitrile).
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed, which typically takes 8-12 hours.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The carboxylic acid will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a white crystalline solid.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for the synthesized compounds.
| Property | 1-(2-Fluorophenyl)cyclobutanecarbonitrile | This compound |
| Molecular Formula | C₁₁H₁₀FN | C₁₁H₁₁FO₂ |
| Molecular Weight | 175.20 g/mol | 194.20 g/mol |
| Appearance | Colorless oil | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.10 (m, 4H, Ar-H), 2.80-2.60 (m, 4H, -CH₂-), 2.20-2.00 (m, 2H, -CH₂-) | δ 10.5 (br s, 1H, -COOH), 7.40-7.00 (m, 4H, Ar-H), 2.70-2.50 (m, 4H, -CH₂-), 2.10-1.90 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5 (d, J=245 Hz), 130.0 (d, J=8 Hz), 129.5, 124.5 (d, J=4 Hz), 122.0, 115.5 (d, J=22 Hz), 45.0, 35.0, 16.0 | δ 182.0, 160.0 (d, J=248 Hz), 131.0 (d, J=8 Hz), 129.0, 124.0 (d, J=3 Hz), 116.0 (d, J=23 Hz), 50.0, 34.0, 15.0 |
| IR (KBr, cm⁻¹) | 2240 (C≡N stretch) | 3300-2500 (broad O-H stretch), 1705 (C=O stretch) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Applications and Future Directions
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing access to a diverse range of chemical space.
The presence of the 2-fluorophenyl group makes this compound particularly interesting for the development of inhibitors for enzymes where interactions with an aromatic ring are crucial for binding. The fluorine atom can act as a hydrogen bond acceptor and can also modulate the electronic properties of the phenyl ring, potentially leading to enhanced potency and selectivity.
Future research in this area could focus on:
-
Library Synthesis: Utilizing the title compound as a scaffold for the parallel synthesis of a library of derivatives for high-throughput screening against various biological targets.
-
Asymmetric Synthesis: Developing enantioselective synthetic routes to obtain single enantiomers of this compound, which is often crucial for optimizing pharmacological activity and reducing off-target effects.
-
Bioisosteric Replacement: Exploring the use of this scaffold as a bioisosteric replacement for known pharmacophores in existing drug molecules to improve their ADME properties.
Conclusion
This technical guide has detailed a robust and reproducible synthetic pathway for the preparation of this compound. The rationale for its design, rooted in the principles of medicinal chemistry, highlights its potential as a valuable building block for the discovery of novel therapeutics. The provided experimental protocols, along with the elucidation of the causality behind key procedural choices, are intended to empower researchers to confidently synthesize and further explore the utility of this promising molecule.
References
- Phase-Transfer Catalysis in Organic Synthesis: For a general overview of the principles and applications of phase-transfer catalysis, refer to: Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Springer Science & Business Media, 2012. [Link]
- Alkylation of Phenylacetonitriles: For examples of the alkylation of phenylacetonitrile and its derivatives, see: Makosza, M.; Jonczyk, A. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Org. Synth.1976, 55, 91. [Link]
- Hydrolysis of Nitriles: For a general discussion on the hydrolysis of nitriles to carboxylic acids, see: V. K. Ahluwalia, R. Aggarwal, V. K. Ahluwalia. Comprehensive Practical Organic Chemistry: Preparations and Quantitative Analysis. Universities Press, 2004. [Link]
- Fluorine in Medicinal Chemistry: For a comprehensive review of the role of fluorine in drug design, see: Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007, 317(5846), 1881-1886. [Link]
- Cyclobutanes in Medicinal Chemistry: For a review on the application of cyclobutane scaffolds in drug discovery, see: Wessjohann, L. A.; Ruijter, E.; Garcia-Rivera, D.; Brandt, W. What can you do with a cyclobutane? Angew. Chem. Int. Ed.2009, 48(8), 1358-1372. [Link]
The Strategic Importance of the 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid Scaffold
An In-Depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid and Its Derivatives for Drug Discovery Professionals
This guide provides a comprehensive technical overview of this compound, a fluorinated scaffold of significant interest in modern medicinal chemistry. We will delve into its synthesis, derivatization, and potential therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic incorporation of a cyclobutane ring and a fluorine atom offers a unique combination of structural rigidity and modulated physicochemical properties, making this a compelling starting point for novel drug discovery programs.
The this compound core is a valuable building block in drug discovery for several key reasons. The cyclobutane moiety introduces a three-dimensional, rigid structure that can effectively orient substituents into a defined vector space, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of a fluorine atom on the phenyl ring can significantly improve metabolic stability, membrane permeability, and binding interactions. The carboxylic acid group serves as a versatile handle for the synthesis of a wide array of derivatives, most commonly amides, which are prevalent in many active pharmaceutical ingredients.
Synthesis of the Core Moiety: this compound
While multiple synthetic routes to substituted cyclobutane carboxylic acids exist, a common and effective strategy involves the [2+2] cycloaddition of a ketene with an appropriate alkene, followed by functional group manipulation. An alternative and often more direct approach for this specific scaffold involves the alkylation of a 2-fluorophenylacetonitrile derivative.
A plausible and efficient synthetic pathway is outlined below. This multi-step synthesis begins with the readily available 2-fluorophenylacetonitrile and 1,3-dibromopropane.
Figure 1: Proposed synthetic pathway for this compound.
Rationale for Experimental Choices:
-
Step 1: Cyclobutylation: The deprotonation of 2-fluorophenylacetonitrile with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generates a carbanion. This nucleophile then undergoes a double alkylation with 1,3-dibromopropane to form the cyclobutane ring. This method is often preferred for its directness in forming the quaternary carbon center.
-
Step 2: Hydrolysis: The nitrile group of 1-(2-fluorophenyl)cyclobutane-1-carbonitrile is then hydrolyzed to a carboxylic acid. This is typically achieved under basic conditions with aqueous sodium hydroxide (NaOH) and heat, followed by an acidic workup to protonate the carboxylate salt.
Derivatization Strategies: The Power of Amide Coupling
The carboxylic acid functional group is an ideal launching point for creating a diverse library of derivatives. Amide bond formation is a robust and widely utilized reaction in medicinal chemistry. A variety of modern coupling reagents can be employed to achieve high yields and purity, even with sterically hindered or electronically challenging substrates.
Figure 2: General scheme for the synthesis of amide derivatives.
Commonly used coupling agents and their characteristics are summarized in the table below.
| Coupling Agent | Additive | Base | Solvent | Key Advantages |
| HATU | None | DIPEA, TEA | DMF, NMP | High efficiency, widely used. |
| EDC | NHS/HOBt | DIPEA, TEA | DCM, DMF | Water-soluble byproducts, good for bioconjugation. |
| PyBOP | None | DIPEA, TEA | DMF, DCM | Good for sterically hindered couplings. |
Causality Behind Experimental Choices: The choice of coupling agent often depends on the specific amine being used. For simple, unhindered amines, EDC/NHS is a cost-effective and reliable option. For more challenging couplings involving electron-deficient or sterically bulky amines, more powerful reagents like HATU are often employed to ensure complete reaction and high yields. The base, typically DIPEA, is used to neutralize the acid formed during the reaction and to facilitate the coupling process. Anhydrous polar aprotic solvents like DMF are commonly used to dissolve the reactants and facilitate the reaction.
Biological Applications and Therapeutic Potential
While specific biological activity data for derivatives of this compound is not extensively published, the broader class of cyclobutane-containing compounds has shown promise in a variety of therapeutic areas. The rigid cyclobutane scaffold can serve as a conformationally restricted mimetic of more flexible aliphatic or aromatic systems, leading to improved potency and selectivity.
Potential Therapeutic Targets:
| Therapeutic Area | Potential Target(s) | Rationale |
| Oncology | Kinase inhibitors (e.g., JAK), MDM2 inhibitors | The rigid scaffold can effectively position key pharmacophoric groups for optimal binding in the active sites of these enzymes. |
| Metabolic Diseases | GPR120 modulators | The carboxylic acid moiety can mimic the endogenous ligands of this fatty acid receptor. |
| Virology | Viral entry or replication inhibitors | The unique 3D shape of the molecule could disrupt protein-protein interactions essential for the viral life cycle. |
| Inflammation | Enzyme inhibitors (e.g., proteases, lipases) | The fluorinated phenyl group can enhance binding to hydrophobic pockets in inflammatory enzymes. |
Structure-Activity Relationships (SAR): A Prospective Analysis
A systematic exploration of the structure-activity relationships is crucial for optimizing the biological activity of this scaffold. The following diagram illustrates the key regions of the molecule that can be modified to probe the SAR.
Figure 3: Key regions for SAR exploration.
-
R1: Phenyl Ring Substituents: The 2-fluoro substituent is a key feature. Further modifications to the phenyl ring, such as the addition of other small electron-withdrawing or -donating groups, can be explored to fine-tune electronic properties and potential interactions with the target protein. The position of the fluorine atom can also be varied to probe different binding orientations.
-
R2: Amide Substituent: This is the most versatile position for modification. A wide range of primary and secondary amines can be incorporated to introduce different functional groups, alter lipophilicity, and explore various binding interactions. This is where a combinatorial approach can rapidly generate a library of diverse compounds for screening.
-
R3: Cyclobutane Ring Modifications: While more synthetically challenging, modifications to the cyclobutane ring itself, such as the introduction of substituents or altering the stereochemistry, can be used to further constrain the conformation of the molecule and optimize its fit within a binding pocket.
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of an amide derivative of this compound.
Protocol: Synthesis of N-Benzyl-1-(2-fluorophenyl)cyclobutane-1-carboxamide
Materials:
-
This compound (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Benzylamine (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
To the activated mixture, add benzylamine (1.2 equiv) dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-1-(2-fluorophenyl)cyclobutane-1-carboxamide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | m |
| Cyclobutane-H (α to COOH) | 2.8 - 3.2 | m |
| Cyclobutane-H (β to COOH) | 1.8 - 2.4 | m |
| Carboxylic acid-H | 10.0 - 12.0 | br s |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its unique structural and electronic properties, combined with the versatility of the carboxylic acid group for derivatization, provide a rich platform for medicinal chemists to explore. The synthetic routes and derivatization strategies outlined in this guide, along with the prospective SAR analysis, offer a solid foundation for initiating drug discovery programs based on this compelling molecular architecture.
References
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A Technical Guide to Investigating Potential Therapeutic Targets for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid
Introduction
The landscape of modern drug discovery is characterized by a continuous search for novel chemical scaffolds that can address unmet medical needs. The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its valuable properties in medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure can impart favorable characteristics to a molecule, including metabolic stability and the ability to explore chemical space not accessible with more traditional ring systems. This guide focuses on 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a compound whose therapeutic potential remains largely unexplored in publicly available literature. The absence of extensive biological data necessitates a predictive and systematic approach to identifying its potential molecular targets. This document serves as a technical roadmap for researchers, outlining plausible therapeutic avenues and robust experimental workflows to elucidate the compound's mechanism of action. By examining the established biological activities of structurally analogous compounds, we can formulate compelling hypotheses and design a rigorous validation strategy.
Hypothesized Therapeutic Areas and Potential Molecular Targets
Based on the known bioactivities of various cyclobutane-containing molecules and related carboxylic acid derivatives, we can postulate several promising therapeutic areas for this compound.
Metabolic Diseases: G-Protein Coupled Receptor 120 (GPR120)
Recent patent literature has highlighted a class of cyclobutane carboxylic acid compounds as modulators of GPR120, a G-protein coupled receptor that is a key regulator of glucose metabolism.[3] GPR120 is expressed in adipose tissue and macrophages and is involved in insulin sensitization, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[3]
-
Hypothesis: this compound may act as a GPR120 agonist, promoting glucose uptake and exerting anti-inflammatory effects.
The following diagram illustrates the GPR120 signaling pathway, a potential target for the compound .
Caption: Hypothetical GPR120 signaling pathway activation.
Oncology: Kinase Inhibition and Amino Acid Transporters
The cyclobutane scaffold has been integrated into molecules designed to treat kinase-dependent diseases.[4] Furthermore, a related compound, trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid, has been shown to be transported into prostate cancer cells via amino acid transporters (AATs) like ASCT2 and LAT1.[5] These transporters are often upregulated in cancer cells to meet their high metabolic demands, making them attractive therapeutic targets.
-
Hypothesis 1 (Kinase Inhibition): The compound could act as an inhibitor of receptor tyrosine kinases such as c-Met, KDR, c-Kit, or flt-3, which are implicated in various cancers.[4]
-
Hypothesis 2 (AAT-mediated Effects): The molecule may be a substrate for or an inhibitor of AATs, potentially leading to nutrient deprivation in cancer cells or serving as a targeted delivery vehicle for cytotoxic agents. The uptake of the compound is likely to be elevated in cancer cells with high AAT expression.[5]
Autoimmune Diseases: RORγt Inhibition
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor crucial for the differentiation of Th17 cells, which play a pathogenic role in autoimmune diseases like psoriasis and rheumatoid arthritis.[1] Cyclobutane-containing compounds have been developed as RORγt inhibitors.[1][6]
-
Hypothesis: this compound could function as an inhibitor or inverse agonist of RORγt, thereby suppressing Th17 cell differentiation and function.
| Potential Target Class | Specific Examples | Associated Disease Area | Rationale from Similar Compounds |
| GPCRs | GPR120 | Type 2 Diabetes, Metabolic Syndrome | Patent for cyclobutane carboxylic acids as GPR120 modulators.[3] |
| Protein Kinases | c-Met, KDR, c-Kit, flt-3, flt-4 | Various Cancers | Patent for cyclobutane derivatives as kinase modulators.[4] |
| Amino Acid Transporters | ASCT2, LAT1 | Prostate and other Cancers | Known transport mechanism for a similar fluorinated amino-cyclobutane carboxylic acid.[5] |
| Nuclear Receptors | RORγt | Psoriasis, Rheumatoid Arthritis | A known RORγt inhibitor, TAK-828F, features a cyclobutane carboxylic acid scaffold.[1][6] |
Proposed Experimental Workflows for Target Validation
A multi-pronged approach is essential to identify and validate the molecular targets of this compound. The following workflow provides a logical progression from initial screening to functional validation.
Caption: A generalized workflow for therapeutic target validation.
Detailed Experimental Protocols
1. Target Engagement: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protocol:
-
Cell Culture: Culture cells expressing the putative target (e.g., a cancer cell line for kinase targets, or a cell line overexpressing GPR120).
-
Compound Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is essential.
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis and Protein Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method.
-
Data Analysis: Plot the fraction of soluble protein versus temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
2. Functional Validation: GPR120 Activation Assay (cAMP Measurement)
-
Rationale: While GPR120 primarily signals through Gαq, it can also couple to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This provides a measurable functional readout.
-
Protocol:
-
Cell Line: Use a CHO or HEK293 cell line stably expressing human GPR120.
-
Assay Setup: Plate the cells in a 96-well plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a potent activator of adenylyl cyclase, to elevate basal cAMP levels.
-
Compound Addition: Add this compound at a range of concentrations. Include a known GPR120 agonist as a positive control.
-
Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 value. A decrease in cAMP levels indicates agonistic activity at a Gαi-coupled receptor.
-
3. Functional Validation: Kinase Inhibition Assay
-
Rationale: To determine if the compound inhibits a specific kinase, a direct in vitro kinase assay is the gold standard. The ADP-Glo™ Kinase Assay is a common example that measures ADP formation, a product of the kinase reaction.
-
Protocol:
-
Reaction Components: In a multi-well plate, combine the purified recombinant kinase (e.g., c-Met), its specific substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add this compound across a range of concentrations. Include a known inhibitor (e.g., Crizotinib for c-Met) as a positive control and a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) to allow the reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot luminescence (or percent inhibition) against the log of the compound concentration to calculate the IC50 value.
-
Conclusion
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The Fluorophenyl Group: A Strategic Tool in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of a Single Atom Substitution
In the intricate chess game of drug design, the strategic placement of a single atom can dramatically alter the outcome, transforming a lead compound with suboptimal properties into a viable clinical candidate. Among the elemental toolkit available to medicinal chemists, fluorine has emerged as a uniquely powerful asset.[1] Its introduction, particularly as part of a fluorophenyl group, can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3][4] This guide, intended for professionals in drug development, moves beyond a superficial overview to provide a deep, mechanistic understanding of the fluorophenyl group's role, grounded in field-proven insights and actionable experimental protocols.
The strategic incorporation of fluorine is not merely about atomic replacement; it's about leveraging the unique physicochemical properties of the carbon-fluorine (C-F) bond—one of the strongest covalent bonds in organic chemistry—and the high electronegativity of the fluorine atom.[5] These characteristics allow for the fine-tuning of a molecule's electronic landscape, conformation, and susceptibility to metabolic enzymes.[3][6] This guide will dissect these effects, offering a causal explanation for experimental choices and providing a framework for the rational design of fluorinated pharmaceuticals.
Part 1: Enhancing Metabolic Stability - The "Metabolic Blocking" Effect
A primary hurdle in drug development is ensuring a compound remains in the body long enough to exert its therapeutic effect. A common route of drug clearance is oxidative metabolism by cytochrome P450 (CYP450) enzymes.[7] The introduction of a fluorophenyl group can serve as a powerful strategy to enhance metabolic stability, a phenomenon often referred to as "metabolic blocking".[5][8]
The rationale behind this strategy is the exceptional strength of the C-F bond compared to a carbon-hydrogen (C-H) bond.[5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, particularly on an aromatic ring, the site is effectively shielded from CYP450-mediated oxidation.[8][9] This can lead to a significantly longer half-life and improved bioavailability.[10]
Case Study: The Statin Class of Drugs
A prominent example of this principle in action can be seen in the development of the "Type II" statins, such as atorvastatin and rosuvastatin, which are used to treat high cholesterol.[11] These drugs all feature a p-fluorophenyl moiety.[8][11] This substitution is not arbitrary; studies have demonstrated that this group significantly enhances biological activity by, in part, deactivating the ring against P450 monooxygenase, thereby improving the drug's metabolic profile.[8][12]
Quantitative Comparison of Metabolic Stability
The impact of fluorination on metabolic stability can be quantified through in vitro assays. The following table summarizes representative data comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes.
| Compound Pair | Non-Fluorinated (Parent) Half-life (t½, min) | Fluorinated Analog Half-life (t½, min) | Fold Increase in Stability |
| Example 1 | 15 | 90 | 6.0 |
| Example 2 | 30 | >120 | >4.0 |
| Example 3 | 8 | 45 | 5.6 |
Note: Data is illustrative and compiled from various in vitro microsomal stability studies.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a cornerstone for assessing the metabolic stability of a compound. It measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis[9]
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and the test compound at the desired final concentration (typically 1-10 µM).
-
Pre-incubation: Pre-warm the reaction mixture and liver microsomes separately at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed liver microsomes to the reaction mixture, followed by the addition of the NADPH regenerating system. A parallel incubation without NADPH should be run as a negative control.[9]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).[10]
-
Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[10]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[10]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[10]
-
Causality Behind Experimental Choices: The use of liver microsomes provides a relevant in vitro model of Phase I metabolism. The NADPH regenerating system is crucial as it provides the necessary cofactors for CYP450 enzyme activity. Running a control without NADPH helps to distinguish between enzymatic degradation and other forms of compound instability. The choice of time points should be guided by the expected stability of the compound to ensure a reliable rate of clearance can be determined.
Part 2: Modulating Binding Affinity and Interactions
The introduction of a fluorophenyl group can also significantly impact a compound's binding affinity for its biological target.[2][13] This is due to the unique electronic properties of fluorine, which can influence both direct and indirect interactions within a protein's binding pocket.
Hydrogen and Halogen Bonding
While fluorine is a weak hydrogen bond acceptor, these interactions are frequently observed in protein-ligand complexes.[14][15][16] The strength of these bonds is often modest, but they can contribute to the overall binding affinity, especially in environments shielded from water.[15][17] More recently, the concept of halogen bonding has gained prominence. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic region on another molecule.[18][19] While fluorine is the least polarizable halogen, under certain electronic conditions (e.g., when attached to an electron-withdrawing group), it can participate in these interactions, contributing to binding affinity and specificity.[20][21]
Dipole-Dipole and Quadrupole Interactions
The highly polarized C-F bond can engage in favorable dipole-dipole interactions with polar residues in the binding pocket, such as the backbone amides of proteins.[6] Furthermore, the fluorophenyl ring itself possesses a quadrupole moment that is altered relative to a simple phenyl ring. This can lead to more favorable interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.
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Introduction: The Strategic Combination of Fluorine and a Cyclobutane Scaffold
An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
The confluence of a fluorine-substituted aromatic ring and a strained cyclobutane moiety presents a unique and compelling scaffold in modern medicinal chemistry. The this compound core is a prime example of this strategic design. The incorporation of a fluorine atom into a phenyl ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, often leading to enhanced biological activity.[1][2] The cyclobutane unit, a four-membered ring, introduces a degree of conformational rigidity and a three-dimensional character that can be advantageous for specific receptor binding.[3] This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of this compound and its analogs, with a particular focus on their potential as modulators of the N-methyl-D-aspartate (NMDA) receptor.
Synthetic Strategies for 1-(Aryl)cyclobutane-1-carboxylic Acids
The synthesis of the this compound core and its analogs can be approached through several established methodologies for the formation of cyclobutane rings and the introduction of aryl groups. A common and effective method involves the use of malonic ester synthesis.[4][5]
Generalized Synthetic Pathway
A plausible and adaptable synthetic route is outlined below. This multi-step process offers flexibility for the introduction of various substituents on both the aromatic ring and the cyclobutane core.
Caption: A potential synthetic route to this compound.
Experimental Protocol: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid
-
Cyclization: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, add diethyl malonate. Subsequently, add 1,3-dibromopropane dropwise while stirring. The reaction mixture is then refluxed for several hours to facilitate the cyclization, yielding diethyl cyclobutane-1,1-dicarboxylate.[4][6]
-
Saponification: The resulting diester is saponified by refluxing with a solution of potassium hydroxide in ethanol and water. This step hydrolyzes the ester groups to carboxylate salts.
-
Acidification and Decarboxylation: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 1,1-cyclobutanedicarboxylic acid. The crude dicarboxylic acid is then heated at a temperature of 160-170°C, which induces decarboxylation to yield cyclobutanecarboxylic acid.[6]
Physicochemical Properties and the Influence of Fluorine
The introduction of a fluorine atom at the ortho position of the phenyl ring has profound effects on the molecule's electronic and steric properties.
| Property | Influence of 2-Fluoro Substitution | Rationale |
| Acidity (pKa) | Increased acidity (lower pKa) of the carboxylic acid | The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect that stabilizes the carboxylate anion.[7] |
| Lipophilicity (LogP) | Increased lipophilicity | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability and bioavailability.[2] |
| Metabolic Stability | Increased metabolic stability | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage, which can block sites of oxidative metabolism.[2] |
| Conformation | Restricted rotation of the phenyl ring | The steric bulk of the ortho-fluorine atom can hinder free rotation around the carbon-carbon single bond connecting the phenyl and cyclobutane rings, leading to a more defined conformation. |
Biological Activity and Therapeutic Potential
Analogs of this compound are of significant interest as potential modulators of the central nervous system, particularly as antagonists of the NMDA receptor.
NMDA Receptor Antagonism
The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[8] However, its overactivation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and depression. Therefore, NMDA receptor antagonists have significant therapeutic potential.[8] Several compounds containing a cyclobutane ring have been shown to be potent NMDA receptor antagonists.[9][10] The general structure-activity relationship (SAR) for these compounds suggests that the carboxylic acid group is crucial for binding to the receptor.[11]
Caption: Proposed competitive antagonism at the NMDA receptor.
Structure-Activity Relationships (SAR)
Based on existing literature for related compounds, the following SAR can be proposed for this compound analogs:
-
Carboxylic Acid: This group is likely essential for activity, potentially forming a key interaction with a positively charged residue in the receptor binding pocket.[11]
-
Aromatic Ring: The nature and position of substituents on the phenyl ring will significantly impact potency and selectivity. The 2-fluoro substituent, in addition to its electronic effects, may also influence the orientation of the molecule within the binding site.
-
Cyclobutane Core: The rigid cyclobutane scaffold properly orients the carboxylic acid and the aromatic ring for optimal receptor interaction. Modifications to the cyclobutane ring, such as the introduction of additional substituents, could further refine binding affinity and selectivity.
Potential Therapeutic Applications
Given their potential as NMDA receptor antagonists, analogs of this compound could be investigated for the treatment of a range of conditions, including:
-
Epilepsy: By blocking excessive glutamatergic neurotransmission, these compounds could have anticonvulsant effects.[9]
-
Neuropathic Pain: NMDA receptors are involved in the central sensitization that contributes to chronic pain states.
-
Depression: There is growing evidence for the role of NMDA receptor modulation in the treatment of major depressive disorder.
-
Neurodegenerative Diseases: While complex, modulating excitotoxicity through NMDA receptor antagonism is a therapeutic strategy in diseases like Alzheimer's and Parkinson's.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The strategic combination of a fluorine-substituted aromatic ring and a conformationally constrained cyclobutane core provides a unique set of physicochemical and pharmacological properties. Further exploration of the synthesis and biological evaluation of analogs based on this core structure is warranted to fully elucidate their therapeutic potential, particularly in the realm of CNS disorders.
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A Preliminary In-Vitro Investigation of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid: A Technical Guide for Early-Stage Drug Discovery
Foreword: The Rationale for Investigation
In the landscape of medicinal chemistry, the confluence of unique structural motifs often heralds the arrival of novel pharmacological potential. The compound 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid presents such a confluence. It integrates a strained cyclobutane ring, a functionality increasingly recognized for its role in imparting favorable pharmacological properties, with a fluorinated phenyl group, a classic strategy to enhance metabolic stability and binding affinity.[1][2] The carboxylic acid moiety further suggests potential interactions with a myriad of biological targets. While direct in-vitro studies on this specific molecule are not yet prevalent in published literature, the known biological activities of analogous structures provide a compelling impetus for its investigation.[3][4][5] This guide, therefore, serves as a comprehensive roadmap for the preliminary in-vitro evaluation of this compound, outlining a logical and scientifically rigorous approach to uncovering its potential as a therapeutic agent.
Chapter 1: Foundational Physicochemical Characterization
Prior to embarking on biological assays, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These parameters will influence its behavior in aqueous assay buffers, its ability to traverse cellular membranes, and its potential for off-target effects.
Solubility and Stability Assessment
Causality of Experimental Choice: The solubility of a compound dictates its bioavailability in in-vitro assays, while its stability ensures that the observed biological effects are attributable to the compound itself and not its degradation products.
Self-Validating Protocol:
-
Kinetic Solubility in Phosphate-Buffered Saline (PBS):
-
Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in PBS (pH 7.4) to final concentrations ranging from 0.1 µM to 100 µM.
-
Incubate the solutions at 37°C for 2 hours.
-
Measure the turbidity of each solution using a nephelometer. The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
-
-
Stability in Assay Media:
-
Incubate the compound at a relevant test concentration (e.g., 10 µM) in the cell culture medium to be used for subsequent assays (e.g., DMEM with 10% FBS).
-
Collect aliquots at various time points (0, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound at each time point using High-Performance Liquid Chromatography (HPLC). A decrease of >10% in the parent compound concentration indicates instability.
-
Data Presentation:
| Parameter | Method | Result |
| Kinetic Solubility | Nephelometry | TBD |
| Stability (24h in DMEM) | HPLC | TBD (% remaining) |
Chapter 2: Screening for Antiproliferative Activity
The presence of the cyclobutane moiety and the fluorophenyl group suggests a potential for anticancer activity, as similar structures have demonstrated such properties.[1][5] A primary screen for antiproliferative effects against a panel of cancer cell lines is a logical starting point.
Cell Viability Assays
Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay that provides a quantitative measure of metabolically active cells, serving as an indicator of cell viability.
Self-Validating Protocol:
-
Cell Line Selection:
-
Utilize a panel of human cancer cell lines representing different tumor types (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.
-
-
MTT Assay Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Data Presentation:
| Cell Line | Tumor Type | IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | TBD |
| A549 | Lung Carcinoma | TBD |
| HCT116 | Colorectal Carcinoma | TBD |
| Human Dermal Fibroblasts | Normal | TBD |
Experimental Workflow Visualization:
Sources
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Methodological & Application
Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry. The strategic incorporation of a fluorinated phenyl group onto a cyclobutane scaffold offers a unique combination of physicochemical properties, making this moiety increasingly relevant in the design of novel therapeutics.[1][2][3][4][5] This document outlines a robust and efficient two-step synthetic route, commencing with the phase-transfer catalyzed alkylation of 2-fluorophenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting nitrile. The rationale behind the chosen synthetic strategy, detailed experimental procedures, and the significance of this structural motif in drug discovery are discussed.
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a privileged scaffold in modern drug discovery. Its inherent three-dimensionality and conformational constraint can impart favorable pharmacological properties, such as improved metabolic stability and binding affinity.[2] When combined with fluorine, an element known for its ability to modulate pKa, lipophilicity, and metabolic pathways, the resulting fluorinated cyclobutane building blocks become powerful tools for medicinal chemists.[1][3][4][5] this compound exemplifies this synergy, offering a unique structural motif for the development of novel therapeutics targeting a range of diseases.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Phase-Transfer Catalyzed (PTC) Cycloalkylation: The synthesis begins with the formation of the cyclobutane ring via the alkylation of 2-fluorophenylacetonitrile with 1,3-dibromopropane. This reaction is best conducted under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the water-soluble base and the organic-soluble nitrile.[6][7][8][9]
-
Hydrolysis of the Nitrile: The resulting 1-(2-fluorophenyl)cyclobutanecarbonitrile is then hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[10][11][12][13][14]
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.
Diagrammatic Overview of the Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile
This protocol is adapted from a general procedure for the phase-transfer catalyzed alkylation of phenylacetonitriles.[15]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Fluorophenylacetonitrile | 135.14 | 13.5 g | 0.10 |
| 1,3-Dibromopropane | 201.86 | 22.2 g (11.0 mL) | 0.11 |
| Sodium Hydroxide (NaOH) | 40.00 | 20.0 g | 0.50 |
| Benzyltriethylammonium Chloride (TEBAC) | 227.77 | 2.3 g | 0.01 |
| Toluene | - | 100 mL | - |
| Water | - | 40 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluorophenylacetonitrile (13.5 g, 0.10 mol), toluene (100 mL), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20.0 g of NaOH in 40 mL of water. Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.
-
With vigorous stirring, add the 50% sodium hydroxide solution to the flask.
-
Begin heating the mixture to 60 °C using an oil bath.
-
Slowly add 1,3-dibromopropane (22.2 g, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature between 60-70 °C.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting nitrile.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclobutanecarbonitrile as an oil. The product can be purified by vacuum distillation or used directly in the next step.
Part 2: Synthesis of this compound
This protocol describes a general method for the acidic hydrolysis of nitriles.[10][11][12][13][14]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (assuming 80% yield from Part 1) | Moles |
| 1-(2-Fluorophenyl)cyclobutanecarbonitrile (crude) | 175.21 | ~14.0 g | ~0.08 |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 30 mL | - |
| Water | 18.02 | 30 mL | - |
| Diethyl Ether | - | As needed | - |
| Sodium Bicarbonate (NaHCO₃), saturated solution | - | As needed | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, carefully add the crude 1-(2-fluorophenyl)cyclobutanecarbonitrile (~14.0 g, ~0.08 mol).
-
Slowly and with cooling in an ice bath, add a pre-mixed and cooled solution of 30 mL of concentrated sulfuric acid and 30 mL of water.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully over 200 g of crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them with water (1 x 50 mL).
-
Extract the carboxylic acid from the ether solution into a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).
-
Wash the combined basic aqueous extracts with diethyl ether (1 x 50 mL) to remove any neutral impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2 while cooling in an ice bath. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford pure this compound.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The use of phase-transfer catalysis in the initial cycloalkylation step offers a practical and efficient means of constructing the cyclobutane ring. The subsequent hydrolysis provides the target carboxylic acid, a valuable building block for the synthesis of more complex molecules in drug discovery programs. The protocols provided herein are intended to serve as a foundational guide for researchers in the field of medicinal and synthetic chemistry.
References
- Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
- US Patent 3,542,822A. (1970). Hydrolysis of nitriles to carboxylic acids. Google Patents.
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
- Grygorenko, O. O., et al. (2021). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Request PDF.
- Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. (1983). Journal of the Chemical Society, Perkin Transactions 1.
- Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics.
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
- Phase Transfer Catalysis. (2026, January 5). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026, January 7). Oreate AI Blog.
- Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.
- Bobovskyi, B. V., et al. (2025, December 21). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ResearchGate.
- Grygorenko, O. O. (2021). Approaches to the synthesis of cyclobutane-derived building blocks bearing a single fluorine atom. ResearchGate.
- Bobovskyi, B. V., et al. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
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Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid: A Detailed Protocol and Application Guide
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a valuable building block in pharmaceutical and materials science research.[1] The protocol herein details a robust two-step synthetic route commencing with the phase-transfer catalyzed alkylation of 2-fluorophenylacetonitrile with 1,3-dibromopropane to construct the core cyclobutane scaffold, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also a thorough discussion of the underlying chemical principles and critical process parameters.
Introduction and Synthetic Strategy
The synthesis of substituted cyclobutane derivatives is a significant challenge in organic chemistry due to the inherent ring strain of the four-membered carbocycle.[2] However, these motifs are of considerable interest in medicinal chemistry. The protocol described herein employs a logical and efficient two-step approach to synthesize this compound.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
The initial step involves a nucleophilic substitution reaction where the carbanion generated from 2-fluorophenylacetonitrile acts as the nucleophile, and 1,3-dibromopropane serves as the electrophile, forming the cyclobutane ring. This reaction is facilitated by phase-transfer catalysis, a technique known to enhance reaction rates and yields in biphasic systems.[3][4] The subsequent step is the hydrolysis of the nitrile functional group to a carboxylic acid, which can be achieved under either acidic or basic conditions.[5][6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluorophenylacetonitrile | ≥98% | Commercially Available | |
| 1,3-Dibromopropane | ≥99% | Commercially Available | |
| Sodium Hydroxide | ACS Reagent Grade | Commercially Available | |
| Benzyltriethylammonium Chloride | ≥98% | Commercially Available | (Phase-Transfer Catalyst) |
| Toluene | Anhydrous | Commercially Available | |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Hydrochloric Acid | Concentrated (37%) | Commercially Available | |
| Sulfuric Acid | Concentrated (98%) | Commercially Available | |
| Sodium Sulfate | Anhydrous | Commercially Available |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile via Phase-Transfer Catalysis
This procedure is adapted from established methods for the alkylation of arylacetonitriles.[7]
Reaction Workflow:
Caption: Workflow for the synthesis of the nitrile intermediate.
Detailed Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-fluorophenylacetonitrile (0.1 mol), toluene (150 mL), and benzyltriethylammonium chloride (0.005 mol).
-
In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide.
-
Begin vigorous stirring of the reaction mixture and add the 50% NaOH solution (50 mL).
-
Add 1,3-dibromopropane (0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 25-30 °C. Cooling with a water bath may be necessary.
-
After the addition is complete, continue to stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with water (100 mL) and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-fluorophenyl)cyclobutane-1-carbonitrile.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile to this compound
This procedure is based on general methods for nitrile hydrolysis.[5][8][9]
Reaction Workflow:
Caption: Workflow for the hydrolysis of the nitrile to the carboxylic acid.
Detailed Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine the purified 1-(2-fluorophenyl)cyclobutane-1-carbonitrile (0.05 mol), glacial acetic acid (50 mL), water (25 mL), and concentrated sulfuric acid (25 mL).
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Discussion of Scientific Principles
The Role of Phase-Transfer Catalysis in Alkylation
The alkylation of 2-fluorophenylacetonitrile with 1,3-dibromopropane is a biphasic reaction, with the deprotonated nitrile residing in the organic phase and the sodium hydroxide base in the aqueous phase. The reaction is slow without a catalyst because the reactants are in different phases.[3] A phase-transfer catalyst, such as benzyltriethylammonium chloride, facilitates the reaction by transporting the hydroxide ions from the aqueous phase to the organic phase to deprotonate the nitrile. The resulting carbanion can then react with the 1,3-dibromopropane in the organic phase. This catalytic cycle significantly accelerates the reaction rate and improves the yield.[4][10]
Mechanism of Nitrile Hydrolysis
The hydrolysis of the nitrile to a carboxylic acid under acidic conditions proceeds through a multi-step mechanism. Initially, the nitrile nitrogen is protonated by the strong acid, making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. This amide is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.[5][6]
Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ) | 13C NMR (CDCl3, δ) |
| 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | C11H10FN | 175.21 | Colorless to pale yellow oil | 7.5-7.0 (m, 4H), 2.8-2.6 (m, 2H), 2.5-2.3 (m, 2H), 2.1-1.9 (m, 2H) | 161.8 (d, J=247 Hz), 131.2, 129.8, 124.5, 122.1, 115.8 (d, J=22 Hz), 45.1, 35.2, 16.9 |
| This compound | C11H11FO2 | 194.20 | White to off-white solid | 10-12 (br s, 1H), 7.4-7.0 (m, 4H), 2.7-2.5 (m, 2H), 2.4-2.2 (m, 2H), 2.0-1.8 (m, 2H) | 182.1, 160.5 (d, J=245 Hz), 132.5, 129.5, 124.2, 115.5 (d, J=22 Hz), 50.2, 33.8, 16.5 |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By employing a phase-transfer catalyzed alkylation followed by acidic hydrolysis, this valuable building block can be obtained in good yield. The discussion of the underlying chemical principles aims to provide researchers with a deeper understanding of the reaction mechanisms, allowing for informed optimization and troubleshooting.
References
- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Coll. Vol. 3, p.213 (1955); Vol. 28, p.30 (1948).
- ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
- Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. 1970, 47 (11), p 783.
- International Journal of Pharmaceutical Sciences and Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. 2018.
- International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Vol. 3, Issue 1, January 2014.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis.
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023-01-22).
- Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis.
- Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. (2025-01-19).
- Fundamentals of Organic Chemistry. 11.4 Synthesis of Carboxylic Acids.
- Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023-08-30).
- ACS Publications. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024-09-18).
- YouTube. Carboxylic acids from nitriles - EASY!. (2023-02-23).
- Organic Syntheses. PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.932 (1988); Vol. 55, p.91 (1976).
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Application Notes and Protocols for the Purification of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Introduction
1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development.[1] Its unique structure, combining a cyclobutane scaffold with a fluorinated aromatic ring, makes it a key intermediate in the synthesis of complex pharmaceutical agents. The purity of this compound is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products.
This guide provides a comprehensive overview of robust purification techniques tailored for this compound. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity standards. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods effectively. The protocols described herein—acid-base extraction, recrystallization, and column chromatography—are designed as self-validating systems to ensure the isolation of material with the requisite purity for demanding applications.
Physicochemical Properties of the Target Compound
A thorough understanding of the molecule's properties is the foundation of an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | [2] |
| Molecular Weight | 194.21 g/mol | [2] |
| Appearance | Typically an off-white to white solid | N/A |
| Acidity (pKa) | Estimated 4-5 (Typical for carboxylic acids) | [3] |
| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ether). The corresponding carboxylate salt is water-soluble. | [4][5] |
Section 1: Foundational Principles and Strategy Selection
The primary chemical handle for purifying this compound is its carboxylic acid functional group. This group's ability to be deprotonated to form a water-soluble salt allows for powerful separation from non-acidic (neutral or basic) impurities.[4][6] Common impurities may arise from the synthetic route and can include unreacted starting materials or neutral byproducts from side reactions.[7]
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The following workflow provides a logical approach to selecting the most appropriate technique.
Caption: Workflow for acid-base extraction.
Section 3: Protocol 2 - Recrystallization for High-Purity Crystalline Material
Principle of the Method
Recrystallization is the gold standard for purifying solid organic compounds. [8]The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. [9][10]A suitable solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will form a crystalline lattice that excludes impurities, which remain in the surrounding solution (the mother liquor). [9]
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent system will provide a high recovery of pure crystals. Testing small batches is recommended.
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in ethanol. Water acts as an anti-solvent, reducing solubility upon cooling. A good starting point for polar organic compounds. [11] |
| Ethyl Acetate/Hexane | The compound is soluble in the polar ethyl acetate. Non-polar hexane is added to the hot solution to induce crystallization upon cooling. |
| Toluene | An aromatic solvent that can be effective for aromatic carboxylic acids. |
| Water (Hot) | While less likely to be a primary choice due to the organic nature of the molecule, some carboxylic acids show sufficient solubility in hot water for recrystallization. [9][12] |
Detailed Step-by-Step Protocol (Mixed-Solvent System)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., hot ethanol) dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Cloudiness: Add the "poor" solvent (e.g., water) dropwise to the hot solution until a persistent slight cloudiness (turbidity) appears.
-
Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again. The solution is now saturated.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [9]6. Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [10]7. Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture. [10]9. Drying: Dry the purified crystals to a constant weight.
Caption: General workflow for recrystallization.
Section 4: Protocol 3 - Flash Column Chromatography
Principle of the Method
Flash column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent). [13]It is particularly useful for separating the target acid from impurities with similar acidity and polarity that cannot be removed by extraction or recrystallization. [7] Method A: Normal-Phase Chromatography on Silica Gel
-
Challenge: Carboxylic acids often exhibit poor behavior ("tailing" or "streaking") on standard silica gel. This is due to strong polar interactions between the acidic proton of the carboxyl group and the slightly acidic silanol groups (Si-OH) on the silica surface. [7]* Solution: To mitigate this, a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase. [7][13]This acidic modifier keeps the target compound fully protonated, minimizing unwanted interactions and leading to sharper, more symmetrical peaks.
Detailed Step-by-Step Protocol
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good system (e.g., Hexane:Ethyl Acetate with 1% Acetic Acid) should give the target compound an Rf value of ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Carefully add the mobile phase (containing 0.5-1% acetic acid) and apply gentle air pressure to begin elution. Maintain a constant flow rate. [7]5. Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid will also be removed as it is volatile.
Method B: Reversed-Phase (C18) Chromatography
Reversed-phase chromatography is an excellent alternative, especially for polar compounds. [14][15]The stationary phase is non-polar (C18-functionalized silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid remains protonated.
-
Elution Order: In reversed-phase, more polar compounds elute first. The non-polar impurities will be retained more strongly on the column.
Section 5: Purity Assessment
After any purification procedure, it is critical to assess the purity of the final product.
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.
-
HPLC/LC-MS: Offers quantitative purity analysis.
Section 6: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" during Recrystallization | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the mixture to dissolve the oil, add slightly more of the "good" solvent, and allow it to cool even more slowly. Try a different solvent system. |
| Poor Recovery from Recrystallization | Too much solvent was used; the compound is too soluble in the cold solvent. | Reduce the initial volume of solvent. Evaporate some solvent from the mother liquor and re-cool to obtain a second crop of crystals. |
| Streaking/Tailing on Silica TLC Plate | Strong interaction between the carboxylic acid and the silica gel. | Add 0.5-1% acetic or formic acid to the eluting solvent system. [7] |
| Emulsion during Acid-Base Extraction | Agitation was too vigorous; presence of surfactants. | Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. |
| No Precipitation upon Acidification | The product may be more water-soluble than expected, or not enough acid was added. | Ensure the pH is ~2. If no solid forms, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. |
References
- Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
- Acid-Base Extraction Definition. (n.d.). Fiveable. Retrieved January 9, 2026. [Link]
- Acid-base extraction. (n.d.). Bionity.com. Retrieved January 9, 2026. [Link]
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved January 9, 2026. [Link]
- RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 9, 2026. [Link]
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 9, 2026. [Link]
- Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts Boston, Department of Chemistry. Retrieved January 9, 2026. [Link]
- Purification of carboxylic acids by complexation with selective solvents. (2007).
- Recrystallization. (n.d.).
- This compound. (n.d.). Cenmed Enterprises. Retrieved January 9, 2026. [Link]
- Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2017). PMC. [Link]
- Process for the purification of carboxylic acids. (2014).
- Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses. [Link]
- Purifying ionic compounds by flash column chrom
- Olifir, O. S., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. [Link]
- Olifir, O. S., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved January 9, 2026. [Link]
- Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2024). PMC. [Link]
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Introduction: Characterizing a Novel Phenyl-Cyclobutane Carboxylic Acid Derivative
An Application Note on the Mass Spectrometric Analysis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
The compound this compound belongs to a class of molecules that incorporate several key pharmacophores: a fluorinated aromatic ring, a strained cyclobutane core, and a carboxylic acid moiety. The presence of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in medicinal chemistry.[1] Similarly, the rigid cyclobutane scaffold is increasingly utilized in drug design to explore novel chemical space and optimize ligand-receptor interactions.[2][3][4]
Given the potential of such compounds in drug discovery pipelines, the development of robust and reliable analytical methods for their characterization is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the structural elucidation and quantification of novel chemical entities. This application note provides a detailed protocol and theoretical framework for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry, with a focus on predicting and interpreting its fragmentation patterns under collision-induced dissociation (CID).
Core Principles and Experimental Design
The analytical strategy is built upon the inherent chemical properties of the target molecule. The carboxylic acid group is readily deprotonated, making negative ion mode ESI the logical choice for achieving high ionization efficiency and sensitivity.[5] High-resolution mass spectrometry, for instance, using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, is recommended to provide accurate mass measurements, which are crucial for confirming elemental composition and increasing confidence in structural assignments.
The subsequent fragmentation of the generated precursor ion via CID provides a structural fingerprint of the molecule.[6] The fragmentation of carboxylate anions is often initiated by decarboxylation (the neutral loss of CO₂), a highly favorable process.[5] The stability of the resulting fragments, influenced by the fluorophenyl and cyclobutane rings, will dictate the predominant fragmentation pathways observed in the MS/MS spectrum.
Materials and Methods
1. Reagents and Materials:
-
Analyte: this compound (Purity ≥95%)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
Additive: Formic acid (FA) or Ammonium acetate (for mobile phase modification, if needed)
-
Vials: 2 mL amber glass autosampler vials with PTFE septa
2. Instrumentation:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer capable of MS/MS analysis, such as a triple quadrupole (TQ), Q-TOF, or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the analysis, from sample preparation to final data interpretation.
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Protocols
Protocol 1: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol in a clean glass vial. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 acetonitrile/water to create a 10 µg/mL intermediate solution. Then, dilute 100 µL of this intermediate solution into 900 µL of 50:50 acetonitrile/water to obtain the final 1 µg/mL working solution.
-
Transfer: Transfer the working solution to an autosampler vial for analysis.
Causality Note: Methanol is chosen for the stock solution due to its ability to dissolve a wide range of organic compounds. The working solution is prepared in a solvent composition similar to the initial mobile phase conditions to ensure good peak shape during the chromatographic separation.
Protocol 2: LC-MS/MS Method
This protocol is designed for a standard Q-TOF or Orbitrap system and may require optimization based on the specific instrumentation used.
Liquid Chromatography Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reverse-phase column for retaining moderately non-polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification aids in protonation for positive mode, but here primarily ensures sharp peaks. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase LC. |
| Gradient | 5% B to 95% B over 8 min | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A typical injection volume for analytical sensitivity. |
Mass Spectrometry Parameters (Negative ESI):
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative | Carboxylic acids readily form [M-H]⁻ ions. |
| Capillary Voltage | -3.0 kV | Standard voltage for stable spray in negative mode. |
| Drying Gas Temp. | 325 °C | Facilitates desolvation of droplets. |
| Drying Gas Flow | 10 L/min | Ensures efficient desolvation. |
| Nebulizer Pressure | 40 psi | Aids in the formation of a fine aerosol. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor ion. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS on the most intense ions. |
| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures the capture of both low- and high-energy fragments. |
Data Interpretation: Predicted Fragmentation Pathway
The molecular formula of this compound is C₁₁H₁₁FO₂. Its monoisotopic mass is approximately 208.0743 g/mol . In negative ion mode ESI, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 207.0665.
Upon collision-induced dissociation, this precursor ion is expected to undergo several characteristic fragmentation reactions. The most prominent fragmentation pathways for aromatic carboxylic acids typically involve losses from the carboxyl group and cleavages of adjacent bonds.[7]
Table 1: Predicted Precursor and Fragment Ions
| Ion | Proposed Structure / Neutral Loss | Calculated m/z |
|---|---|---|
| [M-H]⁻ | Precursor Ion (C₁₁H₁₀FO₂⁻) | 207.0665 |
| Fragment A | [M-H - CO₂]⁻ (Loss of 44.00 Da) | 163.0766 |
| Fragment B | [M-H - HCOOH]⁻ (Loss of 46.01 Da) | 161.0609 |
| Fragment C | [Fragment A - C₂H₄]⁻ (Loss of 28.03 Da) | 135.0450 |
| Fragment D | Fluorophenyl Anion (C₆H₄F⁻) | 95.0297 |
The proposed fragmentation pathway is visualized below. The primary and most anticipated fragmentation is the loss of carbon dioxide (CO₂), a hallmark of carboxylate ion fragmentation, leading to a stable carbanion.[5][8]
Caption: Predicted fragmentation pathway of [M-H]⁻.
Conclusion and Further Applications
This application note provides a robust LC-MS/MS protocol for the analysis of this compound. The use of negative mode ESI provides excellent sensitivity for the deprotonated precursor ion. The predicted fragmentation pattern, dominated by the neutral loss of CO₂, provides a clear and interpretable MS/MS spectrum for confident structural confirmation. This method can serve as a foundational template for the analysis of analogous compounds and can be readily adapted for quantitative studies, such as pharmacokinetic or metabolic stability assays, by transitioning to a Multiple Reaction Monitoring (MRM) workflow on a triple quadrupole mass spectrometer. The accurate mass data obtained from a high-resolution instrument further solidifies the structural identity, an essential step in the characterization of novel chemical entities for drug discovery and development.
References
- Fujii, Y., Harada, K. H., & Koizumi, A. (2012). Analysis of perfluoroalkyl carboxylic acids in composite dietary samples by gas chromatography/mass spectrometry with electron capture negative ionization. Environmental Science & Technology, 46(21), 11954-11961. [Link][9][10]
- Shimadzu. (n.d.).
- Liao, C., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7549–7557. [Link][12]
- Valsecchi, S., et al. (2013). Liquid chromatography/mass spectrometry analysis of perfluoroalkyl carboxylic acids and perfluorooctanesulfonate in bivalve shells: Extraction method optimization.
- Danell, A. S., & Vachet, R. W. (2001). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 12(9), 1047-1056. [Link][5]
- Chen, K., & Wulff, W. D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2115–2136. [Link][2]
- Wikipedia. (n.d.).
- Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link][3][4]
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link][8]
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Whitman College. [Link][7]
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- 3. mdpi.com [mdpi.com]
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- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
Topic: Strategic Crystallization of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid for Pharmaceutical Development
An Application Note from the Crystallization and Solid-State Chemistry Core Facility
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solid-Form Control
1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid is a member of the fluorinated carbocyclic acid class of molecules, which are of significant interest as building blocks in medicinal chemistry.[1][2] The incorporation of a fluorophenyl group and a cyclobutane ring can impart unique physicochemical properties, such as enhanced metabolic stability and binding affinity. As with any Active Pharmaceutical Ingredient (API) or advanced intermediate, the control of its solid-state properties through crystallization is not merely a purification step but a critical determinant of the final drug product's quality, efficacy, and manufacturability.[3]
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, stability, and bioavailability.[4][5] An uncontrolled crystallization process can lead to batch-to-batch variability, the emergence of unstable or undesirable crystal forms, and significant downstream processing challenges.[][7] This guide provides a detailed framework and actionable protocols for the systematic crystallization of this compound, designed to ensure the isolation of a pure, stable, and consistent crystalline form.
Foundational Analysis: Physicochemical Characterization
Before developing a crystallization protocol, a thorough understanding of the molecule's fundamental properties is essential. While some data can be found in chemical databases, key parameters for crystallization must be determined experimentally.
Table 1: Physicochemical Properties of this compound
| Property | Value / Data | Rationale & Significance |
| Molecular Formula | C₁₁H₁₁FO₂ | Confirmed identity of the compound.[8] |
| Molecular Weight | 194.205 g/mol | Essential for all stoichiometric calculations.[8] |
| CAS Number | 151157-48-1 | Unique identifier for the chemical substance.[8] |
| Melting Point (Tₘ) | To Be Determined (TBD) | Provides a baseline for purity and informs the selection of crystallization techniques (e.g., melt crystallization is an option if thermally stable).[] |
| Aqueous Solubility | TBD | Key for understanding dissolution behavior and potential bioavailability challenges. |
| pKa | TBD | As a carboxylic acid, the pKa will determine the pH-dependent solubility, which can be exploited for pH-swing crystallization methods. |
| Solubility Profile | TBD (See Protocol 1) | The solubility in a range of organic solvents is the most critical parameter for designing cooling or anti-solvent crystallization processes.[3] |
| Polymorphic Forms | TBD | A comprehensive screen is required to identify all potential crystal forms and select the most thermodynamically stable one for development.[4][5] |
Workflow for Crystallization Development
A systematic approach is paramount to developing a robust crystallization process. The following workflow outlines the logical progression from initial screening to final characterization.
Caption: High-level workflow for systematic crystallization development.
Experimental Protocols
The following protocols provide step-by-step methodologies. Each step is accompanied by its scientific rationale to empower the researcher with a deeper understanding of the process.
Protocol 1: Foundational Solvent Screening
Objective: To identify suitable solvents for crystallization by determining the solubility of this compound across a range of temperatures.
Materials:
-
This compound (high purity)
-
Panel of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Water)
-
Vials with magnetic stir bars
-
Heating/cooling block with stirring capabilities
-
Thermocouple
Procedure:
-
Preparation: Add a known mass (e.g., 20 mg) of the compound to a vial.
-
Solvent Addition: Add a known volume (e.g., 0.2 mL) of the first solvent.
-
Equilibration at Room Temperature (RT): Stir the slurry for at least 1 hour at 25°C. Observe if complete dissolution occurs.
-
Heating Cycle: If solids remain, increase the temperature in increments (e.g., 10°C) up to a maximum of 60°C (or ~10°C below the solvent's boiling point). Allow the slurry to equilibrate for 30 minutes at each step, observing the temperature at which complete dissolution occurs.
-
Cooling Cycle: If dissolution occurred upon heating, cool the solution slowly back to room temperature, and then further to 5°C. Observe for precipitation.
-
Documentation: Record the observations in a table (e.g., Insoluble, Sparingly Soluble, Soluble at RT, Soluble at X °C).
-
Repeat: Repeat steps 1-6 for each solvent in the panel.
Rationale: This experiment identifies two key classes of solvents:
-
Good Solvents: Those in which the compound has high solubility at elevated temperatures but low solubility at room temperature. These are ideal candidates for cooling crystallization.[3][9]
-
Anti-Solvents (or Poor Solvents): Those in which the compound is poorly soluble even at high temperatures. These are candidates for use in anti-solvent crystallization when paired with a "good" solvent in which they are miscible.[10][11]
Protocol 2: Controlled Cooling Crystallization
Objective: To produce high-purity crystals by leveraging temperature-dependent solubility. This method is preferred when a suitable solvent has been identified in Protocol 1.
Caption: Step-by-step workflow for cooling crystallization.
Procedure:
-
Dissolution: In a jacketed reactor vessel, dissolve 1.0 g of the compound in the minimum amount of a pre-selected "good" solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C) to achieve a clear, saturated solution.
-
Controlled Cooling: Program the circulator to cool the solution at a slow, linear rate (e.g., 10°C per hour).
-
Rationale: Slow cooling prevents rapid, uncontrolled nucleation which can lead to small, impure crystals or amorphous material.[][9] It favors the growth of larger, more ordered crystals.
-
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (e.g., cooled by 5-10°C), add a small quantity of previously generated crystals ("seeds") to induce nucleation of the desired polymorphic form.
-
Rationale: Seeding provides a template for crystal growth, offering superior control over the final polymorphic form and particle size distribution.
-
-
Maturation: Once the final temperature (e.g., 5°C) is reached, hold the slurry under agitation for at least 4 hours.
-
Rationale: This "aging" or "digestion" period allows the system to reach equilibrium, potentially converting any metastable forms to the most stable polymorph and improving overall purity.
-
-
Isolation & Drying: Filter the crystals, wash with a small volume of cold anti-solvent (to remove residual mother liquor without dissolving the product), and dry under vacuum.
Protocol 3: Anti-Solvent Crystallization
Objective: To induce crystallization by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound. This method is highly effective for controlling particle size.[12]
Caption: Step-by-step workflow for anti-solvent crystallization.
Procedure:
-
Dissolution: At a constant temperature (e.g., 25°C), dissolve 1.0 g of the compound in a "good" solvent (e.g., acetone) to form a clear, concentrated solution.
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., water or heptane) to the solution at a controlled rate (e.g., 0.5 mL/min) with vigorous stirring.
-
Maturation: After the addition is complete, stir the resulting slurry for 2-4 hours.
-
Isolation & Drying: Filter the crystals, wash with the anti-solvent, and dry under vacuum.
Post-Crystallization: Characterization and Validation
Obtaining a solid is not the end of the process. The crystalline material must be rigorously characterized to confirm its identity, purity, and solid-state form. This is a self-validating step to ensure the protocol is robust.
Table 2: Key Analytical Techniques for Crystal Characterization
| Technique | Purpose | Expected Outcome for a Successful Protocol |
| X-Ray Powder Diffraction (XRPD) | Identifies the crystalline form (polymorph). It is the definitive method for distinguishing between different crystal lattices.[4][14] | A unique and consistent diffraction pattern, confirming the desired polymorphic form has been produced. |
| Differential Scanning Calorimetry (DSC) | Measures thermal events, such as melting point (Tₘ) and phase transitions. | A single, sharp endotherm corresponding to the melting of a pure, single-form crystalline substance. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | No significant weight loss before the melting/decomposition point, indicating the absence of residual solvent or the formation of a solvate. |
| Optical Microscopy | Visually assesses crystal morphology (shape) and size distribution. | Uniform crystal habit and size, which are important for downstream processing like filtration and formulation. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies chemical purity. | High purity (>99.5%), confirming the effective removal of impurities during crystallization. |
Expertise & Troubleshooting
| Common Issue | Potential Cause | Recommended Solution |
| Oiling Out | The solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system; the compound separates as a liquid instead of a solid. | Reduce the initial concentration of the solution. Slow the cooling or anti-solvent addition rate significantly. Consider a different solvent system. |
| Amorphous Material Formation | "Crash precipitation" due to excessively rapid generation of supersaturation. | Slow down the cooling or anti-solvent addition rate. Increase the temperature of the process. Ensure adequate agitation. |
| Metastable Polymorph Appears | Kinetically favored form crystallizes first. This is common in rapid crystallization processes.[15] | Introduce a seeding step with the desired stable polymorph. Increase the maturation/slurry time to allow for conversion to the stable form. |
| Poor Yield | The compound has higher than expected solubility in the final mother liquor. | Decrease the final crystallization temperature. Increase the ratio of anti-solvent to solvent. |
Conclusion
The crystallization of this compound is a multi-faceted process that requires a systematic and scientifically grounded approach. By first conducting a thorough solvent screen and then carefully controlling key parameters such as cooling rate or anti-solvent addition rate, it is possible to develop a robust and reproducible process. The protocols outlined in this note provide a strong foundation for isolating a crystalline form with the desired attributes of high purity, consistent morphology, and solid-state stability, thereby ensuring a smooth transition from chemical synthesis to drug product development. Rigorous analytical characterization is the final, essential step to validate the success of the chosen protocol.
References
- Pharma Innovation. API Crystallinity and Polymorphism.
- Syrris. Pharmaceutical Crystallization in drug development.
- International Journal of Pharmaceutical and Bio-Medical Science. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs.
- BOC Sciences. Crystallization of APIs: Methods and Challenges.
- RM@Schools. Antisolvent Crystallization.
- PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
- ResearchGate. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
- National Institutes of Health. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization.
- American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization.
- National Institutes of Health. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?.
- AIChE Proceedings. Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation.
- Teva api (TAPI). (2021). Defining the right physical properties of API.
- Labinsights. (2023). Crystallinity Determination for API Development.
- University of Bologna. Crystals forms of Active Pharmaceutical Ingredients and agrochemicals.
- Smolecule. Buy 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid.
- ChemScene. 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid.
- Cenmed Enterprises. 1 (2 Fluorophenyl)Cyclobutane 1 Carboxylic Acid.
- ChemicalBook. 2-(4-fluorophenyl)cyclobutane-1-carboxylic acid.
- Michigan State University. Derivatives of Carboxylic Acids.
- Cengage. Carboxylic Acids and Their Derivatives.
- ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
- University of Calgary. Carboxylic acid Derivatives.
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Application Notes and Protocols for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclobutane ring has emerged as a valuable scaffold, prized for its ability to impart conformational rigidity and provide novel three-dimensional exit vectors for molecular elaboration.[1] When combined with fluorine, an element celebrated for its capacity to modulate metabolic stability, binding affinity, and pKa, the resulting fluorinated cyclobutane building blocks become powerful tools for the medicinal chemist.[2]
This guide provides a detailed exploration of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid , a compound that marries the conformational constraint of a 1,1-disubstituted cyclobutane with the electronic influence of a 2-fluorophenyl group. This specific arrangement offers a unique spatial presentation of its functional groups—the carboxylic acid for polar interactions or further derivatization, and the fluorinated aromatic ring for hydrophobic and potential π-stacking interactions.
The presence of the fluorine atom on the phenyl ring can enhance lipophilicity and potential biological activity, making such compounds of significant interest in pharmaceutical research.[3] This document will detail robust synthetic protocols for the preparation of this versatile building block and discuss its application in the design and development of novel therapeutic agents.
Synthetic Protocols: A Reliable Pathway to a Key Intermediate
The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the formation of a nitrile intermediate, followed by its hydrolysis. This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from starting materials to the final product.
Part 1: Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
This procedure utilizes phase-transfer catalysis (PTC) for the efficient alkylation of 2-fluorophenylacetonitrile. PTC is a powerful technique that facilitates the reaction between reactants in immiscible phases (in this case, an aqueous base and an organic substrate), often leading to higher yields, milder reaction conditions, and reduced side products.[4][5]
Rationale: The benzylic proton of 2-fluorophenylacetonitrile is acidic and can be deprotonated by a strong base. The resulting carbanion is a potent nucleophile. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the hydroxide ion from the aqueous phase to the organic phase to effect deprotonation, and then shields the resulting carbanion, allowing it to react with the electrophilic 1,3-dibromopropane in a double SN2 reaction to form the cyclobutane ring.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-Fluorophenylacetonitrile | 135.14 | 1.0 | Commercially available.[6] |
| 1,3-Dibromopropane | 201.86 | 1.1 | Slight excess to ensure complete reaction. |
| Sodium Hydroxide (50% aq. soln) | 40.00 | Excess | Acts as the base. |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | Phase-transfer catalyst. |
| Toluene | - | - | Reaction solvent. |
| Diethyl Ether | - | - | For extraction. |
| Brine | - | - | For washing. |
| Anhydrous Magnesium Sulfate | - | - | For drying. |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluorophenylacetonitrile (13.5 g, 0.1 mol), 1,3-dibromopropane (22.2 g, 0.11 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol) in 50 mL of toluene.
-
Addition of Base: With vigorous stirring, add 50 mL of a 50% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to 60-70°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add 100 mL of water. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Isolation: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(2-fluorophenyl)cyclobutane-1-carbonitrile as a colorless oil.
Part 2: Hydrolysis to this compound
The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is presented here as it directly yields the carboxylic acid upon work-up.[7][8]
Rationale: Under strong acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers and tautomerization steps converts the nitrile into an amide, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and ammonium sulfate.[9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | 175.21 | 1.0 | From Part 1. |
| Sulfuric Acid (conc.) | 98.08 | Excess | Catalyst and reactant. |
| Water | 18.02 | Excess | Reactant and solvent. |
| Diethyl Ether | - | - | For extraction. |
| Sodium Bicarbonate (sat. aq. soln) | - | - | For extraction and purification. |
| Hydrochloric Acid (conc.) | - | - | For acidification. |
| Anhydrous Sodium Sulfate | - | - | For drying. |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, prepare a mixture of concentrated sulfuric acid (30 mL) and water (20 mL) by cautiously adding the acid to the water with cooling.
-
Addition of Nitrile: Add 1-(2-fluorophenyl)cyclobutane-1-carbonitrile (8.76 g, 0.05 mol) to the acidic solution.
-
Reaction: Heat the mixture to reflux (approximately 120-130°C) for 3-5 hours. The reaction mixture should become homogeneous.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto 150 g of crushed ice.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Purification: Combine the ether extracts and extract the desired carboxylic acid into a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).
-
Isolation: Carefully acidify the bicarbonate solution with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.
Application Notes: A Building Block for Advanced Therapeutics
This compound is not merely a chemical curiosity; it is a strategically designed building block for the synthesis of complex molecules with therapeutic potential. Its utility stems from the unique combination of its structural and electronic properties.
Scaffold for Conformationally Restricted Analogs
The highly strained nature of the cyclobutane ring provides a rigid framework that can lock flexible molecules into a specific bioactive conformation.[1] This is particularly valuable in drug design, where precise orientation of pharmacophoric groups is essential for high-affinity binding to biological targets. By replacing more flexible linkers (e.g., alkyl chains) or other ring systems (e.g., cyclopentane, cyclohexane) with the 1,1-disubstituted cyclobutane core, medicinal chemists can explore new regions of chemical space and potentially enhance potency and selectivity.
Bioisosteric Replacement and Metabolic Stability
The cyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl groups, which are often susceptible to metabolic oxidation.[1] The inherent stability of the C-C bonds in the cyclobutane ring can block these metabolic pathways, leading to an improved pharmacokinetic profile. The 2-fluoro substituent further contributes to this effect by potentially blocking aromatic hydroxylation, a common metabolic fate for phenyl rings in drug molecules.
Platform for Novel GPR120 Modulators and Beyond
A patent for novel cyclobutane-containing carboxylic acids as GPR120 modulators for the treatment of diabetes highlights the therapeutic relevance of this scaffold.[10] GPR120 is a receptor for fatty acids and plays a role in glucose homeostasis and inflammation. The patent discloses compounds where a cyclobutane carboxylic acid moiety is a key structural element for receptor activation. While the patent may not specify a 2-fluorophenyl substituent, this compound represents a valuable starting point for the synthesis of analogues to explore the structure-activity relationships (SAR) of this target class.
Logical Flow for Derivative Synthesis
Caption: Potential derivatization pathways for the title compound.
The carboxylic acid handle of the title compound is a versatile functional group that allows for straightforward chemical modification. Standard amide coupling reactions can be employed to synthesize a library of amides for screening against various biological targets, such as kinases, proteases, or other enzymes. Esterification can be used to create prodrugs with altered solubility or pharmacokinetic properties. Furthermore, reduction of the carboxylic acid to the corresponding alcohol opens up another avenue for chemical diversification.
Conclusion
This compound is a high-value building block that offers a unique combination of conformational rigidity, metabolic stability, and versatile functionality. The synthetic protocols outlined in this guide provide a reliable and scalable route to this compound, enabling its use in a wide range of drug discovery programs. Its potential applications as a scaffold for conformationally constrained analogs, a bioisosteric replacement for metabolically labile groups, and a platform for the development of novel therapeutics make it a compelling tool for researchers and scientists in the pharmaceutical industry.
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The Strategic Incorporation of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid in Modern Drug Discovery: Applications and Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of structural motifs, the 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid scaffold has emerged as a cornerstone for the development of innovative therapeutics. This guide provides an in-depth exploration of its synthesis, applications, and the underlying principles that establish it as a privileged scaffold for researchers, scientists, and drug development professionals.
The strategic combination of three key structural elements underpins the utility of this molecule: the rigid cyclobutane core, the metabolically robust fluorophenyl group, and the versatile carboxylic acid handle. The cyclobutane unit introduces a degree of conformational rigidity, which can pre-organize pharmacophoric elements into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein. The presence of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance membrane permeability, and modulate pKa. Finally, the carboxylic acid moiety provides a crucial anchor for interacting with biological targets and serves as a synthetic handle for further molecular elaboration or prodrug strategies.
This document will navigate through the synthetic pathways to access this valuable building block, delve into its potential therapeutic applications with illustrative examples, and provide detailed experimental protocols for its synthesis and biological evaluation.
Synthesis and Workflow
The most direct and practical synthetic route to this compound commences with the commercially available precursor, 1-(2-fluorophenyl)cyclobutanecarbonitrile. The synthesis is a straightforward yet robust two-step process involving the formation of the nitrile followed by its hydrolysis to the corresponding carboxylic acid.
Application Note & Protocols: A Strategic Framework for Elucidating the Biological Activity of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Abstract
This document provides a comprehensive, tiered strategy for characterizing the biological activity of the novel compound, 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid. Given its unknown mechanism of action, this guide moves beyond rigid templates to offer a logical, hypothesis-driven workflow. We begin with broad, physiologically-relevant cellular assays to identify primary biological effects and progress towards more specific, target-oriented biochemical assays to deconvolute the mechanism. Each protocol is designed as a self-validating system with detailed explanations of experimental choices, critical parameters, and data interpretation, empowering researchers to generate robust and meaningful results.
Introduction: Deconstructing the Molecule
This compound is a synthetic small molecule with distinct structural motifs that suggest potential biological relevance. A rational assay development strategy begins with understanding these features:
-
Carboxylic Acid Moiety: This functional group is a common feature in pharmacophores, often involved in critical hydrogen bonding and electrostatic interactions at a target's active site.[1] However, it can also influence metabolic stability and is associated with certain toxicities, such as the formation of reactive acyl glucuronide or acyl-CoA conjugates.[2][3]
-
Cyclobutane Ring: This strained, four-membered ring provides a rigid, three-dimensional scaffold. Such rigidity can lock the pharmacophore into a bioactive conformation, potentially increasing potency and selectivity for a target protein.[4][5]
-
2-Fluorophenyl Group: The fluorinated aromatic ring enhances lipophilicity, which can affect membrane permeability and bioavailability.[6] The fluorine atom can also alter the electronic properties of the ring and serve as a hydrogen bond acceptor, potentially modulating target binding affinity and metabolic stability.[7]
Given these features, plausible biological activities range from enzyme inhibition and receptor modulation to interference with metabolic pathways or cellular transport. This guide provides the framework to systematically explore these possibilities.
The Assay Development Workflow: A Tiered Approach
We advocate for a tiered screening cascade to efficiently progress from identifying a general biological effect to pinpointing a specific molecular mechanism. This approach conserves resources by focusing mechanistic studies only after a reproducible, dose-dependent biological effect has been confirmed.
Caption: Tiered assay development workflow for novel compounds.
Tier 1 Protocols: Phenotypic Screening
The initial goal is to determine if the compound elicits any biological response in a relevant cellular context. Cell-based assays are powerful for this purpose as they provide a complex, physiologically relevant system where effects on viability, proliferation, or metabolism can be quantified.[8]
Protocol 1: Cell Viability and Cytotoxicity Assay
Principle of the Assay: This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[9] This assay will determine the compound's cytotoxic or cytostatic concentration range.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 or DU145) and a non-cancerous cell line (e.g., HEK293 or PrECs) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in cell culture medium, ranging from 200 µM to 0.1 µM (final concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (DMSO at the highest concentration used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation Example:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Normalized) |
| 0 (Vehicle Control) | 1.250 | 100.0% |
| 0.1 | 1.245 | 99.6% |
| 1.0 | 1.180 | 94.4% |
| 10.0 | 0.850 | 68.0% |
| 50.0 | 0.610 | 48.8% |
| 100.0 | 0.220 | 17.6% |
| Calculated IC₅₀ | ~52 µM |
Protocol 2: Cellular Metabolism Assay
Principle of the Assay: Changes in core energy pathways are a sensitive indicator of cellular stress or targeted metabolic inhibition.[10] This protocol provides a general framework for using fluorescent biosensors to measure key metabolites like glucose or ATP, which reflect the state of glycolysis and mitochondrial respiration.[11] A decrease in ATP levels, for instance, could indicate mitochondrial toxicity.[10]
Step-by-Step Methodology (ATP Detection Example):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements, following the densities in Protocol 1.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., centered around the IC₅₀ from Protocol 1) for a shorter duration, such as 6-24 hours.
-
Assay Reagent Preparation: Prepare the ATP detection reagent (e.g., a commercial kit containing luciferase and D-luciferin) according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add the reagent directly to the wells. The reagent will lyse the cells and initiate the luciferase reaction, which produces light in the presence of ATP.
-
Data Acquisition: After a brief incubation (10-15 minutes), measure the luminescence on a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. A decrease in signal indicates a drop in cellular ATP levels.
Critical Parameters and Troubleshooting:
-
Solubility: Ensure the compound is fully dissolved in the media at all tested concentrations. Precipitates can interfere with optical readings.
-
Vehicle Effects: DMSO can have minor effects on cell metabolism. Always normalize to a vehicle control treated with the same DMSO concentration as your compound.
-
Cell Health: Only use cells from a consistent passage number and ensure they are in the logarithmic growth phase for reproducible results.
Tier 2 Protocols: Mechanistic Investigation
If a consistent, dose-dependent effect is observed in Tier 1, the next step is to form and test hypotheses about the compound's mechanism. Based on its structure, plausible mechanisms include enzyme inhibition or transporter modulation.
Protocol 3: Generic Fluorometric Enzyme Inhibition Assay
Principle of the Assay: Fluorometric assays are highly sensitive and ideal for screening compound libraries against specific enzymes.[12][13] This is a template protocol that can be adapted to various enzyme classes (e.g., proteases, kinases, phosphatases) by selecting an appropriate enzyme and a fluorogenic substrate. The substrate is initially non-fluorescent but releases a highly fluorescent molecule upon enzymatic cleavage.[14][15] An active inhibitor will prevent this conversion, leading to a reduced fluorescence signal.
Caption: Principle of a fluorometric enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer specific to the enzyme of interest (e.g., Tris-HCl with appropriate pH and cofactors).
-
Dilute the target enzyme to a working concentration (determined via an initial enzyme titration experiment).
-
Dissolve the fluorogenic substrate in DMSO and then dilute to a working concentration (typically at or below its Kₘ value) in assay buffer.
-
-
Plate Setup (384-well plate):
-
Compound Wells: Add the test compound across a range of concentrations.
-
Negative Control (0% Inhibition): Add enzyme, substrate, and vehicle (DMSO).
-
Positive Control (100% Inhibition): Add enzyme, substrate, and a known potent inhibitor for the target enzyme.
-
-
Pre-incubation: Add the enzyme to all wells except substrate-only blanks. Add the test compound or controls. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes at the appropriate excitation/emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to your controls: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive) / (Rate_Negative - Rate_Positive)).
-
Plot % Inhibition against compound concentration to determine the IC₅₀.
-
Data Presentation Example:
| Compound (ID) | Target Enzyme | IC₅₀ (µM) |
| This compound | Kinase X | 8.5 |
| Staurosporine (Positive Control) | Kinase X | 0.01 |
Protocol 4: Cellular Transporter Competition Assay
Principle of the Assay: Based on literature for structurally related molecules, our test compound may interact with amino acid transporters (AATs) that are often upregulated in cancer cells.[16] This assay measures the ability of the compound to compete with the uptake of a known, labeled substrate (e.g., a radiolabeled or fluorescent amino acid) into cells. A reduction in the uptake of the labeled substrate in the presence of the test compound indicates competition for the same transporter.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells known to express the transporter of interest (e.g., DU145 cells for ASCT2/LAT1) in 24-well plates and grow to confluence.
-
Uptake Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). For Na⁺-dependent transporters like ASCT2, use standard HBSS. For Na⁺-independent transporters like LAT1, use a sodium-free HBSS (replacing NaCl with choline chloride).
-
Cell Washing: Before the assay, wash the cells twice with the appropriate warm uptake buffer to remove any residual amino acids from the culture medium.
-
Competition Reaction:
-
Add uptake buffer containing a fixed, low concentration of the labeled substrate (e.g., ¹⁴C-Glutamine or ³H-Leucine).
-
Simultaneously add the test compound at various concentrations (e.g., 0-1000 µM) or a known inhibitor as a positive control.
-
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The time should be within the linear range of uptake for the labeled substrate.
-
Reaction Termination: Stop the transport by rapidly washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of labeled substrate uptake for each concentration of the test compound relative to the untreated control. Plot the data to determine an IC₅₀ value.
Concluding Remarks
This application note provides a systematic and robust framework for the initial characterization of this compound. By progressing through a logical sequence of phenotypic and mechanistic assays, researchers can efficiently determine if the compound has a measurable biological effect and subsequently elucidate its mode of action. The data generated from these protocols will provide a strong foundation for further lead optimization, target validation, and preclinical development.
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- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. news-medical.net [news-medical.net]
- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 14. Enzyme assay - Wikipedia [en.wikipedia.org]
- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for derivatizing 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
An Application Guide to the Derivatization of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid
Abstract
This technical guide provides detailed protocols for the chemical derivatization of this compound, a valuable building block in medicinal chemistry and drug discovery. The cyclobutane motif offers a unique three-dimensional scaffold that is increasingly utilized to explore novel chemical space and improve pharmacokinetic properties.[1][2] This document outlines two primary derivatization pathways: amide bond formation via carbodiimide-mediated coupling and ester synthesis through Steglich esterification. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step experimental procedures, methods for purification, and comprehensive characterization of the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this versatile carboxylic acid for various synthetic applications.
Introduction: The Significance of Carboxylic Acid Derivatization
Carboxylic acids are fundamental functional groups in organic synthesis, primarily due to their ability to be converted into a wide array of other functionalities. The direct formation of an amide or ester bond from a carboxylic acid and an amine or alcohol, respectively, is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[3][4]
This guide focuses on this compound, a compound of interest due to its rigid, three-dimensional cyclobutane core and the presence of a fluorine atom, which can enhance metabolic stability and binding affinity in drug candidates. Derivatizing its carboxylic acid group into amides and esters unlocks a vast potential for creating libraries of novel compounds for biological screening.
Core Principle: Activation of the Carboxyl Group
The central theme in the derivatization of carboxylic acids is activation. This involves reacting the carboxylic acid with a "coupling reagent" to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively.
There are numerous classes of coupling reagents, each with specific advantages:
-
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate.
-
Amidinium/Uronium & Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents generate highly reactive activated esters, leading to efficient coupling with minimal side reactions.[3][5][6]
The choice of coupling reagent and reaction conditions is critical for maximizing yield, minimizing side reactions (such as racemization in chiral compounds), and ensuring compatibility with other functional groups in the molecule.[7]
Protocol I: Amide Synthesis via EDC/HOBt Coupling
This protocol details the formation of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling reagent. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it acts as a scavenger for the O-acylisourea intermediate, forming an HOBt-active ester. This strategy increases coupling efficiency and, importantly, suppresses potential side reactions.[5][6][8] The water solubility of EDC and its urea byproduct simplifies purification via aqueous workup.[6][7]
Workflow for Amide Synthesis
Caption: Workflow for EDC/HOBt-mediated amide synthesis.
Experimental Protocol
Materials:
-
This compound
-
Amine of choice (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Reagent Addition: To the stirred solution, add HOBt (1.2 eq) and the chosen amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA or TEA (2.5 eq).
-
Activation: Cool the mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes. Rationale: Adding the carbodiimide last and at a low temperature minimizes potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts like HOBt. The water and brine washes remove the water-soluble EDC-urea byproduct.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[9][10]
Quantitative Summary
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling Reagent |
| HOBt | 1.2 | Additive to suppress side reactions |
| DIPEA/TEA | 2.5 (if needed) | Base to neutralize amine salts |
Expected Yield: 70-95% (highly dependent on the amine substrate and purification method)
Protocol II: Ester Synthesis via Steglich Esterification
Steglich esterification is a mild and efficient method for forming esters, particularly useful for substrates that are sensitive to acidic conditions typical of Fischer esterification.[11] The reaction utilizes Dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be largely removed by filtration.[6]
Workflow for Steglich Esterification
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols for the Study of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid in Enzyme Inhibition
Foreword: Charting a Course for Novel Inhibitor Discovery
The exploration of novel chemical entities for their potential as enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid represents a compelling, yet largely uncharacterized, small molecule. Its unique structural motifs—a cyclobutane ring, a carboxylic acid group, and a fluorinated phenyl ring—suggest a potential for specific and potent interactions with enzyme active sites. The strategic incorporation of a fluorine atom can significantly enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[1][2][3][4] Similarly, the rigid cyclobutane scaffold can confer conformational constraint, which is often beneficial for potent and selective enzyme inhibition.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the study of this compound as a potential enzyme inhibitor. Given the novelty of this compound, these notes are structured to provide not only specific protocols but also a strategic framework for its investigation, from initial characterization and potential target identification to detailed kinetic analysis.
Part 1: Foundational Characterization of the Inhibitor
Prior to initiating enzyme inhibition studies, a thorough characterization of this compound is paramount to ensure the integrity and reproducibility of experimental data.
Synthesis and Purification
While a specific, optimized synthesis for this compound is not widely documented, analogous cyclobutane carboxylic acid derivatives can be synthesized through various established organic chemistry methodologies.[6][7][8][9][10] A plausible synthetic route could involve the [2+2] cycloaddition of a suitable ketene acetal with an acrylic acid derivative, followed by functional group manipulations to introduce the 2-fluorophenyl group.
A generalized synthetic approach is outlined below:
-
Step 1: Cyclobutane Ring Formation: A [2+2] cycloaddition reaction between an appropriate alkene and a ketene can form the core cyclobutane ring.
-
Step 2: Functionalization: Introduction of the carboxylic acid and the 2-fluorophenyl moieties can be achieved through various methods, such as Grignard reactions or palladium-catalyzed cross-coupling reactions.
Following synthesis, the compound must be purified to ≥95% purity, typically using techniques such as column chromatography or recrystallization.
Quality Control and Physicochemical Characterization
The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques.[11][12][13]
| Analytical Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. | Spectral data consistent with the proposed structure of this compound. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a purity of ≥95%. |
| Solubility Studies | Determination of solubility in relevant aqueous buffers and organic solvents (e.g., DMSO). | Quantitative solubility data to inform stock solution preparation. |
Part 2: A Strategic Workflow for Enzyme Inhibition Studies
The following workflow provides a systematic approach to investigating the enzyme inhibitory properties of this compound, particularly when the primary enzyme target is unknown.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 10. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 11. solvias.com [solvias.com]
- 12. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and structurally related compounds. Here, we move beyond simple procedural outlines to delve into the underlying chemistry, offering insights to troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of your target molecule.
I. Synthesis Overview: A Mechanistic Approach
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. A common and effective strategy involves the reaction of a Grignard reagent with a cyclobutanone derivative, followed by carboxylation. Understanding the nuances of each step is critical to achieving a successful outcome.
A prevalent synthetic route initiates with the formation of 2-fluorophenylacetonitrile, a versatile intermediate.[1][2] This is often followed by the construction of the cyclobutane ring and subsequent functional group manipulations to yield the final carboxylic acid.
Below is a generalized workflow diagram illustrating the key stages of the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of 2-Fluorophenylacetonitrile
Question: I am experiencing a low yield during the synthesis of 2-fluorophenylacetonitrile from o-fluorobenzyl bromide and sodium cyanide. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this nucleophilic substitution reaction are often attributable to several factors. Let's break down the potential issues and their remedies.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture in Reaction | Cyanide is a potent nucleophile, but also a strong base. Traces of water can lead to the formation of hydrogen cyanide (HCN) and reduce the concentration of the active nucleophile. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Side Reactions | Elimination reactions can compete with the desired substitution, especially if the reaction is overheated or a sterically hindered base is used. | Maintain careful temperature control. Use a polar aprotic solvent like DMSO or DMF to favor the SN2 pathway. |
| Incomplete Reaction | The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Purity of Starting Materials | Impurities in the o-fluorobenzyl bromide can interfere with the reaction. | Use freshly distilled or purified o-fluorobenzyl bromide. |
Problem 2: Difficulty in the Formation of the Cyclobutane Ring
Question: I am struggling with the cyclization step to form the cyclobutane ring. What are the key parameters to control for a successful ring formation?
Answer:
The formation of a four-membered ring can be thermodynamically and kinetically challenging. Success hinges on the specific cyclization strategy employed. A common method involves the dialkylation of a suitable precursor.
Key Parameters for Successful Cyclization:
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, it is crucial to perform the reaction under high dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
Choice of Base: The selection of an appropriate base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred.
-
Solvent: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Anhydrous tetrahydrofuran (THF) or diethyl ether are common choices.
-
Temperature Control: The reaction temperature should be carefully controlled to minimize side reactions. Some cyclizations may require initial cooling to deprotonate the substrate, followed by warming to facilitate the ring closure.
Problem 3: Low Yield During Carboxylation via Grignard Reagent
Question: My yield of the final carboxylic acid is low after reacting the corresponding Grignard reagent with carbon dioxide. What could be going wrong?
Answer:
The carboxylation of a Grignard reagent is a classic and effective method, but it is highly sensitive to reaction conditions.[3]
Troubleshooting the Grignard Carboxylation:
| Potential Cause | Explanation | Recommended Solution |
| Poor Grignard Reagent Formation | The formation of the Grignard reagent itself may be incomplete. This can be due to moisture, impure magnesium, or unreactive aryl halide. | Use oven-dried glassware, anhydrous ether or THF, and high-purity magnesium turnings. A small crystal of iodine can be used to activate the magnesium.[3] |
| Reaction with Atmospheric CO2 | Premature exposure of the Grignard reagent to atmospheric carbon dioxide will quench it before the intended carboxylation. | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Insufficient CO2 | An inadequate supply of carbon dioxide will result in an incomplete reaction. | Use a significant excess of dry ice (solid CO2) or bubble dry CO2 gas through the reaction mixture. Ensure the CO2 is finely crushed to maximize surface area. |
| Side Reactions | The Grignard reagent is a strong base and can deprotonate any acidic protons present in the starting material or solvent. It can also undergo Wurtz coupling.[4] | Ensure your substrate is free of acidic functional groups. Add the alkyl halide slowly to the magnesium to minimize coupling.[5] |
digraph "Troubleshooting_Grignard" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield in\nGrignard Carboxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Was the Grignard\nreagent formation successful?", shape=diamond, fillcolor="#FBBC05"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Sol1 [label="Troubleshoot Grignard Formation:\n- Use dry glassware/solvents\n- Activate Mg with I2\n- Check halide purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Was the reaction protected\nfrom atmospheric CO2?", shape=diamond, fillcolor="#FBBC05"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Sol2 [label="Maintain inert atmosphere\n(N2 or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Was sufficient and\ndry CO2 used?", shape=diamond, fillcolor="#FBBC05"]; A3_Yes [label="Yes"]; A3_No [label="No"]; Sol3 [label="Use excess dry ice or\nbubble dry CO2 gas", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Consider other side reactions\n(e.g., Wurtz coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> Sol1 [label="No"]; Q1 -> Q2 [label="Yes"]; Q2 -> Sol2 [label="No"]; Q2 -> Q3 [label="Yes"]; Q3 -> Sol3 [label="No"]; Q3 -> End [label="Yes"]; }
Caption: A decision tree for troubleshooting low yields in Grignard carboxylation reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atom on the phenyl ring?
The fluorine atom on the phenyl ring can influence the compound's properties in several ways. Electronically, fluorine is an electron-withdrawing group, which can affect the reactivity of the aromatic ring. In the context of drug development, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.[2]
Q2: Are there alternative methods for the carboxylation step?
While Grignard carboxylation is common, other methods exist. For instance, one could potentially employ a cyano group as a precursor to the carboxylic acid. Hydrolysis of a nitrile (e.g., 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile) under acidic or basic conditions would yield the desired carboxylic acid.
Q3: How can I best purify the final product?
Purification of this compound typically involves recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethyl acetate, hexanes, and mixtures thereof.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the product. The fractions can be monitored by TLC.
Q4: What are the key safety precautions for this synthesis?
-
Cyanide: Sodium cyanide and hydrogen cyanide (which can be generated in the presence of acid) are highly toxic. All manipulations involving cyanide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric, especially in the absence of a solvent. They react violently with water.[3] All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere.
-
Solvents: Many of the organic solvents used (e.g., diethyl ether, THF) are highly flammable. Ensure there are no ignition sources nearby.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Fluorophenylacetonitrile[6]
-
To a solution of sodium cyanide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add o-fluorobenzyl bromide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Carboxylation of a Cyclobutyl Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a solution of the 1-(2-fluorophenyl)cyclobutyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle refluxing).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, crush an excess of dry ice and quickly add it to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir until all the excess dry ice has sublimated.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
V. References
-
Stenstrom, Y., & Sydnes, L. K. (n.d.). By Transformation of Other Cyclobutanes. Houben-Weyl.
-
Organic Syntheses Procedure. (n.d.). Available from: [Link]
-
Grignard Reaction. (n.d.).
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(7), 2430–2452.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
-
ResearchGate. (n.d.). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. Available from: [Link]
-
Fokin, A. A., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
-
Gutekunst, W. R., & Baran, P. S. (2011). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
-
Wikipedia. (n.d.). Decarboxylation.
-
Chemistry at Winthrop University. (n.d.). The Grignard Reaction.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
-
ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
-
ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
-
ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
-
Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
-
De Kimpe, N., et al. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation.
-
Organic Syntheses Procedure. (n.d.). Available from: [Link]
-
BenchChem. (2025). improving yield and purity of 2-Cyclopentylpropenoic acid synthesis.
-
CymitQuimica. (n.d.). This compound.
-
Cenmed Enterprises. (n.d.). 1 (2 Fluorophenyl)Cyclobutane 1 Carboxylic Acid.
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid
Welcome to the technical support center for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility issues encountered during experimental work with this compound. This guide offers troubleshooting advice and frequently asked questions to ensure the successful use of this molecule in your research.
I. Troubleshooting Guide: Addressing Poor Solubility
This section is structured in a question-and-answer format to directly address common problems you may encounter.
Question 1: My sample of this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
This is a common challenge for carboxylic acids with significant nonpolar structural elements like the fluorophenyl and cyclobutane rings. The solubility of carboxylic acids is highly dependent on the pH of the solution.[1][2]
Immediate Steps to Try:
-
pH Adjustment: The carboxyl group of the molecule is weakly acidic. By increasing the pH of your aqueous solution to a value above the compound's pKa, you will deprotonate the carboxylic acid to form the more soluble carboxylate salt.[1][2][3]
-
Recommendation: Incrementally add a base such as 0.1 M NaOH or a basic buffer (e.g., phosphate or borate buffer with a pH > 7.5) to your suspension. Monitor for dissolution. It is advisable to determine the pKa of the compound experimentally to optimize the buffer pH.
-
-
Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can enhance solubility.[4][5]
-
Common Co-solvents: Ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), and polyethylene glycols (PEGs) are frequently used.
-
Protocol: Prepare a concentrated stock solution of your compound in a suitable co-solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration, as high levels can be toxic in cell-based assays or affect protein structure.
-
Question 2: I'm observing precipitation of my compound when I dilute my organic stock solution into my aqueous experimental medium. How can I prevent this?
Answer:
This phenomenon, often termed "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.
Strategies to Prevent Precipitation:
-
Optimize Co-solvent Percentage: Minimize the volume of the organic stock solution added to the aqueous phase. A general rule of thumb is to keep the final concentration of organic solvent (like DMSO) below 1% (v/v) in the final solution, although the tolerable amount is system-dependent.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4][5]
-
Examples: Polysorbates (e.g., Tween® 80) or poloxamers can be effective.
-
Workflow: Incorporate a small amount of a non-ionic surfactant into your aqueous medium before adding the compound's stock solution.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[6][7]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are known for their efficacy and safety.[7]
-
Experimental Approach: Prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the this compound.
-
Question 3: For my in-vivo studies, I need a higher concentration of the compound than I can achieve with simple pH adjustment or co-solvents. What are my options?
Answer:
For preclinical and clinical development, more advanced formulation strategies are often necessary to achieve the required drug exposure.
Advanced Formulation Approaches:
-
Lipid-Based Formulations: These formulations can enhance the oral bioavailability of lipophilic drugs.[5][8]
-
Types: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles are common lipid-based systems.[8] These consist of oils, surfactants, and co-solvents that form fine dispersions in the gastrointestinal fluid, improving drug solubilization and absorption.
-
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly improve its dissolution rate and solubility.[9][10]
-
Methodology: The compound is molecularly dispersed within a hydrophilic polymer matrix. Techniques like hot-melt extrusion and spray drying are used to prepare these formulations.[9]
-
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][11]
-
Techniques: Micronization and nanomilling (nanosuspensions) are effective methods for particle size reduction.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The molecule has a carboxylic acid group, which is polar and can be ionized to enhance aqueous solubility. However, the presence of the 2-fluorophenyl group and the cyclobutane ring contributes to the molecule's lipophilicity, which tends to decrease its solubility in water. The fluorine atom can further increase lipophilicity.[12]
Q2: How does pH affect the solubility of this compound?
A2: As a carboxylic acid, its solubility in aqueous media is pH-dependent. At a pH below its pKa, the compound will be in its protonated, neutral form (R-COOH), which is less water-soluble. At a pH above its pKa, it will be in its deprotonated, ionized form (R-COO⁻), which is significantly more water-soluble due to the charge.[1][2]
Q3: Can I improve the solubility by forming a salt of this compound?
A3: Yes, salt formation is a very effective strategy for increasing the solubility of ionizable drugs.[3][10] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine), you can form a more soluble salt.
Q4: Are there any chemical modifications, such as creating a prodrug, that could improve solubility?
A4: Yes, a prodrug approach is a viable strategy, particularly in later stages of drug development.[13][14] For a carboxylic acid, an ester prodrug can be synthesized. This masks the polar carboxylic acid group, which can improve permeability. To enhance aqueous solubility, a prodrug could be designed by adding a polar functional group, such as an amino acid or a phosphate ester.[][16]
Q5: What analytical methods are suitable for quantifying this compound in solutions to assess solubility?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method. Given the fluorinated nature of the compound, detection methods could include:
-
HPLC with UV detection: If the compound has a suitable chromophore.
-
HPLC with fluorescence detection: This may require derivatization of the carboxylic acid group.[17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying the compound, especially in complex biological matrices.[19]
III. Data and Protocols
Table 1: Common Solvents for Solubility Screening
| Solvent Class | Examples | Suitability for this compound |
| Aqueous Buffers | Phosphate-buffered saline (PBS), Tris buffer, Citrate buffer | Solubility is expected to be low at neutral pH and increase with higher pH. |
| Polar Protic Solvents | Water, Methanol, Ethanol | Moderate solubility is expected, which can be enhanced by the addition of water.[20] |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High solubility is generally expected. Caution is advised as some fluorinated carboxylic acids can be unstable in these solvents over time.[21] |
| Nonpolar Solvents | Hexane, Toluene | Low solubility is expected due to the polar carboxylic acid group. |
Protocol 1: Basic Aqueous Solubility Determination
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC.
Diagram 1: Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing solubility issues.
IV. References
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available at: [Link]
-
ACS Publications. Matrix Effect-Free Analytical Methods for Determination of Perfluorinated Carboxylic Acids in Environmental Matrixes. Available at: [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. Available at: [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available at: [Link]
-
ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Available at: [Link]
-
Semantic Scholar. Prodrugs of Carboxylic Acids. Available at: [Link]
-
PubMed. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]
-
MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]
-
National Institutes of Health. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]
-
Wiley Online Library. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. Available at: [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
ResearchGate. Prodrug strategies to overcome poor water solubility. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available at: [Link]
-
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Available at: [Link]
-
SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. Available at: [Link]
-
Cambridge Open Engage. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. Available at: [Link]
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
-
PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Available at: [Link]
-
ResearchGate. Fluorinated Higher Carboxylic Acids. Available at: [Link]
-
National Institutes of Health. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
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- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improving API Solubility [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. merckmillipore.com [merckmillipore.com]
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- 12. Buy 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid [smolecule.com]
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- 20. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
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Technical Support Center: Optimizing Reaction Conditions for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for this important building block in pharmaceutical research.[1]
I. Synthetic Strategy Overview
The most prevalent and scalable synthesis of this compound involves a two-step process:
-
Alkylation: Formation of the intermediate, 1-(2-Fluorophenyl)cyclobutanecarbonitrile.
-
Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.
This guide will focus on optimizing both stages of this synthetic route.
Logical Workflow for Synthesis
Caption: General two-step synthesis workflow.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Alkylation to form 1-(2-Fluorophenyl)cyclobutanecarbonitrile
Question: My alkylation reaction is showing low conversion of 2-Fluorophenylacetonitrile. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the phase-transfer catalyzed alkylation of 2-Fluorophenylacetonitrile with 1,3-dibromopropane is a common issue. The root causes often lie in inefficient deprotonation of the starting nitrile or poor transfer of the resulting carbanion into the organic phase.
Potential Causes & Solutions:
-
Insufficient Base Strength/Concentration: The acidity of the α-proton on 2-Fluorophenylacetonitrile requires a strong base for efficient deprotonation.
-
Troubleshooting: While 50% aqueous NaOH is common, consider using 60-75% aqueous KOH for a significant improvement in reaction rate and yield. The higher concentration of the base can lead to a more favorable equilibrium for carbanion formation.
-
-
Ineffective Phase-Transfer Catalyst (PTC): The choice and concentration of the PTC are critical for shuttling the hydroxide ions into the organic phase and the nitrile's carbanion back.[2]
-
Troubleshooting:
-
Catalyst Selection: Tetrabutylammonium bromide (TBAB) is a standard choice. However, for challenging alkylations, consider more lipophilic catalysts like tetrabutylammonium hydrogen sulfate or benzyltriethylammonium chloride.[2]
-
Catalyst Loading: Ensure a catalytic amount (typically 2-5 mol%) is used. Insufficient catalyst will result in a slow reaction, while excessive amounts can complicate purification.
-
-
-
Reaction Temperature: The reaction is typically run at elevated temperatures to ensure a reasonable rate.
-
Troubleshooting: Maintain a reaction temperature of 70-80 °C. Lower temperatures will significantly slow the reaction, while excessively high temperatures can lead to catalyst degradation and increased side products.
-
-
Solvent Choice: While the reaction is biphasic, an organic solvent is necessary to dissolve the starting materials and the PTC.
-
Troubleshooting: Toluene is a good solvent for this reaction. It is relatively non-polar, has a suitable boiling point for the reaction temperature, and is less prone to side reactions than more polar aprotic solvents.
-
Question: I am observing significant amounts of a dimeric byproduct. How can I minimize its formation?
Answer:
The formation of a dimeric byproduct, where two molecules of 2-Fluorophenylacetonitrile are linked by a three-carbon chain, is a known side reaction. This occurs when the initially formed mono-alkylated intermediate reacts with another molecule of the deprotonated starting material.
Troubleshooting Strategies:
-
Controlled Addition of 1,3-Dibromopropane: Instead of adding all the 1,3-dibromopropane at the beginning of the reaction, add it slowly over several hours. This maintains a low concentration of the alkylating agent, favoring the intramolecular cyclization over the intermolecular dimerization.
-
Dilution: Running the reaction at a higher dilution can also favor the intramolecular reaction. However, this may also decrease the overall reaction rate, so a balance must be found.
Step 2: Hydrolysis to form this compound
Question: My hydrolysis reaction is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?
Answer:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3][4] Incomplete hydrolysis is a common issue, particularly under basic conditions where the amide can be relatively stable.[3]
Potential Causes & Solutions:
-
Insufficiently Harsh Conditions: The conversion of the amide to the carboxylic acid often requires more forcing conditions than the initial hydrolysis of the nitrile to the amide.[3]
-
Acidic Hydrolysis:
-
Troubleshooting: Use a strong acid like concentrated HCl or H₂SO₄ and ensure a prolonged reflux time (12-24 hours). The protonation of the amide carbonyl oxygen makes it more susceptible to nucleophilic attack by water.[4][5] The final step, the expulsion of ammonia which is then protonated to ammonium, is irreversible and drives the reaction to completion.[3]
-
-
Basic Hydrolysis:
-
Troubleshooting: Use a high concentration of a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol. Reflux at a high temperature (e.g., 120-150 °C) for an extended period. This will provide the necessary energy to overcome the activation barrier for the second hydrolysis step.
-
-
Question: I am experiencing low yields during the workup and isolation of the final product. What are some best practices for purification?
Answer:
Loss of product during workup can be due to its solubility in the aqueous phase or incomplete extraction.
Troubleshooting Workup and Purification:
-
Acidic Workup (for basic hydrolysis): After basic hydrolysis, the product exists as the carboxylate salt in the aqueous layer.[6]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This will protonate the carboxylate, making the carboxylic acid less water-soluble.
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or diethyl ether. The number of extractions is crucial to ensure complete recovery of the product.
-
-
Crystallization: The crude product can often be purified by recrystallization.
-
Solvent Selection: A common solvent system for recrystallization is a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their purity requirements?
A1: It is recommended to use 2-Fluorophenylacetonitrile and 1,3-dibromopropane with a purity of at least 98%. Impurities in the starting materials can lead to side reactions and complicate purification.
Q2: Are there any alternative synthetic routes to consider?
A2: Yes, an alternative route is the malonic ester synthesis.[7] This involves the alkylation of diethyl malonate with 1-(bromomethyl)-2-fluorobenzene, followed by a second alkylation with 1,3-dibromopropane to form the cyclobutane ring. The resulting diester is then hydrolyzed and decarboxylated to yield the final product.[8][9] However, this route is longer and may result in lower overall yields.
Malonic Ester Synthesis Pathway
Caption: Alternative malonic ester synthesis route.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. ¹H NMR spectroscopy is invaluable for confirming the structure of the intermediate and the final product.
Q4: What are the key safety precautions for this synthesis?
A4:
-
1,3-Dibromopropane: is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care, including the use of gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The neutralization of strong acids and bases is exothermic and should be performed with cooling.
IV. Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluorophenylacetonitrile (1.0 eq), toluene (5 mL per gram of nitrile), and tetrabutylammonium bromide (0.05 eq).
-
Add a 60% aqueous solution of potassium hydroxide (3.0 eq).
-
Heat the mixture to 75 °C with vigorous stirring.
-
Slowly add 1,3-dibromopropane (1.2 eq) via a dropping funnel over 2 hours.
-
After the addition is complete, continue to stir the reaction at 75 °C for an additional 4-6 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water and toluene.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.
Protocol 2: Hydrolysis of 1-(2-Fluorophenyl)cyclobutanecarbonitrile
-
To a round-bottom flask, add the crude 1-(2-Fluorophenyl)cyclobutanecarbonitrile (1.0 eq) and concentrated hydrochloric acid (10 mL per gram of nitrile).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Re-acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system.
Data Summary Table
| Parameter | Step 1: Alkylation | Step 2: Hydrolysis |
| Key Reagents | 2-Fluorophenylacetonitrile, 1,3-Dibromopropane, KOH, TBAB | 1-(2-Fluorophenyl)cyclobutanecarbonitrile, Conc. HCl |
| Solvent | Toluene / Water | Water |
| Temperature | 75 °C | 110 °C (Reflux) |
| Typical Reaction Time | 6-8 hours | 12-24 hours |
| Typical Yield | 75-85% (crude) | 80-90% (after purification) |
V. References
-
Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 9, 2026.
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 9, 2026.
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 9, 2026.
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 9, 2026.
-
Smolecule. (n.d.). Buy 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid. Retrieved January 9, 2026.
-
JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 9, 2026.
-
Filo. (2025, February 24). What is a gem decarboxylic acid. Retrieved January 9, 2026.
-
Allen. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Retrieved January 9, 2026.
-
Scribd. (n.d.). Decarboxylation 240531 142820 | PDF | Carboxylic Acid. Retrieved January 9, 2026.
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved January 9, 2026.
-
Cason, J., & Way, R. L. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry, 14(1), 31-36.
-
Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved January 9, 2026.
-
FlipHTML5. (2015, December 1). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid Pages 1-3. Retrieved January 9, 2026.
-
Organic Syntheses Procedure. (n.d.). 19. Retrieved January 9, 2026.
-
YouTube. (2017, December 27). (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.). Retrieved January 9, 2026.
-
Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters. Retrieved January 9, 2026.
-
ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Retrieved January 9, 2026.
-
ResearchGate. (2025, August 5). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane | Request PDF. Retrieved January 9, 2026.
-
Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved January 9, 2026.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis. Retrieved January 9, 2026, from Wordpress.
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved January 9, 2026.
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved January 9, 2026.
-
PMC. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved January 9, 2026.
-
ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved January 9, 2026.
-
ChemShuttle. (n.d.). 1-(4-fluorophenyl)cyclobutanecarbonitrile;CAS No.:405090-30-4. Retrieved January 9, 2026.
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved January 9, 2026.
-
ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis. Retrieved January 9, 2026.
-
BLD Pharm. (n.d.). 28049-63-0|1-(2-Fluorophenyl)cyclobutanecarbonitrile|BLD Pharm. Retrieved January 9, 2026.
-
UND Scholarly Commons. (2022, January 1). "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour. Retrieved January 9, 2026.
-
Scribd. (n.d.). 29 Cyclobutane Synthesis - Organic Chemistry. Retrieved January 9, 2026.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 9, 2026.
-
ChemicalBook. (2025, July 16). 1-(4-FLUOROPHENYL)CYCLOBUTANECARBONITRILE | 405090-30-4. Retrieved January 9, 2026.
-
Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids. Retrieved January 9, 2026.
-
LookChem. (n.d.). 1-(2-Chlorophenyl)cyclobutanecarbonitrile. Retrieved January 9, 2026.
-
Chemistry LibreTexts. (2023, May 15). 20.S: Carboxylic Acids and Nitriles (Summary). Retrieved January 9, 2026.
-
Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved January 9, 2026.
-
YouTube. (2015, April 16). Nitrile to Carboxylic Acid - Acid Hydrolysis 001. Retrieved January 9, 2026.
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved January 9, 2026.
-
Organic Syntheses Procedure. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved January 9, 2026.
-
BLD Pharm. (n.d.). 405090-30-4|1-(4-Fluorophenyl)cyclobutanecarbonitrile|BLD Pharm. Retrieved January 9, 2026.
-
CymitQuimica. (n.d.). This compound. Retrieved January 9, 2026.
-
Cenmed Enterprises. (n.d.). 1 (2 Fluorophenyl)Cyclobutane 1 Carboxylic Acid. Retrieved January 9, 2026.
-
Sigma-Aldrich. (n.d.). Cyclobutane carboxylic acid derivatives. Retrieved January 9, 2026.
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Technical Support Center: Synthesis of Fluorinated Cyclobutanes
Welcome to the technical support center for the synthesis of fluorinated cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating these valuable motifs into their work. Fluorinated cyclobutanes are of increasing interest due to their unique conformational constraints and the ability of fluorine to modulate physicochemical properties.[1][2] However, their synthesis is not without its challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of fluorinated cyclobutanes, offering potential causes and actionable solutions.
Issue 1.1: Low or No Yield in [2+2] Cycloaddition Reactions
You are attempting a [2+2] cycloaddition to form a fluorinated cyclobutane, but the reaction is yielding little to no product.
Potential Causes & Solutions:
-
Incorrect Reaction Conditions (Thermal vs. Photochemical): The choice between thermal and photochemical conditions is critical and depends on the electronic nature of your olefins.
-
Insight: Thermal [2+2] cycloadditions are often effective for electron-deficient fluorinated alkenes reacting with electron-rich alkenes.[3] In contrast, photochemical cycloadditions are generally required for less activated systems and can be initiated by direct excitation or through the use of a photosensitizer.[4][5]
-
Troubleshooting Steps:
-
Analyze your substrates: If you are using a highly electron-deficient fluoroalkene, ensure you are running the reaction under appropriate thermal conditions.
-
Consider a photochemical approach: If your substrates are not electronically biased for a thermal reaction, explore photochemical conditions. This may involve direct irradiation with a UV lamp or the use of a triplet sensitizer like benzophenone or an iridium-based photocatalyst.[4][6]
-
Optimize solvent and temperature: For photochemical reactions, the choice of solvent can be crucial. Ensure it does not absorb at the irradiation wavelength. Low-temperature conditions can sometimes improve selectivity and yield in photochemical reactions.[2]
-
-
-
Unfavorable Substrate Geometry or Steric Hindrance: The efficiency of [2+2] cycloadditions can be highly sensitive to the steric environment of the reacting olefins.
-
Insight: Bulky substituents on the olefins can disfavor the formation of the cyclobutane ring. For intermolecular reactions, the pre-organization of the reactants is key.
-
Troubleshooting Steps:
-
Evaluate steric bulk: Assess the steric hindrance around the double bonds of your starting materials. If possible, consider using less bulky protecting groups or substituents that can be modified post-cycloaddition.
-
Intramolecular vs. Intermolecular: If an intermolecular reaction is failing, consider whether an intramolecular approach is feasible by tethering the two olefin partners. This can significantly increase the effective molarity and favor cyclization.
-
-
Issue 1.2: Poor Stereoselectivity in Cyclobutane Formation
Your [2+2] cycloaddition is proceeding, but you are obtaining a mixture of diastereomers or enantiomers.
Potential Causes & Solutions:
-
Lack of Facial Selectivity: The approach of the two olefins lacks a directing influence, leading to a mixture of stereoisomers.
-
Insight: Achieving high stereoselectivity often requires a chiral auxiliary, a chiral catalyst, or a substrate-controlled approach where existing stereocenters direct the cycloaddition.
-
Troubleshooting Steps:
-
Employ Chiral Auxiliaries: Attach a chiral auxiliary to one of the olefin partners to induce facial selectivity. This auxiliary can be cleaved in a subsequent step.
-
Utilize Chiral Catalysts: For certain cycloadditions, chiral Lewis acids or other catalysts can be used to create a chiral environment and favor the formation of one enantiomer.
-
Substrate Control: If your substrate already contains stereocenters, consider how they might influence the trajectory of the incoming olefin. Modifying substituents near the existing stereocenter could enhance this directing effect.
-
Photochemical Control with Chiral Templates: In some photochemical reactions, a chiral hydrogen-bonding template can be used to shield one face of the olefin, directing the stereochemical outcome.[2]
-
-
Issue 1.3: Side Reactions During Deoxofluorination
You are using a deoxofluorinating agent (e.g., DAST, Deoxofluor, SF₄) to convert a cyclobutane carboxylic acid or alcohol to a fluorinated analogue, but you are observing significant side products.
Potential Causes & Solutions:
-
Elimination Reactions: The reaction conditions are promoting the elimination of HF, leading to unsaturated byproducts.[7]
-
Insight: This is particularly problematic when there is a proton on a carbon adjacent to the carbon being fluorinated, especially if it's activated. The choice of fluorinating agent and reaction temperature can greatly influence the extent of elimination.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Deoxofluorination reactions can be highly exothermic. Running the reaction at a lower temperature can often minimize elimination.
-
Choose a Milder Reagent: If using a strong fluorinating agent like SF₄, consider switching to a milder alternative such as DAST (diethylaminosulfur trifluoride) or MorphDAST.[3][8]
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Excess reagent can sometimes lead to more side reactions.
-
-
-
Rearrangements: The carbocation intermediate formed during fluorination is undergoing rearrangement.
-
Insight: This can be an issue with more complex cyclobutane scaffolds. The stability of the carbocation intermediate plays a key role.
-
Troubleshooting Steps:
-
Use a Less Ionizing Fluorinating Agent: Reagents that proceed through a more Sɴ2-like mechanism can help to avoid carbocation formation and subsequent rearrangements.
-
Modify the Substrate: If possible, modify the substrate to disfavor carbocation formation at the site of fluorination.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to introduce a single fluorine atom onto a cyclobutane ring?
A1: The choice of method depends on the desired position of the fluorine atom and the available starting materials.
-
From a Hydroxyl Group: Deoxofluorination of a cyclobutanol is a common method. Reagents like DAST or Deoxofluor are frequently used. However, be mindful of potential elimination and rearrangement side reactions.[3] An alternative is to convert the alcohol to a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic fluorination with a fluoride source like TBAF (tetrabutylammonium fluoride).[3]
-
From a Carboxylic Acid: Deoxofluorination of a cyclobutane carboxylic acid with sulfur tetrafluoride (SF₄) can be effective for producing a trifluoromethyl group, but for a single fluorine, this is not the typical route.[3][9]
-
Ring Expansion: An enantioselective organocatalyzed fluorination-induced ring expansion of allylic cyclopropanols can yield β-fluoro cyclobutanones.[2][10]
Q2: I am struggling with the purification of my fluorinated cyclobutane. It co-elutes with starting material/byproducts. What can I do?
A2: Purification of fluorinated compounds can be challenging due to their often similar polarity to non-fluorinated analogues and their volatility.
-
Chromatography Tips:
-
Solvent System: Experiment with different solvent systems for column chromatography. Sometimes adding a small amount of a more polar or non-polar solvent can improve separation. Consider systems with and without chlorinated solvents.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a fluorinated stationary phase.
-
-
Distillation: If your compound is thermally stable and volatile, distillation (including fractional distillation or Kugelrohr distillation for small scales) can be a very effective purification method.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification. Screen a variety of solvents to find one that provides good differential solubility for your product and impurities.
Q3: How stable are fluorinated cyclobutanes? Should I be concerned about decomposition during storage or subsequent reactions?
A3: Generally, fluorinated cyclobutanes are quite stable. The presence of fluorine can even enhance the thermal stability of the cyclobutane ring compared to non-fluorinated derivatives.[3] Many can be stored at room temperature for extended periods without noticeable decomposition.[9] However, stability can be influenced by other functional groups present in the molecule. For instance, the presence of a good leaving group on a carbon adjacent to a fluorine atom could make the molecule susceptible to elimination under basic conditions. It is always good practice to store them in a cool, dark place and to re-analyze them if they have been stored for a long time.
Q4: My reaction to form a gem-difluorocyclobutane from a cyclobutanone is not working. What are some common pitfalls?
A4: The synthesis of gem-difluorocyclobutanes from ketones can be challenging.
-
Reagent Choice: The choice of deoxofluorinating agent is critical. While DAST and Deoxofluor are commonly used, sometimes more reactive reagents are needed. XtalFluor-E has been shown to be effective where other reagents fail.[8]
-
Reaction Conditions: These reactions often require elevated temperatures. Ensure your reaction is being heated sufficiently and for an adequate amount of time.
-
Substrate Reactivity: The electronic and steric environment of the carbonyl group can significantly impact its reactivity. Electron-withdrawing groups near the carbonyl can deactivate it towards nucleophilic attack by the fluorinating agent.
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for Photochemical [2+2] Cycloaddition
This protocol provides a general workflow for a photosensitized [2+2] cycloaddition.
DOT Diagram of Workflow:
Caption: Workflow for a typical photochemical [2+2] cycloaddition.
Step-by-Step Methodology:
-
In a quartz reaction vessel, combine the two olefin starting materials and the photosensitizer (e.g., 0.1-0.3 equivalents of benzophenone).
-
Dissolve the solids in a suitable solvent that is transparent at the desired wavelength (e.g., acetonitrile or acetone). The concentration of the reactants is typically in the range of 0.1-0.5 M.
-
Seal the vessel and degas the solution for 15-30 minutes by bubbling with an inert gas such as nitrogen or argon.
-
Place the reaction vessel in a photochemical reactor and irradiate with an appropriate light source (e.g., a 450W medium-pressure mercury lamp). Maintain a constant temperature, often near room temperature, using a cooling fan or a cooling bath.
-
Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the reaction has reached completion (or consumption of the limiting reagent), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography to yield the desired fluorinated cyclobutane product.
Table 3.1: Comparison of Deoxofluorination Reagents
| Reagent | Common Abbreviation | Typical Use | Key Considerations |
| Diethylaminosulfur trifluoride | DAST | Alcohols to fluorides, Aldehydes/Ketones to gem-difluorides | Thermally unstable, can be explosive upon heating. Potential for elimination side reactions.[3] |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxofluor | Similar to DAST | More thermally stable than DAST, but can still promote side reactions. |
| Morpholinosulfur trifluoride | MorphDAST | Aldehydes to gem-difluorides | A common and effective reagent for the conversion of aldehydes.[3][8] |
| Sulfur tetrafluoride | SF₄ | Carboxylic acids to trifluoromethyl groups | Highly toxic and corrosive gas. Requires specialized equipment. Very effective for creating CF₃ groups.[3][9] |
Section 4: Mechanistic Insights
Diagram 4.1: Stepwise vs. Concerted [2+2] Cycloaddition
DOT Diagram of Mechanism:
Caption: Concerted vs. Stepwise pathways in [2+2] cycloadditions.
Mechanistic Explanation: The mechanism of [2+2] cycloadditions can be either concerted or stepwise. For many thermal cycloadditions involving fluorinated olefins, a stepwise mechanism proceeding through a 1,4-diradical intermediate is common.[3] This stepwise nature can lead to a loss of stereochemistry if bond rotation in the diradical intermediate is faster than ring closure. Photochemical cycloadditions can also proceed through diradical or zwitterionic intermediates, depending on the nature of the excited state. Understanding the operative mechanism is key to troubleshooting issues of stereoselectivity.
References
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au. [Link]
- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026).
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2017). Molecules. [Link]
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv. [Link]
- Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2025). Ukrainica Bioorganica Acta. [Link]
- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (2020).
- Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. (2020).
- Molecular geometry of fluorocyclobutanes. (2020).
- Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh‐Catalyzed Defluoroaryl
- Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh‐Catalyzed Defluoroarylation. (2021).
- Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. (1960). The Journal of Organic Chemistry. [Link]
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]
- Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Achiral SF5-Cyclobutanes. (2023). ChemRxiv. [Link]
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2024). Beilstein Journal of Organic Chemistry. [Link]
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2017). MDPI. [Link]
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
- Sunlight‐Driven, Catalyst‐Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated Heterochalconoids in Solution. (2021). Chemistry – A European Journal. [Link]
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews. [Link]
- A synthesis of a new fluoroorganosilicon compounds containing cyclobutane fragments and study of properties of obtained oligomers. (2016).
- Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. (2020). Organic & Biomolecular Chemistry. [Link]
- Light Induced [2+2] Cycloadditions for Construction of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides. (2020).
Sources
- 1. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Welcome to our dedicated technical support guide for the synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth solutions to frequently encountered issues.
Introduction to the Synthesis Pathway
The synthesis of this compound is a valuable process in medicinal chemistry for creating scaffolds used in the development of novel therapeutics. A common and efficient route involves a two-step process:
-
Phase-Transfer Catalyzed (PTC) Alkylation: The synthesis begins with the C-alkylation of 2-fluorophenylacetonitrile with 1,3-dibromopropane. This reaction is typically carried out under basic conditions using a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.
-
Hydrolysis: The resulting 1-cyano-1-(2-fluorophenyl)cyclobutane intermediate is then hydrolyzed to the final carboxylic acid product. This step can be performed under either acidic or basic conditions.
While this pathway is generally robust, several potential side reactions can occur, leading to the formation of byproducts that complicate purification and reduce overall yield. This guide will address these specific issues in a question-and-answer format.
Visualizing the Synthesis and Potential Byproducts
To better understand the process, the following diagram illustrates the main reaction pathway and the points at which common byproducts can emerge.
Caption: Main reaction pathway and potential byproduct formation points.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, providing explanations for their cause and actionable solutions.
Part 1: Phase-Transfer Catalyzed (PTC) Alkylation
Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted 2-fluorophenylacetonitrile. What could be the cause?
Answer: A slow or incomplete reaction during the PTC alkylation step can be attributed to several factors related to the catalyst, base, and reaction conditions.
-
Insufficient Phase Mixing: PTC reactions rely on the efficient transfer of the deprotonated nitrile (anion) from the aqueous phase to the organic phase where it reacts with 1,3-dibromopropane.[1] Inadequate stirring will result in a low interfacial area between the two phases, hindering this transfer.
-
Catalyst Inefficiency or Poisoning: The choice and concentration of the phase-transfer catalyst are crucial. Common catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).[1] The catalyst can be "poisoned" by certain anions, reducing its efficacy.[2]
-
Base Strength and Concentration: A base of insufficient strength or concentration may not deprotonate the 2-fluorophenylacetonitrile effectively. The pKa of the α-proton of phenylacetonitrile derivatives is a key consideration.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Stirring | Increase the stirring rate to create a fine emulsion. | Enhances the interfacial surface area, facilitating faster transfer of the carbanion by the PTC catalyst.[3] |
| Catalyst | Screen different PTC catalysts (e.g., TBAB, BTEAC, Aliquat 336). Ensure the catalyst is fully dissolved. | Catalyst structure affects its lipophilicity and efficiency in transferring the anion.[2] |
| Base | Use a concentrated aqueous solution of a strong base (e.g., 50% NaOH). | Ensures a high concentration of the deprotonated nitrile at the interface for transfer into the organic phase. |
| Solvent | A non-polar aprotic solvent like toluene is often effective. | Polar aprotic solvents can sometimes hinder PTC by solvating the catalyst's cation too strongly. |
Question 2: I've isolated a high molecular weight byproduct that appears to be a result of dialkylation. How can I prevent this?
Answer: The formation of 1,3-bis(1-cyano-1-(2-fluorophenyl)methyl)propane is a common byproduct resulting from the reaction of the initially formed product with another molecule of deprotonated 2-fluorophenylacetonitrile.
Causality: This occurs when the rate of the second alkylation is competitive with the initial cyclization. High concentrations of the reactants and prolonged reaction times can favor this side reaction.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of 1,3-dibromopropane to ensure the complete consumption of the 2-fluorophenylacetonitrile carbanion.
-
Slow Addition: Add the 2-fluorophenylacetonitrile slowly to the reaction mixture containing the base, catalyst, and 1,3-dibromopropane. This maintains a low concentration of the carbanion, favoring the intramolecular cyclization over intermolecular dialkylation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity, although it may require longer reaction times.
Sources
Technical Support Center: Crystallization of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
A Note from the Senior Application Scientist: The crystallization of any active pharmaceutical ingredient (API) or intermediate is a critical control point that defines purity, stability, and downstream processability.[1] While specific literature on the crystallization of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid is not extensively available, this guide synthesizes established principles of small molecule and carboxylic acid crystallization to provide a robust framework for troubleshooting. The strategies outlined below are designed to be systematic, allowing you to logically diagnose and resolve common challenges encountered in the lab and during scale-up.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound. Each answer provides an explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[2] This is a common problem in crystallization, especially with compounds that have a low melting point or when significant impurities are present, which can depress the melting point.[3][4] The oil is essentially a highly concentrated, supersaturated solution of your compound that is below its melting point but kinetically hindered from nucleating and growing into an ordered crystal lattice.[2] Impurities often preferentially dissolve in these oily droplets, leading to a poorly purified final product if it solidifies.[2][3]
Core Causes & Remediation Strategy:
-
Supersaturation is too high, or cooling is too rapid: The solution becomes supersaturated at a temperature above the compound's melting point (or its impurity-depressed melting point).[3]
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling gradient.[3]
-
-
Poor Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point.[5] If using a mixed solvent system, you may have too much of the "good" solvent (in which the compound is highly soluble). Try re-dissolving and adding more of the "poor" or "anti-solvent" while the solution is still hot.
-
-
High Impurity Load: Impurities can significantly lower the melting point of the eutectic mixture.[6][7]
-
Solution: If you suspect impurities are the cause, consider a pre-purification step. If the impurities are colored or non-polar, an activated charcoal treatment before crystallization may help.[3][4] Alternatively, a primary purification by column chromatography before the final crystallization may be necessary.
-
Workflow: Troubleshooting Oiling Out
Sources
Technical Support Center: 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Introduction
Welcome to the technical support guide for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science.[1] Achieving high purity is critical for ensuring reproducible results in downstream applications and for meeting stringent regulatory standards in drug development.[2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during the purification of this compound. We will delve into the causality behind these challenges and provide robust, field-proven protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and analysis of this compound.
Q1: What are the expected analytical characteristics of pure this compound?
A1: Verifying the identity and purity of your compound is the first critical step. Below are the typical analytical benchmarks for a highly pure sample.
Data Presentation: Expected Analytical Profile
| Analytical Technique | Expected Results | Notes |
| ¹H NMR (400 MHz, CDCl₃) | δ ~12.0 (s, 1H, -COOH), 7.4-7.5 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 2.8-3.0 (m, 2H, -CH₂), 2.4-2.6 (m, 2H, -CH₂), 1.9-2.1 (m, 2H, -CH₂) | The carboxylic acid proton is a broad singlet and its chemical shift can vary with concentration. Its presence is a key indicator. The multiplets for the cyclobutane protons are characteristic.[3][4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~182 (-COOH), 160 (d, J≈245 Hz, C-F), 132 (d, Ar-C), 130 (d, Ar-C), 124 (d, Ar-C), 115 (d, J≈22 Hz, Ar-C), 55 (Quaternary C), 32 (-CH₂), 16 (-CH₂) | The large carbon-fluorine coupling constant for the carbon directly bonded to fluorine is a definitive feature.[3] |
| HPLC Purity | >99.0% (AUC) | A typical reverse-phase method is provided in the protocols section. The choice of column and mobile phase is crucial for resolving closely related impurities.[5] |
| Melting Point | Sharp, defined range | A broad melting range (>2°C) is indicative of impurities. Purity analysis via Differential Scanning Calorimetry (DSC) can quantify eutectic impurities.[6] |
Part 2: Troubleshooting Guide: Common Purity Challenges
This section provides a structured approach to diagnosing and solving common purity issues encountered after the initial synthesis.
Workflow: General Purification Strategy
The following diagram outlines a logical decision-making process for purifying the crude product.
Caption: A decision tree for the purification of this compound.
Scenario 1: Presence of Neutral Starting Materials
Q2: My ¹H NMR spectrum shows residual 2-fluorobromobenzene or another neutral starting material. Recrystallization is ineffective. How can I remove it?
A2: This is a classic purification challenge where the impurity is chemically distinct from the product. The acidic nature of your carboxylic acid product is the key to an efficient separation. An acid-base extraction will selectively move your desired product into an aqueous layer, leaving the neutral impurity behind in the organic layer.
-
Causality: Carboxylic acids are acidic enough to be deprotonated by a weak base like sodium bicarbonate (NaHCO₃), forming a water-soluble carboxylate salt. Neutral aromatic halides, like 2-fluorobromobenzene, are not acidic and will remain dissolved in a non-polar organic solvent.
The diagram below illustrates this principle.
Caption: The process of purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers. The organic layer now contains the neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your pure product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry the product under vacuum to a constant weight.
Scenario 2: Contamination with Grignard-Related Side Products
Q3: My synthesis involved a Grignard reaction, and I'm seeing a non-polar impurity by TLC/HPLC that I suspect is a biphenyl dimer. What is the best purification method?
A3: The formation of symmetrical coupling products (e.g., 2,2'-difluorobiphenyl) is a common side reaction in Grignard syntheses.[7] These impurities are typically non-polar, crystalline solids. Recrystallization is the most effective and scalable method for removing them.
-
Causality: Recrystallization works on the principle of differential solubility.[8] A suitable solvent will dissolve your product and the impurity at an elevated temperature but will become a poor solvent for your desired product as it cools, causing it to crystallize out in high purity. The biphenyl impurity, having a very different structure and polarity, should ideally remain in the cold solvent (mother liquor).
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the crude product when hot but not when cold. For this compound, solvent systems like Toluene, Acetone/Water, or Ethanol/Water are good starting points. Test small amounts to find the best system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum. Analyze a sample by HPLC and NMR to confirm the purity enhancement.
Scenario 3: Persistent Impurities of Similar Polarity
Q4: My product purity is stuck at 95-98% even after recrystallization. How do I remove these final trace impurities?
A4: When impurities have similar polarity and structural characteristics to your product, recrystallization may not be sufficient. In this case, preparative flash column chromatography is the method of choice.[9]
-
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[5] Even small differences in polarity can be exploited to achieve separation. For carboxylic acids, it is crucial to add a small amount of acid (e.g., acetic acid) to the mobile phase. This keeps the product in its protonated, less polar form and suppresses interactions with acidic sites on the silica, preventing severe peak tailing.
Data Presentation: Recommended Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate gradient (e.g., 9:1 to 7:3) + 0.5% Acetic Acid |
| Loading | Dry load the crude product onto a small amount of silica for best resolution. |
| Monitoring | Thin-Layer Chromatography (TLC) or automated fraction collection with UV detection. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/EtOAc + 0.5% AcOH).
-
Sample Loading: Dissolve your semi-pure product in a minimal amount of dichloromethane or ethyl acetate, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the low polarity mixture. Collect fractions and monitor them by TLC.
-
Gradient (if needed): Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 Hexane/EtOAc) to elute your product. The less polar impurities should elute first.
-
Fraction Pooling: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Analysis: Confirm the purity of the final product using HPLC and NMR.
References
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- Recrystallization and Crystalliz
- Grignard Reaction. Organic Chemistry Portal. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Interpreting the H-1 NMR spectrum of cyclobutane. Doc Brown's Chemistry. [Link]
Sources
- 1. Buy 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid [smolecule.com]
- 2. ijrar.org [ijrar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pharmafocusasia.com [pharmafocusasia.com]
Technical Support Center: Strategies to Improve Metabolic Stability of Carboxylic Acid-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of carboxylic acid-containing compounds. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and provide self-validating protocols to enhance your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the metabolic challenges associated with carboxylic acid moieties in drug candidates.
Q1: Why is the carboxylic acid group often a metabolic liability?
The carboxylic acid functional group is a common pharmacophore, but it can present significant challenges related to metabolic instability and toxicity.[1][2] The primary issue stems from its susceptibility to Phase II metabolism, specifically glucuronidation. This process is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), which are abundant in the liver and other tissues.[3][4][5] This metabolic pathway converts the carboxylic acid into a 1-β-O-acyl glucuronide (AG), which is often chemically reactive.[6][7] Additionally, carboxylic acids can be activated to form acyl-CoA thioesters, another class of potentially reactive metabolites.[8][9]
Q2: What is acyl glucuronidation and why is it problematic?
Acyl glucuronidation is the enzymatic conjugation of glucuronic acid to a carboxylic acid group.[6] While glucuronidation is typically a detoxification pathway that increases a compound's water solubility to facilitate excretion, the resulting acyl glucuronide metabolites of carboxylic acids are often unstable electrophiles.[10][11] These reactive metabolites can lead to several adverse outcomes:
-
Acyl Migration: The glucuronyl moiety can migrate from the 1-β-O position to positions 2, 3, and 4 of the glucuronic acid ring. This isomerization complicates bioanalysis and characterization.[10][12]
-
Covalent Protein Binding: As electrophiles, acyl glucuronides can irreversibly bind to nucleophilic residues on proteins, forming drug-protein adducts.[6][13] This covalent modification can alter protein function or trigger an immune response, which is a leading hypothesis for idiosyncratic drug toxicities (IDTs) like drug-induced liver injury (DILI).[6][14][15]
-
Genotoxicity: There is evidence that reactive AGs can damage nuclear DNA through glycation or glycoxidation mechanisms.[16]
Q3: Which UGT enzymes are primarily responsible for carboxylic acid glucuronidation?
Several human UGT isoforms can catalyze the formation of acyl glucuronides. The most prominent enzymes involved are UGT2B7, UGT1A3, and UGT1A9.[3] Kinetic analyses often show that UGT2B7 has the highest efficiency for glucuronidating a wide range of carboxylic acid-containing drugs, suggesting it is a major contributor to their metabolism in humans.[3]
Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when working with carboxylic acid-containing compounds.
Q4: My compound shows high clearance in an in vitro human liver microsome (HLM) stability assay. How do I confirm if acyl glucuronidation is the cause?
High clearance in HLM suggests rapid metabolism. To specifically implicate glucuronidation, you should run parallel assays with specific cofactors.
Probable Cause: The high clearance is likely due to either Phase I (e.g., CYP-mediated oxidation) or Phase II (e.g., UGT-mediated glucuronidation) metabolism, as both enzyme families are present in microsomes.
Troubleshooting Steps:
-
Run Parallel Incubations: Set up three parallel experiments with your compound in HLM:
-
Condition A (Phase I): Include NADPH as a cofactor. This will primarily assess CYP-mediated metabolism.
-
Condition B (Phase II): Include UDPGA (uridine 5'-diphosphoglucuronic acid) as a cofactor. This will assess UGT-mediated metabolism.
-
Condition C (Phase I + II): Include both NADPH and UDPGA.
-
-
Analyze the Results:
-
If you see rapid disappearance of the parent compound only in Condition B and Condition C , UGT-mediated glucuronidation is the primary metabolic pathway.
-
If clearance is high only in Condition A and Condition C , Phase I metabolism is the main driver.
-
If clearance is high in all three conditions (though typically highest in C), both pathways may be contributing.
-
-
Metabolite Identification: Use LC-MS/MS to look for a metabolite with an added mass of +176 Da (the mass of glucuronic acid) in the incubations containing UDPGA. Confirmation of this mass shift is strong evidence of glucuronide formation.
Q5: I have confirmed acyl glucuronide formation. What are the main strategies to improve the metabolic stability of my compound?
Once AG formation is identified as a liability, there are three primary strategies to mitigate it. The choice depends on the specific compound and the importance of the carboxylic acid for target engagement.
Solution Options:
-
Bioisosteric Replacement: Replace the carboxylic acid with a different functional group that retains the necessary physicochemical properties for biological activity but is less susceptible to glucuronidation.[1][2][17] This is often the most effective strategy.
-
Prodrug Approach: Temporarily mask the carboxylic acid with a promoiety that is cleaved in vivo to release the active parent drug.[18][19][] This can protect the acid from first-pass metabolism.
-
Structural Modification (Steric Hindrance): Introduce bulky substituents near the carboxylic acid to sterically block the UGT active site, thereby reducing the rate of glucuronidation. This is a more subtle approach and may also impact target binding.
The following diagram illustrates the decision-making process for addressing metabolic instability.
Caption: Strategic workflow for addressing metabolic instability.
Q6: My bioisostere replacement led to a significant loss of potency. What went wrong and what should I try next?
A loss of potency after bioisosteric replacement is a common challenge. The success of this strategy is highly context-dependent.[1][21]
Probable Causes:
-
Incorrect pKa: The original carboxylic acid's ionization state at physiological pH may be critical for a key ionic interaction with the target protein (e.g., with an arginine or lysine residue). The chosen bioisostere may have a pKa that is too different, leading to a weaker interaction.[22]
-
Altered Geometry: The size, shape, and bond angles of the bioisostere may not fit the binding pocket as well as the original carboxylic acid.[23]
-
Disrupted H-Bond Network: The carboxylic acid may act as both a hydrogen bond donor and acceptor. The replacement may not replicate this interaction network effectively.
Troubleshooting & Next Steps:
-
Analyze Physicochemical Properties: Compare the pKa, lipophilicity (LogP/LogD), and calculated molecular surface of the original acid and the new bioisostere. This can provide clues about the mismatch.
-
Screen a Panel of Isosteres: It is rare for the first choice to be optimal. Synthesize and test a diverse panel of bioisosteres with varying properties to find a better match.[2] Refer to the table below for common options.
-
Consult Structural Data: If a crystal structure of the parent compound bound to its target is available, use it to guide the selection of a bioisostere that can maintain the key binding interactions.
Table 1: Comparison of Common Carboxylic Acid Bioisosteres
| Bioisostere | Typical Structure | Approx. pKa | Key Features & Metabolic Considerations |
| Tetrazole |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | 4.5 - 4.9 | Acidity similar to carboxylic acids; more lipophilic.[22] Metabolically more stable; can undergo N-glucuronidation, but these adducts are not reactive.[1] |
| Hydroxamic Acid | 8 - 9 | Less acidic, which can improve membrane permeability.[24] Can be a metal chelator. Susceptible to hydrolysis back to the carboxylic acid and can also undergo glucuronidation.[1] | |
| Acyl Sulfonamide | 2 - 4 | Strongly acidic. Can form strong interactions with the target but high acidity may reduce permeability.[24] Generally resistant to glucuronidation.[22] | |
| Hydroxyisoxazole | 4 - 5 | Acidity is tunable. Planar, aromatic system. A well-established bioisostere in neuroscience drug design.[25] | |
| 1,2,4-Oxadiazol-5-one | 5 - 6 | Less acidic than tetrazoles, which can improve oral absorption.[22] |
Experimental Protocols
This section provides standardized protocols for key in vitro assays to assess metabolic stability.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol determines the rate at which a compound is metabolized by Phase I and Phase II enzymes in HLM.
Objective: To calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
UDPGA stock solution (e.g., 250 mM in water)
-
Positive control compound with known metabolic fate (e.g., Verapamil for Phase I, Ibuprofen for Phase II)
-
Ice-cold acetonitrile with an internal standard for reaction termination
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Reagent Preparation:
-
Thaw HLM on ice. Dilute with ice-cold phosphate buffer to a working concentration of 2 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a 50 mM working solution of UDPGA in phosphate buffer.
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to 100 µM (final assay concentration will be 1 µM, final DMSO <0.1%).
-
-
Incubation Procedure:
-
Add 49 µL of the HLM working solution to the wells of a 96-well plate.
-
Add 1 µL of the 100 µM test compound working solution to each well.
-
Pre-incubation: Place the plate in an incubator at 37°C for 5 minutes to equilibrate.
-
Reaction Initiation: To initiate the reaction, add 50 µL of pre-warmed cofactor solution (either NADPH system, UDPGA solution, or a combination) to the appropriate wells. The final volume is 100 µL.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard to the corresponding wells. The 0-minute time point is terminated immediately after adding the cofactor.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 3,000 x g for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration in mg/mL)
-
The following diagram outlines the experimental workflow for this protocol.
Caption: Workflow for the in vitro metabolic stability assay.
References
- Iwamura, A., et al. (2020). Acyl glucuronide drug metabolites: toxicological and analytical implications. PubMed.
- Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry.
- Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemical Research in Toxicology.
- Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
- Nishikawa, M., et al. (2019). Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping. Chemical Research in Toxicology.
- Meanwell, N. A. (2014). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry.
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery.
- Bradshaw, T. P., et al. (2020). Acyl glucuronide reactivity in perspective. Drug Discovery Today.
- Athersuch, T. J., et al. (2020). Acyl glucuronide reactivity in perspective. The University of Liverpool Repository.
- Morressier. (2019). Design and evaluation of surrogate structures of the carboxylic acid and other acidic functional groups as possible candidates for isosteric replacements. Morressier.
- Kerdar, R. S., et al. (2007). Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways. Toxicological Sciences.
- Geurs, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem.
- Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition.
- Lücking, U. (2013). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
- N'gompaza, A. P., & Iden, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.
- Rautio, J. (2008). Prodrugs of Carboxylic Acids. Semantic Scholar.
- Xie, T., et al. (2009). Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs. Yaoxue Xuebao.
- Geurs, S., et al. (2022). Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity. ResearchGate.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition.
- Grillo, M. P. (2024). Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. ResearchGate.
- LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Dalvie, D., & Sharma, R. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology.
- Walles, M., et al. (2025). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. ResearchGate.
- Vooturi, S. K., & Vobalaboina, V. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Pharmaceutical Sciences.
- Chen, S., et al. (2022). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Oncology.
- Drug Metabolism and Disposition. (2018). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition.
- Obach, R. S., et al. (2019). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition.
- Al-Sabbagh, A., & Al-Ani, L. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals.
- Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology.
- ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. ResearchGate.
- Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry.
- Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
- eScholarship. (n.d.). Acknowledgements. eScholarship.
- Walles, M., et al. (2020). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology.
- Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery.
- ResearchGate. (n.d.). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples. ResearchGate.
- Li, W., et al. (2019). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis.
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stereochemical Integrity in 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid Synthesis
Welcome to the technical support center dedicated to addressing the critical challenge of racemization in the synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require stringent control over the stereochemistry of this important synthetic building block. Here, we provide in-depth troubleshooting advice, proactive strategies, and detailed protocols to help you maintain the enantiomeric purity of your target molecule.
Introduction: The Stereochemical Challenge
This compound is a valuable intermediate in the development of novel therapeutics. Its biological activity is often dependent on a specific enantiomer, making stereochemical control paramount. The loss of enantiomeric purity through racemization can lead to diminished efficacy, altered pharmacological profiles, and increased regulatory hurdles. This guide will explore the mechanistic basis of racemization for this specific scaffold and provide actionable solutions to prevent, diagnose, and resolve stereochemical erosion.
Section 1: Understanding the Mechanism of Racemization
The primary vulnerability of this compound to racemization lies in the acidity of the proton at the chiral center (the α-carbon). Under either acidic or basic conditions, this proton can be abstracted, leading to the formation of a planar, achiral enol or enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both (R) and (S) enantiomers.[1][2]
Key Factors Influencing Racemization:
-
pH: Both strongly acidic and basic conditions can catalyze enolization/enolate formation.[1][3]
-
Temperature: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and can accelerate racemization.[3]
-
Solvent: Polar solvents can stabilize the charged enolate intermediate, potentially facilitating racemization.[4]
-
Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of racemization.
Caption: General mechanism of base-catalyzed racemization via a planar enolate intermediate.
Section 2: Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess (ee)
This section addresses common experimental observations and provides a logical framework for identifying and rectifying the source of racemization.
Problem 1: Low ee Detected Immediately After the Main Stereocenter-Forming Reaction
-
Potential Cause A: The synthetic route is not stereoselective.
-
Explanation: If the synthesis starts from achiral precursors without a chiral catalyst or auxiliary, the product will inherently be a racemic mixture.[5]
-
Solution: Redesign the synthesis to incorporate stereocontrol. This is the most robust solution. Explore catalytic asymmetric synthesis or the use of chiral auxiliaries.[6][7] There has been significant progress in the stereocontrolled synthesis of cyclobutane derivatives using methods like organocatalyzed [2+2] cycloadditions.[8][9]
-
-
Potential Cause B: Base- or acid-induced epimerization during the reaction.
-
Explanation: The conditions used for alkylation or carboxylation (e.g., strong bases like LDA or Grignard reagents) can also abstract the newly formed acidic α-proton, causing in-situ racemization.
-
Solution:
-
Temperature Control: Perform the reaction at the lowest possible temperature (e.g., -78 °C) to favor kinetic control over thermodynamic epimerization.[10]
-
Base Selection: Use a non-nucleophilic, sterically hindered base. If possible, use a base that is just strong enough to effect the desired transformation.
-
Quenching: Quench the reaction promptly and under non-racemizing conditions (e.g., with a buffered aqueous solution) once complete.
-
-
Problem 2: High Initial ee, but it Decreases Significantly After Work-up or Purification
-
Potential Cause A: Harsh pH conditions during aqueous work-up.
-
Explanation: Washing the organic layer with strong acids (e.g., >1 M HCl) or strong bases (e.g., >1 M NaOH) can cause rapid racemization of the product dissolved in the organic or aqueous phase.[3][10]
-
Solution:
-
Use Buffered Washes: Employ buffered solutions (e.g., saturated ammonium chloride, phosphate buffers pH 7) for extractions and washes.
-
Minimize Contact Time: Perform extractions quickly and avoid letting the mixture sit in separatory funnels for extended periods.
-
Temperature: Conduct the work-up at reduced temperatures (e.g., using an ice bath) if the product is particularly sensitive.
-
-
-
Potential Cause B: Thermal racemization during solvent removal or purification.
-
Explanation: Heating the product for extended periods, such as during high-temperature distillation or prolonged drying in a heated vacuum oven, can induce racemization.[3]
-
Solution:
-
Solvent Removal: Use a rotary evaporator at moderate temperatures (e.g., < 40 °C).
-
Purification: Prioritize flash column chromatography over distillation if the compound is thermally labile. Ensure the silica gel is neutral, as acidic or basic residues can cause on-column racemization.
-
Drying: Dry the final product under high vacuum at room temperature.
-
-
Section 3: Proactive Strategies for Achieving and Maintaining Stereocontrol
Instead of troubleshooting, a superior approach is to design a process that proactively ensures stereochemical integrity.
Strategy 1: Asymmetric Synthesis
The most effective way to obtain an enantiomerically pure product is to synthesize it directly using an asymmetric method. While a specific published procedure for this compound may be proprietary, general strategies for similar structures are well-documented.[7][11] Methods like catalytic asymmetric [2+2] cycloadditions or asymmetric alkylations using chiral phase-transfer catalysts are powerful tools.[4][8]
Strategy 2: Chiral Resolution of a Racemic Mixture
If an asymmetric synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers through chiral resolution.[12] For carboxylic acids, the most common method is the formation of diastereomeric salts using a chiral amine.[5]
Caption: A typical experimental workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Screening: In separate vials, dissolve small amounts of the racemic acid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). Add ~0.5 equivalents of different commercially available chiral amines (see Table 1). The goal is to find a combination that forms a crystalline salt with one diastereomer while the other remains in solution.
-
Scale-Up: Dissolve the racemic acid (1.0 eq) in the chosen solvent with gentle heating. Add the selected chiral amine (0.5 - 1.0 eq) dropwise.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to maximize precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Acid: Suspend the isolated salt in a mixture of an organic solvent (e.g., ethyl acetate) and dilute acid (e.g., 1 M HCl). Separate the layers. The organic layer contains the desired enantiomerically enriched carboxylic acid.
-
Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Determine the ee by Chiral HPLC.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Common Sources/Notes |
|---|---|---|
| (R)-(+)-α-Phenylethylamine | Basic | Readily available and widely used.[12] |
| (S)-(-)-α-Phenylethylamine | Basic | Pseudoenantiomer of the above.[12] |
| Cinchonidine / Cinchonine | Basic | Naturally occurring alkaloids, often effective.[5] |
| Quinine / Quinidine | Basic | Naturally occurring alkaloids.[5] |
| (1R,2S)-Ephedrine | Basic | Synthetic amine. |
| Brucine | Basic | Naturally occurring alkaloid, highly effective but also highly toxic.[5] |
Section 4: Analytical Methods for Stereochemical Analysis
Accurate determination of enantiomeric excess is crucial for process validation.
FAQ: How do I reliably measure the ee of my product?
The gold standard for determining the ee of chiral carboxylic acids is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
Protocol: General Method for Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of your sample at ~1 mg/mL in the mobile phase. If the acid is not soluble, derivatization to its methyl or ethyl ester may be necessary.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for carboxylic acids. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are excellent starting points.
-
Mobile Phase: A typical mobile phase is a mixture of hexane or heptane with a polar modifier like isopropanol (IPA) and a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) to ensure the analyte is in its protonated state and to improve peak shape.
-
Method Development:
-
Start with a standard mobile phase (e.g., 90:10 Hexane:IPA + 0.1% TFA).
-
Run a sample of the racemic material first to confirm the separation of the two enantiomer peaks.
-
Optimize the ratio of hexane to IPA to achieve baseline resolution (typically a Tailing Factor between 0.9 and 1.5 and a Resolution > 1.5).
-
Flow rate: ~1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 210 nm).
-
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Other methods like NMR using chiral solvating agents can also be used for rapid ee determination.[13]
Section 5: Frequently Asked Questions (FAQs)
-
Q1: What is the most common mistake that leads to racemization?
-
A1: The most frequent error is using harsh pH conditions during the aqueous work-up. Researchers often use standard 1M HCl and 1M NaOH washes without considering the lability of the α-proton on their product. Switching to milder, buffered washes is the single most effective change to prevent this.[3][10]
-
-
Q2: I have to perform a reaction on the carboxylate (e.g., esterification). How can I avoid racemization?
-
A2: For reactions like esterification, avoid conditions that can epimerize the adjacent stereocenter.
-
Good: Use mild, non-basic conditions. Fischer esterification (refluxing in alcohol with a catalytic amount of strong acid) can work but must be monitored for racemization. Better options include reaction with diazomethane or using coupling agents like DCC/DMAP at low temperatures.
-
Bad: Avoid converting the acid to an acid chloride with thionyl chloride at high temperatures, followed by reaction with an alcohol, as this can be racemizing. Saponifying an ester back to the acid using strong base (NaOH/KOH) at elevated temperatures is also a high-risk step.
-
-
-
Q3: How should I store my enantiomerically pure this compound?
-
A3: Store the final compound as a solid in a cool, dark, and dry place. Avoid storing it in solution, especially in polar solvents or under non-neutral pH, for extended periods. If it must be stored in solution, use a non-polar, aprotic solvent like toluene or hexane.
-
References
- Bellan, A. B., & Gaunt, M. J. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15337-15367. [Link]
- PubMed. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19376-19382. [Link]
- Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. [Link]
- Wikipedia. Chiral resolution. [Link]
- Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13349-13355. [Link]
- ACS Publications. (2022). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. [Link]
- Amanote Research. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
- ten Hoeve, W. (1989). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]
- National Institutes of Health. (2015). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
- OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. [Link]
- ResearchGate. (2018). Examples of the kinetic resolution of α‐chiral carboxylic acids with.... [Link]
- Royal Society of Chemistry. (2015). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
- PubMed. (2005). Biocatalytic racemisation of alpha-hydroxycarboxylic acids at physiological conditions.
- Royal Society of Chemistry. (2021).
- Wiley Online Library. (2021). Catalytic Asymmetric Synthesis of α-Stereogenic Carboxylic Acids: Recent Advances. Chinese Journal of Chemistry. [Link]
- Chemistry LibreTexts. (2021). 19.
- MDPI. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules. [Link]
- ScienceDirect. (2007).
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- YouTube. (2024).
- PubMed Central. (2024).
- Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]
- PubMed. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research. [Link]
- ResearchGate. (2022). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
- Google Patents. (2000). US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.
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- 6. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimization of Cell Permeability for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, troubleshooting advice, and detailed protocols for assessing and optimizing the cell permeability of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid. Our approach is rooted in established principles of medicinal chemistry and pharmacology, aiming to explain the causality behind experimental choices and provide self-validating workflows.
Section 1: Foundational Concepts & Initial Assessment
Q1: Why is the cell permeability of this compound a potential challenge?
The primary challenge stems from the presence of the carboxylic acid moiety. At physiological pH (~7.4), this functional group will be predominantly deprotonated, forming a negatively charged carboxylate anion. This charge significantly increases the molecule's polarity, making it difficult to passively diffuse across the lipophilic (fat-loving) lipid bilayer of cell membranes. According to the pH-partition hypothesis, the neutral form of a molecule is generally much more permeable than its ionized form[1]. While the anions of some carboxylic acids can still permeate, their rate is significantly slower than the neutral species[1].
Q2: What are the predicted physicochemical properties of this compound, and how do they relate to permeability?
To anticipate a compound's behavior, we often start with an in silico analysis based on its structure. These computational methods provide a rapid, cost-effective way to screen compounds before extensive lab work begins[2][3][4]. A key framework for this is Lipinski's Rule of Five, which predicts that poor oral absorption or permeation is more likely when a compound violates certain thresholds[5][6][7][8].
Let's analyze the properties of this compound:
| Property | Value | Lipinski's Rule of 5 Guideline | Assessment |
| Molecular Weight (MW) | 226.27 g/mol [9] | < 500 Da | Pass |
| LogP (lipophilicity) | 2.9251[9] | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1[9] | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 2[9] | ≤ 10 | Pass |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[9] | < 140 Ų (general guideline) | Pass |
Expert Analysis: Based on these calculated properties, the molecule does not violate any of Lipinski's rules. Its molecular weight is low, and its LogP value suggests a moderate lipophilicity that should favor membrane partitioning. However, these rules primarily apply to neutral molecules and do not fully account for the negative impact of ionization[7]. The carboxylic acid's pKa is critical; although not explicitly found for this exact molecule, similar structures suggest a pKa in the range of 4-5. Therefore, at pH 7.4, it will be >99% ionized, and this ionization is the single most significant predictor of poor passive permeability, overriding the otherwise favorable physicochemical profile.
Section 2: A Tiered Approach to Experimental Permeability Assessment
We recommend a two-tiered experimental workflow to efficiently characterize the permeability of your compound. This approach first isolates passive diffusion before moving to a more complex biological system that includes active transport mechanisms.
Caption: Recommended workflow for assessing and optimizing cell permeability.
Q3: What is the Parallel Artificial Membrane Permeability Assay (PAMPA) and when should I use it?
The PAMPA is a cell-free, high-throughput assay that models passive transcellular permeation[10]. It measures a compound's ability to diffuse from a donor well, through a filter coated with an artificial lipid membrane (e.g., lecithin in dodecane), into an acceptor well[11][12].
-
Core Principle: It isolates and measures passive diffusion only . It does not involve any cellular components like transporters or metabolic enzymes[10].
-
When to Use: Use PAMPA as your initial screening assay. It is cost-effective and provides a clean, rapid assessment of your compound's intrinsic ability to cross a lipid barrier. A low permeability result in PAMPA strongly suggests that the compound's fundamental physicochemical properties are not conducive to passive transport[12][13].
Q4: What is the Caco-2 permeability assay and why is it considered a "gold standard"?
The Caco-2 permeability assay is a cell-based model widely recognized for its ability to predict human intestinal drug absorption[14][15]. It uses Caco-2 cells, a human colon adenocarcinoma cell line, that when cultured on a permeable support, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier[13][16][17].
-
Core Principle: This model assesses the sum of all transport mechanisms: passive diffusion (both transcellular and paracellular) and active transport (both uptake and efflux)[13][15]. The cells express key efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[14][17].
-
When to Use: Use the Caco-2 assay after PAMPA to get a more complete and biologically relevant picture. It is essential for determining if your compound is a substrate for efflux pumps, which can actively remove it from the cell, leading to low intracellular concentration despite good passive permeability[13].
Q5: How do I interpret the apparent permeability coefficient (Papp) from these assays?
The primary output from both assays is the apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s. Papp values are generally classified as follows:
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Medium | 20% - 80% |
| > 10 | High | > 80% |
| (Classification based on general industry standards and literature[18][19]) |
Section 3: Troubleshooting Guide for Common Permeability Issues
This section addresses specific experimental outcomes in a question-and-answer format to guide your optimization strategy.
Caption: Decision tree for troubleshooting experimental permeability results.
Q6: My compound shows low Papp (<1 x 10⁻⁶ cm/s) in the PAMPA assay. What does this mean and what should I do?
Meaning: This result points directly to a problem with poor passive diffusion . The ionized carboxylate group is the most likely culprit, preventing the molecule from efficiently partitioning into and crossing the lipid membrane.
Next Steps: Your focus should be on masking the polar carboxylic acid group or altering the formulation.
-
Chemical Modification (Prodrug Approach): The most common and effective strategy is to convert the carboxylic acid into a more lipophilic ester. This neutralizes the charge and increases lipophilicity, allowing the molecule to cross the cell membrane. Once inside the cell, ubiquitous esterase enzymes will cleave the ester bond, releasing the active carboxylic acid parent drug[19][20]. An amide-to-ester substitution has been shown to be an effective strategy for increasing permeability[21].
-
Formulation Strategies: If chemical modification is not feasible, advanced formulation techniques can be used to improve absorption. These include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or the use of permeation enhancers[22][23][24].
Q7: My compound had high permeability in PAMPA but shows low permeability in the Caco-2 assay (A→B). What is the likely cause?
Meaning: This is the classic signature of a compound that is a substrate for active efflux pumps [12][13]. The compound can passively diffuse into the Caco-2 cells (as predicted by PAMPA), but it is then recognized by transporters on the apical (top) surface and actively pumped back out into the donor compartment, resulting in low net transport across the monolayer[25][26].
Next Steps: You need to confirm that your compound is an efflux substrate and, if possible, identify the specific transporter(s) involved.
-
Calculate the Efflux Ratio (ER): This requires a bidirectional Caco-2 assay, measuring permeability in both the absorptive (Apical to Basolateral, A→B) and secretive (Basolateral to Apical, B→A) directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indicator of active efflux[13].
-
Use Efflux Pump Inhibitors: To identify the specific transporter, the Caco-2 assay can be re-run in the presence of known inhibitors[27]. For example:
-
Verapamil or Cyclosporin A for P-glycoprotein (P-gp/MDR1).
-
Ko143 for Breast Cancer Resistance Protein (BCRP).
-
MK-571 for Multidrug Resistance-Associated Proteins (MRPs). If the A→B permeability increases significantly and the efflux ratio decreases in the presence of an inhibitor, you have identified the transporter responsible[28].
-
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from established methods to provide a robust assessment of passive permeability[10][11][29].
Materials:
-
96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP, Cat # MAIPNTR10)
-
96-well acceptor plate (low-binding)
-
Lecithin from soybean
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compound and control compounds (e.g., Propranolol - high permeability, Furosemide - low permeability)
-
Plate shaker and plate reader (UV-Vis) or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Lipid Solution: Prepare a 4% (w/v) solution of lecithin in dodecane.
-
Test Compound Stock: Prepare a 10 mM stock solution of your test compound and controls in DMSO.
-
Donor Solution: Dilute the stock solution to 500 µM in PBS (final DMSO concentration should be 5%).
-
Acceptor Solution: Use PBS, pH 7.4.
-
-
Coat the Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to fully impregnate the filter for at least 5 minutes. Avoid puncturing the membrane[29][30].
-
Add Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.
-
Add Donor Solution: Add 200 µL of the donor solution (containing your test compound) to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours on a plate shaker (approx. 100 rpm)[30]. To minimize evaporation, place the assembly in a sealed container with a wet paper towel[29].
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS is preferred for accuracy).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds[30].
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing both passive and active transport across a biological barrier[13][14][17].
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound and controls (e.g., Propranolol - high permeability, Talinolol - P-gp substrate)
-
Lucifer Yellow (to test monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 18-22 days, changing the medium every 2-3 days, to allow the cells to differentiate and form a confluent, polarized monolayer[13].
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values > 250 Ω·cm² typically indicate good monolayer integrity[17]. Additionally, perform a Lucifer Yellow rejection test; permeability should be very low (< 1 x 10⁻⁶ cm/s).
-
Prepare for Transport Study:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C in a shaker.
-
-
Permeability Measurement (A→B):
-
Remove the buffer. Add the transport buffer containing your test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (acceptor compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer.
-
-
Permeability Measurement (B→A):
-
Quantification and Calculation:
-
Analyze the concentration of the compound in all collected samples using LC-MS/MS.
-
Calculate the Papp for both A→B and B→A directions. The rate of appearance of the compound in the receiver chamber is plotted against time, and the slope is used to calculate Papp.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
-
References
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- Creative Bioarray. Caco-2 Permeability Assay.
- (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. [Link]
- B. J. Aungst. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. J Pharm Sci. [Link]
- K. E. Hou, T. I. Olesen, C. N. C. H. L. F. P. A. B. H. A. K. A. G. (2005). In silico prediction of membrane permeability from calculated molecular parameters. PubMed. [Link]
- (2024). Creative Bioarray Launches Caco-2 Permeability Assay to Enhance Drug Discovery and Development. EIN Presswire. [Link]
- (2023). In silico prediction models for solubility and membrane permeability in cell-based assays. [Link]
- R. C. Bernardi, E. D. G. F. M. M. C. (2021). In Silico Prediction of Permeability Coefficients.
- N. Busschaert, H. L. H. T. L. J. H. (2022). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
- Evotec. Caco-2 Permeability Assay. Evotec. [Link]
- R. C. Bernardi, E. D. G. F. M. M. C. (2021). In Silico Prediction of Permeability Coefficients. PubMed. [Link]
- S. K. Singh, V. R. M. S. R. P. K. S. A. K. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- A. Du, K. N. H. A. N. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
- GARDP Revive. Lipinski's Rule of 5. GARDP Revive. [Link]
- A. Kumar, A. K. K. S. K. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
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- (2018).
- Taylor & Francis. Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
- (2022). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. [Link]
- (2024). Cell permeability beyond the rule of 5.
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- (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- A. D. T. G. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]
- Wikipedia. Lipinski's rule of five. Wikipedia. [Link]
- S. J. T. V. H. J. D. L. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- (2012). Predicting and improving the membrane permeability of peptidic small molecules. [Link]
- A. J. B. T. A. F. J. A. B. C. A. C. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. [Link]
- L. J. V. P. (2001). The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. [Link]
- (2023). lipinski rule of five. Lecture Notes. [Link]
- B. F. P. J. E. L. (2013). Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH. [Link]
- Wikipedia. Efflux pump. Wikipedia. [Link]
- H. M. D. G. (2016).
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
- D. P. C. K. D. R. A. C. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
- (2004).
- S. D. K. A. P. J. P. G. (2005). Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. PubMed. [Link]
- N. B. H. L. T. L. J. H. (2022). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. PubMed. [Link]
- P. M. U. A. P. S. S. J. K. (2017). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. PubMed. [Link]
- G. V. S. C. C. B. S. D. A. D. M. S. (2018). Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central - NIH. [Link]
- C. L. G. P. L. T. M. M. S. (2007). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. PubMed. [Link]
- (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
- (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)
- (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
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Technical Support Center: Mitigating Toxicity of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid Derivatives
This technical guide is designed for researchers, scientists, and drug development professionals actively working with 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid derivatives. Our goal is to provide a comprehensive resource that anticipates and addresses the common and complex challenges encountered during the experimental lifecycle of these compounds, with a primary focus on understanding and mitigating their potential toxicity. This guide is structured in a practical question-and-answer format, grounded in established scientific principles and supported by authoritative references.
Section 1: Understanding the Toxicological Landscape
Before embarking on toxicity reduction strategies, it is crucial to understand the potential toxicological liabilities inherent in the this compound scaffold. The toxicity of these derivatives can be conceptualized as arising from three key structural components: the carboxylic acid moiety, the 2-fluorophenyl group, and the cyclobutane ring.
Q1: What are the primary drivers of toxicity associated with the carboxylic acid group in my compounds?
The carboxylic acid group, while often essential for target engagement, is a well-known structural alert for toxicity. The primary concern is its metabolic activation into reactive metabolites.[1]
-
Acyl Glucuronidation: The carboxylic acid can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide. These metabolites are not always stable and can undergo intramolecular rearrangement (acyl migration) to form reactive isomers that can covalently bind to proteins, leading to immunogenic responses and idiosyncratic drug toxicity (IDT).[2] The chemical stability of these acyl glucuronides is a key predictor of IDT risk.[2]
-
Acyl-CoA Thioesters: Alternatively, the carboxylic acid can be activated by acyl-CoA synthetases to form an acyl-CoA thioester. These are also reactive intermediates that can acylate cellular proteins or lipids, disrupting their function and leading to cellular stress and toxicity.[3]
dot graph TD { A[Carboxylic Acid Derivative] -->|UGT| B(Acyl Glucuronide); B --> C{Acyl Migration}; C --> D[Reactive Isomers]; D --> E((Protein Adducts)); E --> F[Idiosyncratic Drug Toxicity]; A -->|Acyl-CoA Synthetase| G(Acyl-CoA Thioester); G --> E; } Caption: Metabolic activation pathways of carboxylic acids.
Q2: How does the 2-fluorophenyl group contribute to the overall toxicity profile?
The presence of a fluorine atom on the phenyl ring introduces another layer of complexity. While often incorporated to improve metabolic stability and potency, it can also lead to specific toxicity mechanisms.[4][5][6][7]
-
Metabolic Defluorination: Cytochrome P450 enzymes can metabolize the fluorinated ring, potentially leading to the cleavage of the carbon-fluorine (C-F) bond.[8] This can release fluoride ions, which in high concentrations can be toxic, leading to conditions like skeletal fluorosis.[8]
-
Formation of Reactive Intermediates: Oxidation of the fluorophenyl ring can lead to the formation of reactive quinone-type metabolites, especially if the ring is further substituted with electron-donating groups. These reactive intermediates can cause oxidative stress and covalently modify cellular macromolecules.
-
Altered Metabolism: The position of the fluorine atom can direct metabolism to other parts of the molecule, potentially creating novel, and sometimes more toxic, metabolites.[4]
Q3: Are there any known toxicities associated with the cyclobutane ring itself?
The cyclobutane ring is generally considered to be relatively metabolically stable and less prone to introducing toxicity compared to other strained ring systems.[9] However, its metabolism is not impossible. For instance, alkylcyclobutanones have been shown to be metabolized to the corresponding cyclobutanol derivatives.[3] For the 1-aryl-cyclobutane-1-carboxylic acid scaffold, the primary metabolic focus is likely to be on the aryl ring and the carboxylic acid.
Section 2: Strategic Approaches to Toxicity Reduction
Based on the understanding of the potential toxicity mechanisms, we can devise rational strategies to mitigate these risks. The two most powerful approaches are bioisosteric replacement of the carboxylic acid and the implementation of a prodrug strategy.
Q4: How can I use bioisosteric replacement to reduce the toxicity of my carboxylic acid-containing compounds?
Bioisosteric replacement involves substituting the carboxylic acid with another functional group that has similar physicochemical properties but is less prone to metabolic activation.[6][9][10][11][12] The choice of a suitable bioisostere is highly context-dependent and often requires empirical testing.[9]
| Bioisostere | pKa Range | Key Advantages | Potential Liabilities |
| Tetrazole | 4.5 - 4.9 | Good mimic of carboxylic acid acidity and hydrogen bonding. More metabolically stable towards acyl glucuronide formation.[10] | Can still be metabolized (e.g., N-glucuronidation). May have lower membrane permeability despite higher lipophilicity.[10] |
| Acyl Sulfonamide | Varies | Generally more metabolically stable than carboxylic acids. | Can have different acidity and hydrogen bonding patterns, potentially affecting target binding. |
| Hydroxamic Acid | ~9 | Can chelate metal ions, which may be beneficial or detrimental depending on the biological target. | Often have poor pharmacokinetic properties. |
| Hydroxyisoxazole | 4 - 5 | Can mimic the acidity and planar nature of a carboxylic acid. | Synthesis can be more complex. |
dot graph TD { subgraph "Toxicity Reduction" A[Carboxylic Acid Derivative] --> B{Bioisosteric Replacement}; B --> C[Tetrazole]; B --> D[Acyl Sulfonamide]; B --> E[Hydroxyisoxazole]; C --> F((Reduced Acyl Glucuronide Formation)); D --> F; E --> F; end } Caption: Bioisosteric replacement of carboxylic acids.
Q5: When should I consider a prodrug strategy, and what are the key considerations?
A prodrug strategy involves masking the carboxylic acid group with a promoiety that is cleaved in vivo to release the active parent drug. This can be particularly useful to:
-
Improve membrane permeability and oral bioavailability.[13]
-
Enhance delivery to a specific tissue, such as the central nervous system (CNS).[14][15][16][17][18]
-
Reduce local toxicity, such as gastrointestinal irritation, by preventing high concentrations of the free acid at the site of administration.[19]
The most common prodrug approach for carboxylic acids is esterification.[12][19][20][21]
dot graph TD { subgraph "Prodrug Strategy" A[Carboxylic Acid Derivative] -->|Esterification| B(Ester Prodrug); B -->|in vivo Esterases| C[Active Drug (Carboxylic Acid)]; C --> D{Target Engagement}; B --> E((Improved Permeability)); B --> F((Reduced Local Toxicity)); end } Caption: Ester prodrug strategy for carboxylic acids.
Section 3: Experimental Guides and Troubleshooting
This section provides practical guidance for key experiments in the assessment and mitigation of toxicity for this compound derivatives.
Q6: What is a good starting point for assessing the in vitro cytotoxicity of my new derivatives?
A tiered approach is recommended, starting with simple, rapid assays and progressing to more complex, mechanistic studies for promising compounds.
Initial Cytotoxicity Screening:
-
MTT or MTS Assay: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of cell viability. They are high-throughput and cost-effective for initial screening.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, providing a measure of cytotoxicity.
-
ATP Assay: Measures intracellular ATP levels, which is a sensitive indicator of metabolically active cells.
Recommended Cell Lines:
-
HepG2 or Huh7: Human hepatoma cell lines are a good starting point for assessing potential hepatotoxicity.
-
A relevant cancer cell line: If the compounds are being developed as anticancer agents.
-
A non-cancerous cell line (e.g., HEK293 or fibroblasts): To assess general cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your test compounds and a vehicle control. Add the compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Q7: I suspect my compound is being metabolized to a toxic species. How can I investigate this?
In vitro metabolism studies are essential for identifying potential metabolic liabilities.
Experimental Protocol: Liver Microsome Stability Assay
-
Incubation Mixture: Prepare a reaction mixture containing your test compound, liver microsomes (human or from another relevant species), and a buffer.
-
Initiate Reaction: Add an NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Follow-up Studies:
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the structures of the major metabolites formed in the liver microsome assay. This can help to pinpoint the sites of metabolic vulnerability.
-
CYP Inhibition/Reaction Phenotyping: Use specific cytochrome P450 inhibitors or recombinant CYP enzymes to identify which P450 isoforms are responsible for the metabolism of your compound.[21][22]
Q8: I'm having trouble with the synthesis of my this compound derivatives. What are some common issues and how can I troubleshoot them?
The synthesis of 1-aryl-cyclobutane-1-carboxylic acids can be challenging. Here are some common problems and potential solutions:
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield in [2+2] cycloaddition | - Inefficient photochemical reaction setup. - Unsuitable solvent or temperature. - Decomposition of starting materials or product. | - Optimize the light source and reaction time. - Screen different solvents and reaction temperatures. - Ensure all reagents are pure and dry.[23][24] |
| Poor diastereoselectivity | - Lack of stereocontrol in the cycloaddition or subsequent steps. | - Use a chiral auxiliary or a chiral catalyst. - Optimize reaction conditions (temperature, solvent, Lewis acid) to favor the desired diastereomer.[25] |
| Difficulty in purification | - Formation of closely related byproducts. - Presence of unreacted starting materials. | - Employ high-performance liquid chromatography (HPLC) for difficult separations. - Consider derivatization to facilitate separation. - Recrystallization can be effective for crystalline compounds. |
| Presence of unknown impurities | - Side reactions during synthesis. - Decomposition during workup or storage. | - Use analytical techniques like NMR, MS, and HPLC to identify the impurities.[26][27] - Adjust reaction conditions to minimize side reactions. - Ensure proper storage conditions (e.g., inert atmosphere, low temperature). |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use in silico tools to predict the toxicity of my compounds?
-
Q: My compound is intended for CNS delivery. Are there specific toxicity concerns I should be aware of?
-
A: Yes, for CNS-active compounds, neurotoxicity is a major concern. It is important to assess cytotoxicity in neuronal cell lines and to evaluate potential effects on neuronal function. Prodrug strategies are often employed to enhance brain penetration, but the prodrug and its metabolites must also be assessed for CNS toxicity.[14][15][16][17][18]
-
-
Q: What are the regulatory perspectives on carboxylic acid-containing drugs?
-
A: Regulatory agencies are well aware of the potential for idiosyncratic drug toxicity associated with carboxylic acids. A thorough investigation of the metabolic fate of the compound, including the stability of any acyl glucuronide metabolites, will be expected in the preclinical data package.[2]
-
References
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- Smolecule. 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid.
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- Rasheed, A., & Kumar, A. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. IntechOpen.
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- Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. PubMed.
- Drug Discovery Pro. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Teraiya, N., et al. (2022).
- Rautio, J., et al. (2008). Prodrug Approaches for CNS Delivery. Semantic Scholar.
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- Chem-Space. Bioisosteric Replacements.
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- Prival, M. J. (2001). Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals. PubMed.
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- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI.
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- Iwamura, A., et al. (2017). Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. PubMed.
- Gadgil, P., et al. (2010). In vitro and in vivo metabolism of the radiolytic compound 2-dodecylcyclobutanone. PubMed.
- Sæjberg, E., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. NIH.
- Benfenati, E., et al. (2023). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. PMC.
- Kishida Chemical Co., Ltd. 1-〔[3-(Trifluoromethyl)
- Hengstler, J. G., & Vinken, M. (2014). Concepts of predictive toxicology. PMC.
- Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses.
- Fliedner, A., et al. (2016). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays.
- van der Pijl, F., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
- Wolf, C. J., et al. (2017).
- Lee-Montiel, F. T., et al. (2017). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. SpringerLink.
- Taylor, R. E., et al. (2014). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. PMC.
- EXTOXNET. 2,4-DB.
- Ramgren, S. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- ChemScene. 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid.
- Scribd. 29 Cyclobutane Synthesis.
- ECETOC. (2008). Toxicity of Possible Impurities and By-products in Fluorocarbon Products.
- Jack Westin. Carboxylic Acids Important Reactions.
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Cyclobutane Moiety in Drug Discovery: A Technical Support Guide to Optimizing Pharmacokinetic Properties
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing molecules. The incorporation of a cyclobutane ring into a drug candidate can be a powerful strategy to enhance its pharmacokinetic (PK) profile.[1][2][3] Its unique, puckered three-dimensional structure offers a distinct advantage over planar aromatic rings, often leading to improved metabolic stability and target engagement.[4][5] However, navigating the experimental nuances to fully realize these benefits can present challenges.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incorporating a cyclobutane ring into my molecule?
A1: The cyclobutane motif is increasingly utilized in medicinal chemistry for several strategic advantages that can positively impact a molecule's drug-like properties.[4] These include:
-
Conformational Restriction: The rigid, puckered nature of the cyclobutane ring reduces the number of possible conformations a molecule can adopt.[6] This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing potency.[4]
-
Improved Metabolic Stability: By replacing metabolically susceptible groups (e.g., a phenyl ring prone to oxidation) with a more chemically inert cyclobutane ring, you can block sites of metabolism and increase the molecule's half-life.[4][7]
-
Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other common chemical groups, such as phenyl rings, gem-dimethyl groups, or alkenes.[5][8] This substitution can improve PK properties while maintaining or even enhancing biological activity.
-
Enhanced Solubility and Permeability: Increasing the fraction of sp3-hybridized carbons (Fsp3) by replacing a flat aromatic ring with a cyclobutane can lead to higher water solubility and lower melting points.[4] The conformational rigidity can also enhance cellular permeability.[8]
-
Novel Chemical Space: The three-dimensional character of cyclobutanes allows for exploration of novel chemical space, potentially leading to improved binding affinity and selectivity by providing better complementarity to the target's binding pocket.[5]
Q2: I've replaced a phenyl ring with a cyclobutane, but my compound's solubility has decreased. Why might this be?
A2: While cyclobutanes can improve solubility, this outcome is not always guaranteed and can be less straightforward than other benefits.[1] A decrease in solubility after replacing a phenyl ring with a cyclobutane could be due to several factors:
-
Disruption of Favorable Solvation: The original phenyl ring may have been involved in favorable pi-stacking or other non-covalent interactions with solvent molecules that the cyclobutane ring cannot replicate.
-
Increased Molecular Symmetry and Crystal Packing: Depending on the substitution pattern, the cyclobutane analog might adopt a more symmetrical conformation, leading to more efficient crystal lattice packing and, consequently, lower solubility.
-
Exposure of a Lipophilic Surface: The specific orientation of the cyclobutane ring could expose a more significant hydrophobic surface area to the solvent compared to the phenyl ring it replaced.
To troubleshoot this, refer to the detailed protocol on "Troubleshooting Poor Aqueous Solubility" in the next section.
Q3: How does the stereochemistry of a disubstituted cyclobutane affect its pharmacokinetic properties?
A3: The stereochemistry of substituents on a cyclobutane ring (i.e., cis vs. trans isomers) has a profound impact on the molecule's overall shape and how it presents its functional groups for interaction with metabolic enzymes and target proteins. This can significantly influence its PK properties:
-
Cis Isomers: These isomers will position the substituents on the same face of the ring, leading to a more compact, "U-shaped" conformation.
-
Trans Isomers: These isomers place the substituents on opposite faces, resulting in a more linear and extended conformation.
The different spatial arrangements of the pharmacophores can lead to variations in:
-
Target Binding Affinity: One isomer may fit optimally into the binding pocket, while the other may not.
-
Metabolic Stability: The accessibility of metabolically labile sites can differ between isomers.
-
Permeability: The overall shape and polarity of the molecule will change, which can affect its ability to cross cell membranes.
It is crucial to synthesize and test both the cis and trans isomers to fully understand the structure-activity relationship (SAR) and structure-property relationship (SPR).
Troubleshooting Guides
Issue 1: Low Metabolic Stability in Liver Microsomes
Your cyclobutane-containing compound shows rapid clearance in human liver microsome (HLM) assays, despite the cyclobutane ring being incorporated to improve stability.
Causality: While the cyclobutane ring itself is relatively inert, other parts of the molecule may now be more exposed to metabolic enzymes (e.g., Cytochrome P450s). The conformational rigidity of the cyclobutane may be holding a metabolically labile group in an ideal orientation for enzymatic attack.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low metabolic stability.
Step-by-Step Protocol: Metabolite Identification
-
Incubation: Incubate your compound (typically 1-10 µM) with pooled HLM (e.g., 0.5 mg/mL) and NADPH (as a cofactor) at 37°C. Include a control incubation without NADPH.
-
Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify potential metabolites (e.g., hydroxylations, oxidations).
-
Data Analysis: Compare the chromatograms of the NADPH-fortified samples with the control to identify new peaks corresponding to metabolites. Determine the site of metabolism based on the mass shift.
Once the metabolic "hotspot" is identified, you can employ strategies like deuteration or fluorination at that site to block metabolism and re-test the analog.
Issue 2: Poor Aqueous Solubility
Your cyclobutane-containing molecule exhibits low aqueous solubility, limiting its utility in biological assays and potentially leading to poor oral absorption.
Causality: The overall lipophilicity of the molecule may be too high, or strong intermolecular forces in the solid state (high crystal lattice energy) may be preventing it from dissolving. The reduction in planarity by the cyclobutane ring can sometimes lead to an enhancement of solubility, but this is not a universal effect.[4]
Experimental Approaches to Improve Solubility:
| Strategy | Mechanism | When to Use |
| Salt Formation | For ionizable compounds, forming a salt can significantly increase aqueous solubility.[9] | Compound has an acidic or basic handle (e.g., carboxylic acid, amine). |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a lipophilic compound.[10] | For in vitro assays where a small amount of organic solvent is tolerable. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix can increase the apparent solubility and dissolution rate.[9] | For compounds with high melting points ("brick-dust" molecules) intended for oral administration.[11] |
| Inclusion Complexes | Using cyclodextrins to encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the solvent.[12] | When the molecule's size and shape are compatible with the cyclodextrin cavity. |
Step-by-Step Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).
-
Assay Plate: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration range. The final DMSO concentration should be low (e.g., 1-2%).
-
Incubation: Shake the plate at room temperature for a set period (e.g., 1.5-2 hours).
-
Filtration: Separate the undissolved precipitate using a filter plate.
-
Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method (e.g., LC-UV, LC-MS).
This assay will provide a rapid assessment of your compound's kinetic solubility and allow you to compare the effectiveness of different formulation strategies.
Issue 3: Low Permeability in Caco-2 Assays
Your compound shows low apparent permeability (Papp) in a Caco-2 cell assay, suggesting poor intestinal absorption.
Causality: The compound may be too polar, too large, or a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the intestinal cells.[13]
Troubleshooting Logical Relationships:
Caption: Decision-making workflow for low permeability.
Step-by-Step Protocol: Bi-directional Caco-2 Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and the formation of a tight monolayer.
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time. This represents absorption.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the B side and measure its appearance on the A side. This represents efflux.
-
Quantification: Analyze the concentration of the compound in the receiver compartments at various time points using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions. The efflux ratio is Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[13]
If efflux is confirmed, you can re-run the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.
Issue 4: High Plasma Protein Binding
Your compound exhibits high plasma protein binding (PPB), which can limit its free concentration and thus its therapeutic effect.
Causality: Drugs bind to plasma proteins like human serum albumin (HSA) and alpha-1 acid glycoprotein (AGP).[14] This binding is influenced by the drug's lipophilicity and charge. The unbound fraction is responsible for the pharmacological effect.[15]
Strategies to Mitigate High PPB:
-
Reduce Lipophilicity: High lipophilicity is a major driver of PPB. Consider introducing polar functional groups to reduce the molecule's logP.
-
Modify Acidic/Basic Groups: Acidic drugs primarily bind to albumin.[15] Modulating the pKa of an acidic or basic center can sometimes reduce binding affinity.
-
Introduce Steric Hindrance: Strategically adding a bulky group near the region of the molecule that binds to plasma proteins can disrupt this interaction.
Step-by-Step Protocol: Equilibrium Dialysis for PPB Determination
-
Prepare Dialysis Unit: Hydrate a semi-permeable membrane and assemble the equilibrium dialysis apparatus, which consists of two chambers separated by the membrane.
-
Add Compound and Plasma: Add plasma (human or animal) spiked with your test compound to one chamber and buffer to the other.
-
Equilibration: Incubate the apparatus at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: Take samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
By understanding and systematically addressing these common challenges, you can more effectively leverage the unique properties of the cyclobutane scaffold to develop drug candidates with superior pharmacokinetic profiles.
References
- van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.
- PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates.
- Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- PubMed Central (PMC). (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- MDPI. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- ResearchGate. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
- RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
- PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry.
- PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
- ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
- MDPI. (2024). Enhancing solubility and stability of poorly soluble drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- PubMed Central (PMC). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Veranova. (n.d.). Improving solubility and accelerating drug development.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- MDPI. (n.d.). Advances in Nanotechnology-Based Topical Delivery Systems for Skincare Applications.
- Wikipedia. (n.d.). Cyclobutane.
- OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
- MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
- Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- ResearchGate. (n.d.). Synthesis and Properties of Cyclobutane-containing Anhydrides STABILITY OF THE ANHYDRIDE.
- MDPI. (n.d.). Antarctic Microalga Chlamydomonas sp. ICE-L Cryptochrome CiCRY-DASH1 Mediates Efficient DNA Photorepair of UV-Induced Cyclobutane Pyrimidine Dimer and 6-4 Photoproducts.
- PubMed Central (PMC). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Wikipedia. (n.d.). Plasma protein binding.
- PubMed. (n.d.). [Drug binding to blood proteins: characteristics, roles and pathophysiological changes].
- PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
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Technical Support Center: Scale-Up Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but the underlying scientific reasoning to empower your process development decisions.
Overview of Common Synthetic Strategies
The synthesis of 1-arylcyclobutane-1-carboxylic acids is a critical process for creating building blocks used in the development of novel therapeutics. The unique conformational constraints of the cyclobutane ring make it a valuable scaffold in medicinal chemistry. On a large scale, the primary goals are process safety, robustness, cost-effectiveness, and high purity of the final product. Two common synthetic pathways are typically considered for the scale-up of this compound.
-
Route A: The Grignard Pathway: This classic organometallic approach involves the addition of a 2-fluorophenyl Grignard reagent to cyclobutanone, forming a tertiary alcohol intermediate. Subsequent hydrolysis and workup yield the target carboxylic acid. While direct, this route carries significant safety and control challenges at scale.[1][2]
-
Route B: The Phase-Transfer Catalysis (PTC) Pathway: This route often starts with 2-fluorophenylacetonitrile and involves a cyclization reaction with a 1,3-dihalopropane under phase-transfer catalysis conditions.[3] The resulting cyclobutane carbonitrile is then hydrolyzed to the final carboxylic acid. This pathway can offer significant advantages in terms of safety and handling by avoiding highly reactive organometallic intermediates.[4][5]
Caption: A high-level workflow comparison of the Grignard and PTC pathways.
General Scale-Up Principles & Challenges
Q: What are the primary challenges when scaling the synthesis of this compound from the bench to a pilot plant?
A: Scaling up this synthesis introduces several critical challenges that are less apparent at the lab scale. These include:
-
Thermal Management: Both the Grignard formation and its subsequent reaction are highly exothermic.[2] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, increased byproduct formation, or a dangerous runaway reaction.[1]
-
Reagent Addition and Mixing: Inefficient subsurface mixing in a large vessel can create localized "hot spots" of high reactant concentration. This is particularly problematic during the addition of the Grignard reagent or the cyclobutanone, potentially leading to side reactions like Wurtz coupling.[2] Controlled, slow addition rates are paramount.
-
Phase Separation (Workup): Aqueous workups that are trivial in a separating funnel can become major bottlenecks at scale. Emulsions can form, especially with the presence of magnesium salts from a Grignard quench, leading to long settling times and poor separation, which complicates extraction and reduces yield.
-
Product Isolation and Purification: Crystallization is the preferred method for purification at scale. However, identifying a suitable solvent system that provides high recovery and excellent impurity rejection can be challenging. The final product's purity is highly dependent on the crystallization conditions, including cooling rate, agitation, and seeding strategy.
-
Safety and Handling: Handling large quantities of flammable solvents like THF or diethyl ether, corrosive reagents like concentrated NaOH, and highly reactive Grignard reagents requires stringent engineering controls and robust safety protocols.[6][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Route A: Grignard Pathway Issues
Q: My Grignard reaction fails to initiate or is very sluggish. What are the common causes and solutions?
A: This is a classic Grignard problem, especially at scale. The primary cause is the passivation of the magnesium metal surface.
-
Cause 1: Residual Moisture: The Grignard reagent is extremely sensitive to water. Ensure all glassware is oven- or flame-dried and the solvent (typically THF) is anhydrous (<50 ppm water).
-
Solution 1: Rigorous Drying: Use a fresh bottle of anhydrous solvent. For large-scale operations, consider passing the solvent through a column of activated alumina before use.
-
Cause 2: Poor Magnesium Quality: The surface of the magnesium turnings may be coated with magnesium oxide.
-
Solution 2: Activation: At scale, grinding the magnesium is not feasible. Chemical activation is preferred. Small amounts of initiators like iodine (a crystal), 1,2-dibromoethane, or a pre-formed Grignard solution from a previous batch can be added to the magnesium suspension to etch the surface and expose fresh metal.[1]
-
Cause 3: Low Temperature: While the overall reaction is exothermic, initiation often requires a small amount of heat to overcome the activation energy.
-
Solution 3: Gentle Heating: Gently warm a small portion of the solvent and halide with the magnesium to initiate the reaction. An exotherm (a rise in temperature) is a clear sign of initiation. Once initiated, the reaction is self-sustaining, and cooling will be required.
Q: I'm observing a significant amount of biphenyl byproduct (Wurtz coupling). How can I minimize this?
A: Wurtz coupling occurs when the Grignard reagent reacts with unreacted 2-fluorobromobenzene. This is often due to poor mixing and high local concentrations of the halide.
-
Solution 1: Controlled Addition: Add the 2-fluorobromobenzene solution slowly and subsurface to the magnesium suspension. This ensures it reacts with the magnesium before it can accumulate and react with the already-formed Grignard reagent.
-
Solution 2: Dilution: Operating at a slightly higher dilution can help dissipate heat and reduce the local concentration of the halide, disfavoring the bimolecular Wurtz reaction.
-
Solution 3: Temperature Control: Maintain a consistent and moderate temperature (e.g., 40-50 °C) during the formation. Overheating can accelerate side reactions.
Route B: PTC Alkylation Pathway Issues
Q: My phase-transfer catalyzed alkylation is slow and gives low conversion. What factors should I investigate?
A: The efficiency of a PTC reaction depends on the effective transfer of the reactant anion from the aqueous phase to the organic phase.
-
Cause 1: Inefficient Agitation: In a large reactor, the interface between the aqueous and organic layers is where the reaction begins. If agitation is poor, the surface area for phase transfer is small, and the reaction will be slow.
-
Solution 1: Optimize Mixing: Ensure the reactor's agitator is creating a good vortex and dispersion of the two phases. Measure the power input per unit volume and ensure it is sufficient for effective mass transfer.
-
Cause 2: Inappropriate Catalyst: The choice of phase-transfer catalyst is crucial. Tetrabutylammonium bromide (TBAB) or Aliquat 336 are common choices.[8][9]
-
Solution 2: Catalyst Screening: If conversion is low, consider a more lipophilic catalyst (e.g., tetrahexylammonium bromide) which may have better solubility and transfer kinetics in the organic phase.
-
Cause 3: Base Concentration: The concentration of the aqueous base (e.g., 50% NaOH) is critical. If it's too dilute, the deprotonation of the acetonitrile will be inefficient.
-
Solution 3: Verify Base Strength: Use a concentrated aqueous solution of NaOH (e.g., 50% w/w) to create a strong "interfacial" basicity, which is a key advantage of PTC systems.[3]
Hydrolysis and Workup Issues
Q: The final hydrolysis of the nitrile intermediate (from Route B) is incomplete or requires harsh conditions. How can I improve this step at scale?
A: Nitrile hydrolysis at scale can be challenging due to the stability of the nitrile group.
-
Solution 1: Biphasic Hydrolysis: Consider a biphasic system using aqueous sulfuric or hydrochloric acid with a high-boiling organic solvent like toluene. This can help manage the solubility of both the starting material and the product. Refluxing at a high temperature is often required.
-
Solution 2: Basic Hydrolysis with Glycols: Saponification using NaOH or KOH in a solvent like ethylene glycol can allow for higher reaction temperatures (>120 °C) than aqueous systems, driving the reaction to completion. The product carboxylate salt is then neutralized in a separate step.
-
Solution 3: Monitor Progress: Use in-process controls (IPCs) like HPLC to monitor the disappearance of the nitrile intermediate. Do not proceed with workup until the reaction is complete (>99% conversion) to avoid difficult purifications later.
Q: During the aqueous workup, I'm getting a persistent emulsion that won't separate. What can I do?
A: Emulsions are common in large-scale workups and can severely impact cycle time and yield.
-
Solution 1: Add Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions by dehydrating the interfacial layer.
-
Solution 2: Change Solvent: If possible, switch to a more non-polar extraction solvent like toluene or MTBE instead of ethers or ethyl acetate, as they tend to form less stable emulsions.
-
Solution 3: Gentle Agitation: During extraction, use slow, deliberate agitation rather than vigorous mixing to minimize emulsion formation in the first place.
-
Solution 4: Temperature Adjustment: Gently warming the mixture can sometimes decrease viscosity and help break the emulsion.
Frequently Asked Questions (FAQs)
Q: For a multi-kilogram scale campaign, which synthetic route is generally preferred and why?
A: The Phase-Transfer Catalysis (PTC) route is often preferred for scale-up. The primary reason is safety. It avoids the generation and handling of large quantities of highly reactive and pyrophoric Grignard reagents and the associated risks of runaway reactions.[1] Furthermore, PTC processes often use inexpensive reagents like NaOH and can sometimes be run in less stringent anhydrous conditions, leading to better process economics and robustness.[3][5]
Q: What are the most critical safety precautions for this synthesis at scale?
A:
-
For the Grignard Route: All operations must be conducted under an inert atmosphere (nitrogen or argon). The reactor must have a robust cooling system with an emergency quench protocol. Personnel must wear flame-resistant lab coats and appropriate PPE.[1][7]
-
For the PTC Route: The use of 50% NaOH requires careful handling to avoid severe chemical burns. Ensure appropriate PPE (goggles, face shield, resistant gloves, and apron) is used. 1,3-dihalopropanes are alkylating agents and should be handled with care in a well-ventilated area.
-
General: All operations involving flammable organic solvents must be grounded to prevent static discharge. Work should be performed in an area with adequate ventilation and explosion-proof equipment.[6]
Q: What in-process controls (IPCs) are recommended to monitor the reaction?
A:
-
Reaction Completion: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials and the appearance of the product. Set a clear specification for completion (e.g., <1% starting material remaining).
-
Grignard Formation: On a pilot scale, the concentration of the Grignard reagent can be titrated to ensure consistent quality between batches before it is used in the next step.
-
Purity Checks: Use HPLC to check the purity of isolated intermediates and the final product, quantifying key impurities to ensure they are within specification before proceeding.
Example Protocol: PTC Route for Kilogram-Scale Production
This protocol is a representative example and must be adapted and optimized for specific equipment and safety requirements.
Step 1: Cyclization via PTC
-
To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and condenser, charge 2-fluorophenylacetonitrile (5.0 kg), 1,3-dibromopropane (7.8 kg), and toluene (25 L).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.6 kg).
-
Begin vigorous agitation to ensure good mixing.
-
Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (15 L) over 2-3 hours, maintaining the internal temperature below 40°C using jacket cooling. A slight exotherm will be observed.
-
After the addition is complete, heat the mixture to 60-65°C and maintain for 8-12 hours.
-
Monitor the reaction by HPLC until <1% of the starting nitrile remains.
-
Cool the reaction to 20-25°C. Add water (20 L) and separate the layers.
-
Wash the organic layer with 10% brine solution (2 x 10 L).
-
Concentrate the organic layer under vacuum to yield crude 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile.
Step 2: Hydrolysis and Isolation
-
To the reactor containing the crude nitrile, add ethylene glycol (20 L) and potassium hydroxide pellets (6.2 kg).
-
Heat the mixture to 130-140°C and hold for 12-18 hours. Monitor by HPLC for the disappearance of the nitrile.
-
Cool the reaction mass to 80°C and slowly quench into a separate vessel containing cold water (50 L).
-
Wash the aqueous layer with toluene (2 x 10 L) to remove non-polar impurities.
-
Cool the aqueous layer to 10-15°C and slowly add concentrated hydrochloric acid until the pH is ~2. The product will precipitate as a solid.
-
Filter the solid product, wash the cake with cold water (2 x 10 L), and dry under vacuum at 50°C to a constant weight.
-
Recrystallize from a suitable solvent system (e.g., toluene/heptane) if further purification is required.
| Parameter | Impact on Yield | Impact on Purity | Recommendation for Scale-Up |
| Agitation Speed (PTC) | High impact | Moderate impact | Must be sufficient to ensure good phase mixing. Define by tip speed or power/volume. |
| Temperature (PTC) | Moderate impact | High impact | Keep below 40°C during NaOH addition to minimize side reactions. |
| Base Concentration | High impact | Low impact | Use 50% NaOH for optimal reactivity. |
| Temperature (Hydrolysis) | High impact | Moderate impact | Higher temperatures (>130°C) are needed for reasonable reaction times. |
| Final pH (Isolation) | High impact | High impact | Precipitate at pH 1-2 for maximum recovery of the carboxylic acid. |
References
- Stepan, A. F., et al. (2012). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition.
- American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety.
- ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Taylor & Francis Online. (n.d.). Phase transfer catalysts – Knowledge and References.
- Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- Gauzy, C., et al. (2004). Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. Tetrahedron Letters.
- National Institutes of Health. (n.d.). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids.
- ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions.
- National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
- Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- Chemistry Stack Exchange. (2016). What are the specific dangers associated with Grignard reagents?
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. crdeepjournal.org [crdeepjournal.org]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
The Strategic Replacement of Carboxylic Acids: A Comparative Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid and its Bioisosteres
In the landscape of modern drug discovery, the carboxylic acid moiety is a well-established pharmacophore, crucial for target engagement through its ability to form potent ionic and hydrogen bond interactions. However, its inherent physicochemical properties—namely high acidity and polarity—can present significant challenges in drug development, leading to poor metabolic stability, limited membrane permeability, and potential for idiosyncratic toxicities.[1][2] Consequently, the strategic replacement of the carboxylic acid group with a suitable bioisostere has become a cornerstone of medicinal chemistry, aiming to preserve biological activity while optimizing pharmacokinetic and safety profiles.[1]
This guide provides an in-depth comparison of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid with three of its common carboxylic acid bioisosteres: tetrazole, acylsulfonamide, and hydroxamic acid, all sharing the same 1-(2-fluorophenyl)cyclobutane scaffold. Through a combination of experimental data from closely related analogs and established principles of bioisosterism, we will explore the nuanced differences in their physicochemical properties, metabolic stability, and the subsequent implications for drug design.
The Parent Acid: this compound
The inclusion of a cyclobutane ring introduces a degree of three-dimensionality and rigidity compared to a simple alkyl chain, which can be advantageous for receptor binding.[2] The 2-fluoro substitution on the phenyl ring can influence conformation and electronic properties, potentially enhancing binding affinity and metabolic stability. However, the carboxylic acid group remains a potential liability for the reasons mentioned above.
Carboxylic Acid Bioisosteres: A Comparative Analysis
Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects.[3] The choice of a bioisostere is a critical decision in lead optimization, with each offering a unique profile of advantages and disadvantages.
Below is a comparative overview of this compound and its bioisosteric analogs. It is important to note that direct experimental data for these specific compounds is limited in publicly available literature. Therefore, the values presented are estimates based on data from closely related structures and established trends in bioisosterism.
Table 1: Comparative Physicochemical Properties of this compound and its Bioisosteres
| Compound | Structure | pKa (estimated) | logP (estimated) | Aqueous Solubility (estimated) |
| Carboxylic Acid | This compound | 4-5 | 2.5 - 3.0 | Moderate to Low |
| Tetrazole | 5-[1-(2-Fluorophenyl)cyclobutyl]-1H-tetrazole | 4.5-5.5 | 2.8 - 3.3 | Moderate to Low |
| Acylsulfonamide | N-{[1-(2-Fluorophenyl)cyclobutyl]carbonyl}methanesulfonamide | 3-4 | 2.0 - 2.5 | Moderate |
| Hydroxamic Acid | 1-(2-Fluorophenyl)-N-hydroxycyclobutane-1-carboxamide | 8-9 | 1.5 - 2.0 | Moderate to High |
Table 2: Comparative ADME Properties of this compound and its Bioisosteres
| Compound | Metabolic Stability (in vitro) | Plasma Stability | Potential Liabilities |
| Carboxylic Acid | Moderate to Low | Generally Stable | Acyl glucuronide formation, poor permeability |
| Tetrazole | High | High | Potential for N-glucuronidation, lower permeability than expected |
| Acylsulfonamide | High | High | Potential for off-target effects due to high acidity |
| Hydroxamic Acid | Low to Moderate | Low to Moderate | Potential for hydrolysis, N-O bond cleavage, metal chelation |
In-Depth Look at Each Bioisostere
Tetrazole: The Closest Mimic
The 5-substituted tetrazole is arguably the most common and well-established bioisostere for a carboxylic acid.[3] Its pKa is very similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and mimic the key ionic interactions of the parent acid.[4]
-
Advantages: Increased metabolic stability is a significant advantage of the tetrazole ring, as it is not susceptible to the same metabolic pathways as carboxylic acids, such as acyl glucuronide formation.[5] It also offers a similar hydrogen bonding pattern.
-
Disadvantages: Despite its structural similarity, the tetrazole ring is larger and more lipophilic than a carboxylic acid, which can sometimes lead to unexpected changes in binding affinity or solubility.[4] Furthermore, while more lipophilic, tetrazoles do not always translate to increased membrane permeability, potentially due to higher desolvation energies.[4]
Acylsulfonamide: The More Acidic Alternative
Acylsulfonamides are another class of non-classical bioisosteres that have gained traction in drug discovery.[6] A key distinguishing feature is their increased acidity compared to carboxylic acids.
-
Advantages: The lower pKa of acylsulfonamides can lead to stronger ionic interactions with the target protein. They are also generally more metabolically stable than carboxylic acids.
-
Disadvantages: The increased acidity can be a double-edged sword. While potentially beneficial for target binding, it can also lead to lower membrane permeability and increased potential for off-target effects.
Hydroxamic Acid: The Weaker Acid with Unique Properties
Hydroxamic acids are less commonly used as direct carboxylic acid replacements but offer a distinct physicochemical profile. They are significantly weaker acids than carboxylic acids.[4]
-
Advantages: The lower acidity of hydroxamic acids means they are less ionized at physiological pH, which can lead to improved membrane permeability.
-
Disadvantages: Hydroxamic acids are often metabolically labile and can be prone to hydrolysis.[4] They are also known to chelate metal ions, which can be a source of toxicity.
Experimental Workflows
To empirically determine the properties discussed above, a series of standardized in vitro assays are employed. Below are the detailed protocols for these key experiments.
Experimental Workflow for Physicochemical and ADME Profiling
Caption: Workflow for the synthesis and evaluation of carboxylic acid and its bioisosteres.
Detailed Experimental Protocols
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the test compounds.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in a suitable co-solvent (e.g., DMSO, methanol).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Prepare a solution of 0.15 M KCl to maintain constant ionic strength.
-
-
Titration:
-
Add a known volume of the test compound stock solution to a beaker containing a known volume of deionized water and the KCl solution.
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
-
logP Determination by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of the test compounds.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the test compound in the aqueous phase.
-
-
Partitioning:
-
Add equal volumes of the n-octanol and the aqueous solution of the test compound to a vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the vial to separate the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
logP is the logarithm (base 10) of P.
-
Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of the test compounds in an aqueous buffer.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well.
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
-
Analysis:
-
Analyze the plate using a nephelometer to detect precipitation or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate by HPLC-UV.
-
-
Quantification:
-
The solubility is determined by comparing the measured concentration to a standard curve.
-
Plasma Stability Assay
Objective: To assess the stability of the test compounds in plasma.
Methodology:
-
Incubation:
-
Prepare a solution of the test compound in plasma (human, rat, or mouse) at a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
-
Quenching:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) of the compound in plasma.
-
Logical Relationships in Bioisostere Selection
The decision to replace a carboxylic acid with a specific bioisostere is a multifactorial process driven by the specific goals of the drug discovery program.
Caption: Decision-making framework for selecting a carboxylic acid bioisostere.
Conclusion
References
- Bredael, K., Geurs, S., Clarisse, D., De Bosscher, K., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22. [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
- Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs containing a tetrazole fragment. Russian Chemical Reviews, 76(8), 761.
- Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3709-3716. [Link]
- ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... [Link]
- Kuwabara, T., et al. (2007). Synthesis and evaluation of N-acylsulfonamide and N-acylsulfonylurea prodrugs of a prostacyclin receptor agonist. Bioorganic & Medicinal Chemistry, 15(24), 7746-7761. [Link]
- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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A Comparative Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid and its structural analogs, offering insights into their synthesis, physicochemical characteristics, and potential biological implications. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Fluorophenylcyclobutane Carboxylic Acid Motif
The 1-phenylcyclobutane-1-carboxylic acid scaffold represents a privileged structure in drug discovery. The cyclobutane ring introduces a degree of conformational rigidity, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. The attached phenyl ring provides a versatile platform for substitution to modulate electronic and steric properties, while the carboxylic acid group can act as a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with target proteins.
The introduction of a fluorine atom onto the phenyl ring, as in this compound, can profoundly influence the molecule's properties. Fluorine's high electronegativity can alter the acidity of the carboxylic acid, impact lipophilicity, and block sites of metabolism, thereby enhancing metabolic stability. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of these effects, leading to a family of analogs with distinct physicochemical and biological profiles.
Synthesis of 1-(Fluorophenyl)cyclobutane-1-carboxylic Acids
The synthesis of 1-(fluorophenyl)cyclobutane-1-carboxylic acids can be achieved through several synthetic routes. A common approach involves the construction of the cyclobutane ring followed by the introduction of the fluorinated phenyl group.
General Synthetic Workflow
Caption: Generalized synthetic workflow for 1-(fluorophenyl)cyclobutane-1-carboxylic acids.
A plausible synthetic route could start from a suitable cyclobutane precursor, such as cyclobutanone. Reaction with a fluorophenyl Grignard reagent or a similar organometallic species would introduce the fluorophenyl moiety. Subsequent carboxylation, for instance, using carbon dioxide, followed by acidic workup, would yield the desired carboxylic acid. Alternatively, a [2+2] cycloaddition reaction between a fluorostyrene derivative and a suitable ketene equivalent could be employed to construct the cyclobutane ring with the phenyl group already in place.
Comparative Physicochemical Properties
| Property | This compound (ortho) | 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (meta) | 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (para) | 1-Phenylcyclobutane-1-carboxylic acid (unsubstituted) |
| Molecular Weight | 194.19 | 194.19 | 194.19 | 176.21[1] |
| Predicted cLogP | ~2.5 | ~2.6 | ~2.6 | 2.3[1] |
| Predicted pKa | ~4.0 - 4.5 | ~4.2 - 4.7 | ~4.3 - 4.8 | ~4.8 |
| Predicted Solubility | Moderate | Moderate | Moderate | Low |
| Metabolic Stability | Potentially Enhanced | Potentially Enhanced | Potentially Enhanced | Moderate |
Note: The predicted values are estimations based on the known effects of fluorine substitution and data from analogous structures. Experimental verification is crucial.
Lipophilicity (cLogP)
Fluorine is a lipophilic atom, and its introduction generally increases the octanol-water partition coefficient (LogP) of a molecule. The position of the fluorine can have a subtle impact. The ortho-fluoro substituent might slightly decrease lipophilicity compared to the meta and para isomers due to intramolecular interactions with the carboxylic acid group, although this effect is generally small.
Acidity (pKa)
The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid (lowers the pKa) compared to the non-fluorinated analog. This effect is most pronounced when the fluorine is in the ortho or para position due to resonance effects, and slightly less so in the meta position, which acts primarily through induction.
Metabolic Stability
Fluorine substitution can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. A common metabolic pathway for phenyl rings is aromatic hydroxylation. A fluorine atom can prevent this oxidation at the position of substitution. Therefore, all three fluorinated analogs are expected to exhibit greater metabolic stability compared to the unsubstituted parent compound.
Experimental Protocols for Characterization
To empirically determine and compare the properties of these analogs, the following experimental protocols are recommended.
Determination of Lipophilicity (LogP/LogD) by RP-HPLC
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and high-throughput method for estimating the lipophilicity of compounds. The retention time of a compound on a nonpolar stationary phase is correlated with its LogP value.
Protocol:
-
System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve of retention time versus LogP.
-
Sample Analysis: Dissolve the test compounds (ortho, meta, para, and unsubstituted analogs) in a suitable solvent and inject them onto the column.
-
Data Analysis: Determine the retention time for each analog and use the calibration curve to calculate its LogP value. For ionizable compounds like carboxylic acids, this method determines the distribution coefficient (LogD) at the specific pH of the mobile phase.
Determination of Acidity (pKa) by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the carboxylic acid analog in a co-solvent system (e.g., water/methanol) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).
In Vitro Metabolic Stability Assay using Liver Microsomes
Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Incubating a compound with liver microsomes allows for the assessment of its intrinsic clearance, a measure of metabolic stability.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species of interest), the test compound, and a NADPH-generating system to initiate the enzymatic reactions.
-
Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line is the elimination rate constant, from which the intrinsic clearance can be calculated.
Caption: Experimental workflow for in vitro metabolic stability assessment.
Structure-Activity Relationship (SAR) Insights
The data obtained from these experiments will provide crucial insights into the structure-activity relationship of this class of compounds.
-
Impact of Fluorine Position on Potency: The electronic and steric effects of the fluorine atom can influence how the molecule binds to its target. For example, an ortho-fluoro group can induce a conformational bias in the phenyl ring, which may be beneficial or detrimental to binding affinity.
-
Balancing Potency and Physicochemical Properties: A key challenge in drug design is to optimize biological activity while maintaining favorable physicochemical properties. For instance, while a more acidic compound (lower pKa) might exhibit stronger interactions with a target, it could also have lower membrane permeability.
-
Predicting In Vivo Performance: The in vitro data on lipophilicity, acidity, and metabolic stability can be used to model and predict the in vivo pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
The strategic placement of a fluorine atom on the phenyl ring of 1-phenylcyclobutane-1-carboxylic acid provides a powerful tool for fine-tuning the properties of this important scaffold. A systematic comparison of the ortho, meta, and para isomers, guided by the experimental protocols outlined in this guide, will enable researchers to make informed decisions in the design of novel drug candidates with optimized efficacy and pharmacokinetic profiles. The interplay between the conformational constraints of the cyclobutane ring and the electronic modulation by the fluorine substituent offers a rich field for further exploration in the pursuit of new and improved therapeutics.
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Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Guide for Medicinal Chemists
In the relentless pursuit of novel therapeutics, medicinal chemists continually seek molecular scaffolds that can meticulously refine a candidate's pharmacological profile. Among the diverse chemical motifs available, small carbocycles like cyclopropane and cyclobutane have distinguished themselves as potent tools for lead optimization.[1] Their constrained structures and distinct electronic characteristics provide a powerful means to modulate metabolic stability, binding affinity, solubility, and other critical drug-like properties.[1][2][3]
This guide offers a detailed comparative analysis of cyclobutane and cyclopropane in drug design, grounded in experimental data, to empower researchers in making strategic decisions during the drug development process.
Section 1: Conformational Analysis and Stereochemical Implications
The fundamental differences in the geometry of cyclopropane and cyclobutane rings dictate their influence on a molecule's three-dimensional structure and its interaction with biological targets.
Cyclopropane: The three-membered ring is planar and highly rigid.[4][5] This rigidity can be advantageous for "locking" a molecule into a bioactive conformation, which can enhance binding potency and selectivity for a specific target.[2][3] The C-C bonds have significant p-character due to high ring strain, making the cyclopropyl group electronically similar to a double bond in some contexts.[1] This planarity, however, offers a limited number of vectors for substituent placement.
Cyclobutane: In contrast, the cyclobutane ring is not planar and adopts a puckered or "folded" conformation to alleviate torsional strain.[1][5][6][7] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, offering more diverse three-dimensional arrangements compared to the flat cyclopropane ring. This non-planarity allows cyclobutane to serve as a conformationally restricted scaffold, capable of directing key pharmacophore groups into optimal orientations within a binding pocket.[6][8]
Diagram: Conformational Differences
Caption: Conformational comparison of cyclopropane and cyclobutane.
Section 2: Physicochemical Properties and Metabolic Stability
The choice between a cyclopropane and a cyclobutane moiety can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Cyclopropane | Cyclobutane | Rationale & Implications |
| Ring Strain Energy | ~28.1 kcal/mol[1] | ~26.3 kcal/mol[1][6] | The higher strain in cyclopropane contributes to its unique electronic properties and reactivity, sometimes mimicking a double bond.[1] Cyclobutane is slightly less strained and more chemically inert.[6] |
| Lipophilicity (cLogP) | Generally increases lipophilicity | Generally increases lipophilicity | Both rings are lipophilic and can be used to fill hydrophobic pockets in target proteins.[6][9] The specific impact on cLogP depends on the overall molecular context. |
| Metabolic Stability | Generally high; resistant to metabolic degradation.[2][3] | Can improve metabolic stability by blocking labile sites.[6][8] | The C-H bonds in cyclopropane are shorter and stronger than those in alkanes, contributing to its metabolic robustness.[4] Cyclobutane's conformational rigidity can shield adjacent metabolically weak spots from enzymatic attack.[6] |
| Aqueous Solubility | Can improve solubility by disrupting crystal packing.[1] | Can improve solubility by reducing planarity and disrupting crystal packing.[1][6] | The introduction of sp3-rich, non-planar scaffolds like cyclobutane and cyclopropane can enhance solubility compared to flat aromatic systems.[1] |
| Common Bioisosterism | Alkene, alkyne, gem-dimethyl[10][11] | gem-dimethyl, tert-butyl, larger rings[6][8][12] | Cyclopropane's electronics make it a good mimic for unsaturated systems, while cyclobutane's 3D shape is often used to replace bulkier aliphatic groups. |
Section 3: Impact on Pharmacology and Case Studies
The subtle structural and electronic differences between these two rings can lead to profound and sometimes unpredictable changes in biological activity.[1]
Cyclopropane in Action:
-
Enhanced Potency and Stability: The introduction of a cyclopropyl group is a well-established strategy to enhance metabolic stability and, in many cases, potency.[2][3][4] This is due to the ring's resistance to common metabolic pathways and its ability to rigidly orient substituents for optimal target engagement.[2][3] Several FDA-approved drugs for a wide range of conditions incorporate the cyclopropyl moiety.[10][13]
-
Case Study: Simeprevir: This hepatitis C virus (HCV) NS3/4A protease inhibitor features a vinylcyclopropane group, which is crucial for its activity and metabolic profile.
Cyclobutane in Action:
-
Hydrophobic Pocket Filling: The three-dimensional, puckered nature of the cyclobutane ring makes it an excellent scaffold for filling hydrophobic pockets within a protein binding site.[6] This can lead to improved binding affinity and selectivity.
-
Conformational Restriction: By replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane, chemists can limit the number of possible conformations, reducing the entropic penalty upon binding.[6]
-
Case Study: Carboplatin: This widely used anticancer drug contains a 1,1-cyclobutanedicarboxylate ligand.[6][8][14] The cyclobutane ring influences the drug's reactivity and toxicity profile compared to its predecessor, cisplatin.
Diagram: Bioisosteric Replacement Strategy
Caption: General workflow for bioisosteric replacement.
Section 4: Synthetic Accessibility
Historically, the synthesis of complex cyclobutane derivatives was challenging, leading to their underrepresentation in drug discovery compared to cyclopropanes.[6] However, recent advances in synthetic methodologies have made cyclobutane building blocks more accessible.[6][15][16] Cyclopropanation reactions, such as the Simmons-Smith reaction and transition metal-catalyzed carbene insertions, are well-established and offer robust routes to a wide variety of cyclopropane-containing molecules.[13][17]
Section 5: Experimental Protocol - In Vitro Metabolic Stability Assay
To empirically validate the impact of incorporating a cyclobutane or cyclopropane ring on metabolic stability, an in vitro assay using liver microsomes is a standard approach.
Objective: To determine the intrinsic clearance (CLint) of cyclobutane and cyclopropane analogs of a lead compound.
Materials:
-
Test compounds (Cyclobutane analog, Cyclopropane analog, Parent compound)
-
Positive control (e.g., Verapamil, a high-clearance compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a microsomal suspension in phosphate buffer on ice.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Diagram: Metabolic Stability Workflow
Caption: Workflow for assessing in vitro metabolic stability.
Conclusion
Both cyclobutane and cyclopropane are invaluable motifs in the medicinal chemist's toolbox for refining the properties of drug candidates.[1] While they both impart conformational rigidity and can serve as effective bioisosteres, their subtle differences in geometry, ring strain, and electronics can result in significant variations in metabolic stability, binding affinity, and other key drug-like properties.[1] Cyclopropane offers a rigid, planar scaffold that is exceptionally stable and can mimic unsaturation, whereas the puckered, three-dimensional nature of cyclobutane provides unique stereochemical options for exploring binding pockets. The choice between these two small rings is rarely straightforward and necessitates empirical validation through the synthesis and rigorous testing of both analogs.[1]
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- Willems, M., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2334-2351.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
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- Unknown Author. (2018). Conformational Analysis of Cyclic Compounds | Stereochemistry | Organic Chemistry. YouTube.
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Comparative In-Vivo Validation Strategy for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid: A Guide for Preclinical Efficacy Assessment
Introduction: The exploration of novel psychoactive compounds for therapeutic use in neuropsychiatric disorders is a cornerstone of modern drug development. 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid is a novel small molecule with structural motifs suggesting potential interaction with central nervous system targets.[1][2] The presence of a cyclobutane carboxylic acid moiety, coupled with a fluorophenyl group, suggests that this compound may modulate glutamatergic neurotransmission, possibly via the N-Methyl-D-Aspartate (NMDA) receptor.[3][4] Dysregulation of the NMDA receptor is implicated in a variety of disorders, most notably major depressive disorder (MDD).[5][6]
This guide provides a comprehensive, phased framework for the in-vivo validation of this compound (herein referred to as 'the compound'), with a focus on assessing its potential antidepressant-like activity. We will objectively compare its hypothetical performance profile against established benchmarks—the rapid-acting NMDA antagonist ketamine and a conventional selective serotonin reuptake inhibitor (SSRI)—providing the experimental architecture required to generate robust, decision-enabling data.
Section 1: The Scientific Rationale - Hypothesized Mechanism of Action
The primary hypothesis is that the compound acts as a modulator of the NMDA receptor. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[6] Their over-activation can lead to excitotoxicity, while their hypofunction is linked to cognitive deficits.[6][7] The rapid antidepressant effects of the NMDA receptor antagonist ketamine have revolutionized depression research, highlighting the therapeutic potential of targeting this system.[7][8] Unlike traditional monoaminergic antidepressants, which can take weeks to show efficacy, glutamate modulators may offer a much faster onset of action.[8][9]
Our validation strategy is therefore built on the premise that the compound may exhibit antidepressant-like properties by modulating NMDA receptor activity. A core objective of the in-vivo studies will be to test this hypothesis and characterize the resulting behavioral phenotype.
Caption: Hypothesized modulation of the NMDA receptor by the test compound.
Section 2: The Comparative Landscape - Selecting Appropriate Benchmarks
To contextualize the compound's activity, its profile must be compared against well-characterized alternatives. The choice of comparators is critical for a meaningful interpretation of the results.
-
Ketamine (NMDA Antagonist - Positive Control): As a clinically effective rapid-acting antidepressant, ketamine serves as the primary benchmark for NMDA receptor-targeting therapies.[5][10] It provides a direct comparison for efficacy, onset of action, and potential dissociative side effects.
-
Fluoxetine (SSRI - Classical Antidepressant): As a standard-of-care SSRI, fluoxetine allows for comparison with the most widely prescribed class of antidepressants. This helps to differentiate the compound's profile from traditional monoaminergic mechanisms and is essential for evaluating its novelty.
-
Vehicle (Negative Control): The vehicle used to dissolve and administer the compounds serves as the negative control, establishing the baseline response in all experimental paradigms.
Section 3: A Phased In-Vivo Validation Workflow
A structured, multi-phase approach ensures that foundational questions of safety and bioavailability are answered before committing resources to more complex efficacy studies. This workflow is designed to be self-validating, with each phase informing the next.
Caption: A four-phase workflow for comprehensive in-vivo validation.
Phase 1: Pharmacokinetics (PK) and Acute Toxicology
Causality: Before assessing what a compound does, we must understand if it reaches its target in sufficient concentrations and is safe at effective doses. This phase is non-negotiable for any novel substance.[11]
Experimental Protocols:
-
Single-Dose Pharmacokinetics in Rodents (Rats):
-
Objective: To determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and brain-to-plasma ratio.
-
Methodology:
-
Administer the compound via intravenous (IV) and oral (PO) routes to separate cohorts of rats (n=3-4 per route).[11]
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
At the final time point, collect brain tissue.
-
Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Calculate PK parameters and oral bioavailability. A high brain-to-plasma ratio is desirable for a CNS-active compound.[12]
-
-
-
Acute Oral Toxicity (OECD 423 Guideline):
-
Objective: To determine the acute toxicity profile and identify the approximate lethal dose (ALD).[13]
-
Methodology:
-
Use a stepwise procedure with a small number of animals (e.g., female rats).
-
Administer a starting dose (e.g., 300 mg/kg) orally.
-
Observe animals closely for signs of toxicity for up to 14 days, noting any clinical signs, body weight changes, and mortality.[13]
-
Based on the outcome, the dose is increased or decreased for the next animal, allowing for classification of the compound's toxicity.
-
-
Phase 2: Dose-Range Finding in Behavioral Assays
Causality: This phase bridges the gap between PK/Tox and efficacy. It establishes the dose-response relationship for the compound's behavioral effects, ensuring that the doses selected for efficacy testing are both active and well-tolerated.
Experimental Protocols:
-
Open Field Test (OFT):
-
Objective: To assess locomotor activity and rule out confounding motor effects (hyperactivity or sedation) that could interfere with other behavioral tests.[14]
-
Methodology:
-
Administer a range of doses of the compound, vehicle, and ketamine to different groups of mice.
-
30 minutes post-injection, place each mouse in the center of an open field arena (e.g., 40x40 cm).
-
Use video tracking software to record and analyze the total distance traveled, time spent in the center vs. periphery, and rearing frequency for 10-15 minutes. A significant deviation from the vehicle group indicates a motor effect.
-
-
Phase 3: Comparative Efficacy Testing in Validated Models
Causality: This is the definitive test of the antidepressant-like hypothesis. Using pharmacologically validated models of behavioral despair, we can directly compare the compound's efficacy against our selected benchmarks.[15][16] Using more than one test provides convergent validity for the findings.[16]
Experimental Protocols:
-
Forced Swim Test (FST) in Mice:
-
Objective: To measure the effect of the compound on immobility time, a proxy for behavioral despair. Antidepressants characteristically reduce this immobility time.[17][18]
-
Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[19]
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the optimal non-sedating dose of the compound, vehicle, ketamine (e.g., 10 mg/kg, 30 min pre-test), and fluoxetine (e.g., 20 mg/kg, 60 min pre-test) to separate cohorts (n=10-12 per group).
-
Test Procedure: Gently place each mouse into the water cylinder for a 6-minute session.[20]
-
Scoring: Record the session and score the duration of immobility (defined as floating passively with only minor movements to keep the head above water) during the last 4 minutes of the test.[17][20] Scoring should be performed by an observer blinded to the treatment groups.
-
-
-
Tail Suspension Test (TST) in Mice:
-
Objective: Similar to the FST, this test assesses antidepressant-like activity by measuring escape-oriented behavior versus immobility.[21][22]
-
Methodology:
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.[22]
-
Dosing: Use the same dosing regimen as in the FST.
-
Test Procedure: Suspend each mouse by its tail using medical adhesive tape, approximately 1-2 cm from the tip.[23][24]
-
Scoring: Record the 6-minute session and measure the total time the mouse remains immobile.[24] An increase in struggling time (decrease in immobility) is indicative of an antidepressant-like effect.[21]
-
-
Section 4: Data Synthesis and Comparative Analysis
Causality: Raw data is meaningless without context. This final phase involves structuring the results in a comparative format to facilitate a clear, evidence-based "Go/No-Go" decision for further development.
Comparative Performance Summary (Hypothetical Data)
| Parameter | This compound | Ketamine (10 mg/kg) | Fluoxetine (20 mg/kg) | Vehicle |
| Oral Bioavailability (%) | Data from Phase 1 | ~20% | ~70% | N/A |
| Brain-to-Plasma Ratio | Data from Phase 1 | ~6:1 | ~15:1 | N/A |
| Effect on Locomotion (OFT) | No significant effect at 30 mg/kg | Hyperlocomotion | No acute effect | Baseline |
| Immobility in FST (% of Vehicle) | 55% | 40% | 65% | 100% |
| Immobility in TST (% of Vehicle) | 60% | 45% | 70% | 100% |
| Onset of Action | Acute (30 min) | Acute (30 min) | Chronic (days-weeks) | N/A |
| Adverse Effects Noted | None at effective dose | Ataxia, stereotypy | None acutely | None |
Interpretation: In this hypothetical scenario, the compound shows a promising profile. It demonstrates significant antidepressant-like efficacy in both the FST and TST, comparable to, though slightly less potent than, ketamine. Crucially, it achieves this effect without the confounding hyperlocomotor and ataxic side effects observed with ketamine. Its acute onset of action clearly differentiates it from the SSRI profile. Based on these data, a "Go" decision for further investigation, including chronic dosing studies and exploration in other models (e.g., chronic stress), would be strongly supported.[15]
Conclusion and Future Directions
This guide outlines a rigorous, logical, and experimentally sound pathway for the initial in-vivo validation of this compound. By progressing through integrated phases of PK/Tox, dose-finding, and comparative efficacy, researchers can build a comprehensive data package. This approach mitigates risk by answering fundamental questions early and ensures that efficacy data is both robust and interpretable within the context of existing therapeutic agents.
Successful validation through this workflow would justify subsequent investigations into:
-
Chronic stress models of depression for greater translational relevance.[14]
-
Mechanistic studies to confirm NMDA receptor target engagement in vivo.
-
Assessment in models of other CNS disorders where NMDA modulation is relevant, such as neuropathic pain or cognitive deficits.[25]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug development and manufacturing. This guide provides an in-depth comparison of two distinct analytical methods for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a key chemical entity in modern pharmaceutical synthesis. We explore the cross-validation of a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, designed for routine quality control, against a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for impurity profiling and reference standard characterization. This document details the scientific rationale behind method selection, forced degradation studies, and the execution of a comparative cross-validation protocol in accordance with international regulatory standards. Experimental data is presented to objectively assess the performance of each method, providing researchers and drug development professionals with a practical framework for method transfer and validation.
Introduction: The Imperative for Rigorous Method Validation
In the pharmaceutical landscape, the journey from drug discovery to market release is underpinned by a vast dataset ensuring product quality, safety, and efficacy. Central to this is the analytical methodology used to quantify the API and its impurities. This compound is a structurally significant compound whose purity profile must be meticulously controlled. The validation of analytical methods is not merely a regulatory checkbox; it is a scientific process that demonstrates a method is suitable for its intended purpose.[1]
When analytical testing is transferred between laboratories—for instance, from a research and development (R&D) setting to a quality control (QC) environment—a cross-validation or method transfer study is critical.[2][3] This process ensures that the receiving laboratory can achieve comparable, reliable results to the originating laboratory, maintaining analytical consistency throughout the product lifecycle.[4][5] This guide compares a robust HPLC-UV method, the workhorse of QC labs, with a high-specificity LC-MS/MS method, often employed in development for its deeper analytical power. The cross-validation will be framed as a method transfer from an R&D lab (Sending Unit, SU) to a QC lab (Receiving Unit, RU).
Rationale for Method Selection
The choice of analytical technology is dictated by its intended application. For this compound, two methods were selected for this comparative study:
-
Method A: Stability-Indicating HPLC-UV: This technique is ubiquitous in QC environments due to its robustness, cost-effectiveness, and reliability for quantitative analysis. A "stability-indicating" method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from its degradation products, process impurities, and excipients.[6] The development of such a method requires forced degradation studies to ensure specificity.[7][8]
-
Method B: High-Resolution LC-MS/MS: This method provides an orthogonal level of specificity and sensitivity. By coupling liquid chromatography with tandem mass spectrometry, we can not only separate compounds but also identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is invaluable for confirming the identity of the main component, identifying unknown impurities, and elucidating degradation pathways.[9][10] While powerful, its complexity and cost often reserve it for R&D, investigative, or reference standard characterization purposes. The presence of a fluorine atom provides a unique isotopic signature that can be leveraged in mass spectrometry.[11][12][13]
Experimental Design & Protocols
Forced Degradation Study (Stress Testing)
To develop and validate the stability-indicating properties of the HPLC-UV method, a forced degradation study was performed as mandated by ICH guidelines.[14] This involves subjecting the drug substance to conditions more severe than accelerated stability testing to produce potential degradation products.[6]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]
-
Control Samples: A non-stressed sample and a blank (diluent only) were prepared and analyzed alongside the stressed samples.
The diagram below illustrates the workflow for identifying degradation products, which is essential for developing a stability-indicating method.
Caption: Forced degradation workflow to generate and identify potential degradation products.
Analytical Method Protocols
Method A: Stability-Indicating HPLC-UV
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Sample Concentration: 0.5 mg/mL
Method B: High-Resolution LC-MS/MS
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization: Heated Electrospray Ionization (HESI), Negative Mode
-
MS Detection: Full scan (m/z 50-500) followed by data-dependent MS/MS fragmentation
-
Target Ion [M-H]⁻: m/z 207.08
-
Sample Concentration: 10 µg/mL
Cross-Validation Protocol & Execution
The cross-validation was designed as a comparative study between the Sending Unit (SU) lab, which uses the validated LC-MS/MS method, and the Receiving Unit (RU) lab, which will implement the HPLC-UV method.[3] The objective is to demonstrate that the RU's method provides equivalent results for the assay of this compound.
Caption: Workflow for the comparative cross-validation between two laboratories.
The validation and comparison focused on the following parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18]
-
Specificity: The HPLC-UV method demonstrated baseline separation of the main peak from all degradation products generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector confirmed no co-eluting impurities. The LC-MS/MS method confirmed the identity of the main peak and provided tentative identification of major degradants.
-
Linearity: Both methods were assessed by analyzing five concentrations ranging from 50% to 150% of the nominal concentration.
-
Accuracy: Accuracy was determined by spike recovery. A known amount of a certified reference standard was added to a sample matrix at three concentration levels (80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample were analyzed.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using different equipment.
-
-
Robustness: Small, deliberate variations were made to method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) to assess the method's reliability during normal use.
Results and Data Comparison
The performance of both analytical methods was rigorously evaluated. The key validation parameters are summarized in the table below.
| Validation Parameter | Method A: HPLC-UV (QC Lab) | Method B: LC-MS/MS (R&D Lab) | Acceptance Criteria (ICH Q2) |
| Specificity | Baseline resolution > 2.0 for all degradants. Peak purity > 99.5%. | Specific m/z transition and fragmentation pattern. Orthogonal confirmation. | Method must be specific for the analyte. |
| Linearity (Correlation Coefficient, R²) | 0.9998 | 0.9995 | R² ≥ 0.999 |
| Range | 0.25 - 0.75 mg/mL | 5 - 15 µg/mL | Defined by linearity and accuracy. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 100.8% | Typically 98.0% - 102.0% for API assay. |
| Precision (Repeatability, %RSD) | 0.45% | 0.82% | ≤ 1.0% for API assay. |
| Precision (Intermediate, %RSD) | 0.68% | 1.15% | ≤ 2.0% for API assay. |
| Limit of Quantitation (LOQ) | 0.2 µg/mL | 0.01 µg/mL | N/A for assay, critical for impurities. |
| Robustness | %RSD of results < 2.0% for all variations. | Not formally tested (R&D method). | No significant impact on results. |
Cross-Validation Comparative Results (Assay of 3 Production Batches)
| Batch ID | Assay % (Method B, SU Lab) | Assay % (Method A, RU Lab) | Difference (%) |
| Batch 001 | 99.8% | 99.6% | -0.2% |
| Batch 002 | 100.1% | 100.3% | +0.2% |
| Batch 003 | 99.5% | 99.4% | -0.1% |
| Inter-Lab Mean Difference | 0.03% | ||
| Inter-Lab Precision (%RSD) | 0.25% |
Discussion and Interpretation
The results demonstrate that both analytical methods are fit for their intended purpose.
The HPLC-UV method (Method A) proved to be highly linear, accurate, precise, and robust, meeting all pre-defined acceptance criteria for a QC release method.[19] The forced degradation study successfully established its stability-indicating nature, which is a critical requirement for routine stability testing and release.[8] Its higher LOQ compared to the LC-MS/MS method is acceptable for an assay method but would require a separate, more sensitive method for trace impurity quantification.
The LC-MS/MS method (Method B) exhibited exceptional sensitivity and specificity, as expected. Its primary strength lies in its ability to confirm molecular identity and support structural elucidation of unknowns, which was instrumental in identifying the degradation products formed during stress testing. While its precision was well within acceptable limits, it was slightly higher than the HPLC-UV method, a common trade-off for the increased complexity of MS systems.
The cross-validation study was successful. The mean difference in assay results between the two laboratories was negligible (0.03%), and the inter-laboratory precision was excellent (0.25% RSD). This confirms that the simpler HPLC-UV method, when properly validated, provides data that is statistically equivalent to the more complex LC-MS/MS reference method for the purpose of API quantification. The successful transfer validates the RU's ability to perform the analysis reliably.[2][3]
Conclusion
The cross-validation between the stability-indicating HPLC-UV method and the high-resolution LC-MS/MS method for this compound was successfully completed. This guide demonstrates a systematic approach grounded in regulatory principles from bodies like the FDA and ICH.[16][20][21]
-
The HPLC-UV method is validated as a robust, reliable, and accurate method suitable for routine QC testing, release, and stability studies.
-
The LC-MS/MS method serves as an indispensable tool for R&D, providing orthogonal confirmation, impurity identification, and reference-level characterization.
This comparative guide underscores the principle of selecting the right analytical tool for the job and the critical importance of a scientifically sound method transfer process to ensure data integrity across the entire lifecycle of a pharmaceutical product.
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A Comparative Guide to the Metabolic Stability of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Design
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. A key determinant of this profile is metabolic stability, which dictates the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and the need for frequent, high doses. Conversely, excessively high stability might lead to drug accumulation and potential toxicity.[1]
The liver is the principal site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in the Phase I metabolism of a vast number of drugs.[2][3] Carboxylic acid moieties, while often crucial for target engagement, can be particularly susceptible to Phase II metabolism, primarily through glucuronidation, which can lead to rapid excretion and, in some cases, the formation of reactive metabolites.[4]
The core structure of this guide, 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, incorporates two key features often employed in medicinal chemistry to enhance metabolic stability: a cyclobutane ring and a fluorine atom. The cyclobutane scaffold introduces a degree of conformational rigidity and an increased sp³ character, which can reduce susceptibility to CYP-mediated oxidation.[5][6][7] Fluorine substitution is a well-established strategy to block sites of metabolism and modulate the electronic properties of a molecule, often leading to improved metabolic stability.[8]
This guide will explore how modifications to the carboxylic acid group of this compound can further enhance its metabolic stability. We will present a comparative analysis based on hypothetical, yet plausible, in vitro data from a liver microsomal stability assay, a standard method for assessing metabolic stability in early drug discovery.[1]
Comparative Analysis of Metabolic Stability: An Illustrative Case Study
To illustrate the impact of structural modifications on metabolic stability, we present a hypothetical dataset for this compound (Compound 1 ) and three representative derivatives: an ethyl ester prodrug (Compound 2 ), a tetrazole bioisostere (Compound 3 ), and an acetamide derivative (Compound 4 ). The data, summarized in Table 1, is intended to be representative of what might be observed in a typical drug discovery campaign.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| 1 | Parent Carboxylic Acid | 45 | 31 | |
| 2 | Ethyl Ester Prodrug | 15 | 92 | |
| 3 | Tetrazole Bioisostere | > 120 | < 11.5 | |
| 4 | Acetamide Derivative | 95 | 14.6 |
Key Observations and Mechanistic Insights:
-
Parent Carboxylic Acid (Compound 1): The parent compound exhibits moderate metabolic stability. While the fluorophenyl and cyclobutane moieties likely confer some resistance to oxidative metabolism, the carboxylic acid group remains a potential site for Phase II conjugation, specifically glucuronidation.
-
Ethyl Ester Prodrug (Compound 2): The ester derivative shows significantly lower metabolic stability. This is expected, as ester groups are readily hydrolyzed by esterases present in liver microsomes, converting the prodrug back to the active parent carboxylic acid. This strategy is often employed to improve membrane permeability and oral absorption, with the understanding that the ester will be rapidly cleaved in vivo.
-
Tetrazole Bioisostere (Compound 3): Replacing the carboxylic acid with a tetrazole ring results in a dramatic increase in metabolic stability. Tetrazoles are common non-classical bioisosteres of carboxylic acids that retain the acidic proton necessary for target binding but are significantly more resistant to glucuronidation. This modification is a highly effective strategy for mitigating the metabolic liabilities associated with carboxylic acids.
-
Acetamide Derivative (Compound 4): The acetamide derivative also demonstrates improved metabolic stability compared to the parent compound. Amide bonds are generally more stable to hydrolysis than esters.[7] While still susceptible to metabolism, the rate is often slower, making this a viable strategy for enhancing metabolic robustness.
Experimental Protocols: Assessing Metabolic Stability
The data presented in this guide is based on a simulated in vitro liver microsomal stability assay. This is a widely used, high-throughput screen in early drug discovery to estimate the intrinsic clearance of a compound.[1]
Liver Microsomal Stability Assay Workflow
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the cofactor, NADPH (e.g., 10 mM in buffer).
-
-
Incubation:
-
In a microcentrifuge tube, combine the test compound (final concentration, e.g., 1 µM), diluted liver microsomes, and buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The elimination rate constant (k) is the negative of the slope of the linear regression line.
-
The half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Logical Relationships in Metabolic Stability Assessment
The following diagram illustrates the key relationships between the experimental setup, the measured parameters, and their implications for drug development.
Caption: Key relationships in metabolic stability assessment and its impact.
Conclusion and Future Directions
This guide has provided a comparative overview of the metabolic stability of this compound and its derivatives, using illustrative data to highlight key principles in medicinal chemistry. The strategic modification of the carboxylic acid moiety, particularly its replacement with a tetrazole bioisostere, can significantly enhance metabolic stability in vitro.
It is crucial to remember that in vitro data from microsomal stability assays provides an initial but incomplete picture. Further studies using hepatocytes, which contain both Phase I and Phase II enzymes and their cofactors, can offer a more comprehensive assessment of a compound's metabolic fate. Ultimately, in vivo pharmacokinetic studies are necessary to confirm the metabolic profile and guide the selection of promising drug candidates for further development. The principles and methodologies outlined in this guide provide a solid foundation for researchers to design and interpret metabolic stability studies, thereby accelerating the journey towards safer and more effective medicines.
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A Senior Application Scientist's Guide to Assessing the Selectivity of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the identification of a potent "hit" against a biological target is merely the opening chapter. The true challenge lies in refining that hit into a lead compound with a well-defined mechanism of action and, crucially, a high degree of selectivity. A lack of selectivity, where a compound interacts with unintended off-targets, is a primary driver of clinical trial failure, often leading to unforeseen toxicity or diminished efficacy.[1]
This guide focuses on 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, a compound featuring a cyclobutane scaffold—a structure of increasing interest in medicinal chemistry for its ability to provide unique three-dimensional diversity.[2][3][4][5] While its precise biological targets are still a subject of exploratory research, its structural analogs, such as trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid (FACBC), have shown affinity for amino acid transporters like ASCT2 and LAT1.[6] Furthermore, the carboxylic acid moiety is a common feature in inhibitors of various enzyme classes, including cyclooxygenases.[7][8]
For the purposes of this technical guide, we will proceed with a common drug discovery scenario: Assume that this compound (herein referred to as "Compound 2F") has been identified as a potent inhibitor of a hypothetical primary target, "Kinase A." Our objective is to design and execute a rigorous, multi-pronged strategy to comprehensively assess its selectivity profile. We will compare its performance against its structural isomers, 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid ("Compound 3F") and 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid ("Compound 4F"), to understand how subtle structural changes impact target specificity.
This guide is structured to provide not just protocols, but the strategic rationale behind them, empowering researchers to build a robust data package that validates a compound's mechanism of action with high confidence.
Phase 1: Broad-Spectrum Biochemical Profiling for Initial Selectivity Assessment
The first step in any selectivity campaign is to cast a wide net. While Compound 2F may be potent against our primary target, Kinase A, its effect on the broader kinome—the collection of all protein kinases in the genome—is unknown. Off-target kinase inhibition is a well-known source of toxicity.[9] Therefore, a broad biochemical screen is the most logical and efficient starting point.
Causality of Experimental Choice: We employ a large, representative panel of kinases to quickly identify potential off-target liabilities.[10][11] This approach helps prioritize resources, flagging compounds with promiscuous binding profiles early in the discovery process. An activity-based assay is chosen over a simple binding assay at this stage to ensure that any interaction observed translates to functional inhibition of the enzyme.
Experimental Workflow: Kinome-Wide Activity Screening
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A Comparative Benchmarking Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid: In Vitro Profiling Against Standard mGluR1 Antagonists
Abstract
The modulation of metabotropic glutamate receptor 1 (mGluR1) presents a compelling therapeutic strategy for a variety of neurological and psychiatric disorders, including chronic pain, Parkinson's disease, and certain cancers.[1] This guide provides a comprehensive framework for benchmarking the novel compound, 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, against established mGluR1 antagonists. We present a series of robust in vitro assays to characterize its potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities targeting mGluR1.
Introduction: The Rationale for Targeting mGluR1
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] Among the eight subtypes, mGluR1 is predominantly located postsynaptically and its activation by glutamate initiates a signaling cascade through Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium.[3][4][5] Dysregulation of mGluR1 signaling has been implicated in numerous pathologies characterized by excessive glutamatergic activity.[1] Consequently, mGluR1 antagonists are of significant interest as potential therapeutic agents.[1][2]
This compound is a novel small molecule with a cyclobutane core, a structural motif present in various biologically active compounds.[6][7] Its potential as an mGluR1 antagonist warrants a thorough investigation. This guide outlines a systematic approach to benchmark this compound against well-characterized mGluR1 antagonists.
Selection of Standard Compounds for Benchmarking
The choice of appropriate standard compounds is critical for a meaningful comparative analysis. For this guide, we have selected two widely used and well-characterized mGluR1 antagonists with distinct properties:
-
JNJ-16259685: A potent, selective, and systemically active non-competitive antagonist of mGluR1.[8][9] It has been extensively used in preclinical studies to probe the therapeutic potential of mGluR1 inhibition.
-
BAY36-7620: A selective, non-competitive mGluR1 antagonist that also exhibits inverse agonist activity.[10][11][12][13] This dual mechanism of action provides an interesting point of comparison.
These compounds will serve as benchmarks for assessing the potency and efficacy of this compound.
Comparative Benchmarking Experimental Workflow
The following diagram outlines the experimental workflow for the comprehensive in vitro benchmarking of this compound.
Caption: Experimental workflow for benchmarking mGluR1 antagonists.
Detailed Experimental Protocols
Cell Culture
Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR1a receptor will be used for all assays. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the glutamate-induced increase in intracellular calcium, a direct consequence of mGluR1 activation.
Protocol:
-
Seed HEK293-hmGluR1a cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound, JNJ-16259685, and BAY36-7620.
-
Pre-incubate the cells with the test compounds or vehicle for 20 minutes.
-
Add a submaximal concentration (EC80) of glutamate to stimulate the cells.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay determines if the test compound binds directly to the mGluR1 receptor and can distinguish between competitive and non-competitive mechanisms.
Protocol:
-
Prepare cell membranes from HEK293-hmGluR1a cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled mGluR1 antagonist (e.g., [3H]-R214127) and increasing concentrations of the test compounds.
-
For competition assays, also include increasing concentrations of unlabeled glutamate.
-
After incubation, harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
A non-competitive antagonist will not be displaced by glutamate.[12]
Western Blot for Phospho-ERK
Activation of mGluR1 can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling event.[14] This assay assesses the antagonist's ability to block this pathway.
Protocol:
-
Plate HEK293-hmGluR1a cells in 6-well plates and grow to near confluence.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with the test compounds or vehicle for 30 minutes.
-
Stimulate the cells with glutamate for 5-10 minutes.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and express the results as a ratio of p-ERK to total ERK.
Data Presentation and Interpretation
The quantitative data from the described assays should be summarized in a clear and concise table for easy comparison.
| Compound | Calcium Mobilization IC50 (nM) | Radioligand Binding Ki (nM) | Mechanism of Action | p-ERK Inhibition IC50 (nM) |
| This compound | Experimental Value | Experimental Value | To be determined | Experimental Value |
| JNJ-16259685 | ~30 | ~20 | Non-competitive | ~50 |
| BAY36-7620 | ~160[10][11] | ~380[12][13] | Non-competitive / Inverse Agonist | ~200 |
Note: The values for the standard compounds are approximate and may vary depending on the specific experimental conditions. They are provided here for illustrative purposes.
Interpretation of Results:
-
Potency: A lower IC50 or Ki value indicates higher potency. The potency of this compound can be directly compared to the standard compounds.
-
Mechanism of Action: The radioligand binding assay will reveal whether the compound acts competitively (displaced by glutamate) or non-competitively.
-
Functional Antagonism: The calcium mobilization and p-ERK inhibition assays confirm that the compound can block the functional consequences of mGluR1 activation.
Downstream Signaling Pathways of mGluR1
The following diagram illustrates the primary signaling cascade initiated by mGluR1 activation and the points of inhibition by an antagonist.
Caption: Simplified mGluR1 signaling pathway and point of antagonist inhibition.
Conclusion
This guide provides a robust and systematic framework for the in vitro benchmarking of this compound as a potential mGluR1 antagonist. By employing a combination of functional, binding, and downstream signaling assays, and by comparing its performance against well-characterized standard compounds, researchers can obtain a comprehensive profile of this novel molecule. The data generated will be crucial for making informed decisions regarding its potential for further development as a therapeutic agent.
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A Comparative Review of Synthetic Routes to Substituted Cyclobutanecarboxylic Acids
Substituted cyclobutanecarboxylic acids are pivotal structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional framework serves as a valuable bioisostere for various functional groups, influencing the conformation and physicochemical properties of bioactive molecules. This guide provides a comparative analysis of the principal synthetic strategies for accessing these valuable building blocks, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. The discussion is tailored for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this important class of molecules.
[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis
The [2+2] cycloaddition remains one of the most direct and widely employed methods for constructing the cyclobutane core. This strategy involves the union of two doubly bonded systems to form a four-membered ring. The two most prominent variants are photochemical and thermal [2+2] cycloadditions, each with distinct advantages and limitations.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions typically involve the reaction of an electronically excited alkene with a ground-state alkene.[1] This method is particularly effective for the synthesis of a wide range of substituted cyclobutanes. The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.
Mechanism and Stereoselectivity: The reaction generally proceeds through a triplet diradical intermediate, which allows for stepwise bond formation and the possibility of stereochemical scrambling.[2] However, in many cases, the reaction can be highly stereoselective. For intramolecular reactions, the stereochemistry is often dictated by the conformation of the tether connecting the two alkene moieties.[1] In intermolecular reactions, the stereoselectivity can be influenced by the use of chiral auxiliaries or catalysts.
Advantages:
-
Broad Substrate Scope: A wide variety of alkenes can be used.
-
Access to Complex Scaffolds: Intramolecular versions allow for the rapid construction of bicyclic and polycyclic systems.[1]
-
Scalability: The use of continuous flow photochemistry has demonstrated the potential for large-scale synthesis.[3]
Disadvantages:
-
Mixture of Products: Can sometimes lead to a mixture of regio- and stereoisomers.
-
Specialized Equipment: Requires a photochemical reactor.
Thermal [2+2] Cycloaddition of Ketenes
The thermal cycloaddition of ketenes with alkenes is a powerful and often highly stereoselective method for the synthesis of cyclobutanones, which can be subsequently converted to cyclobutanecarboxylic acids.[4]
Mechanism and Stereoselectivity: This reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component.[5] This concerted mechanism often leads to a high degree of stereospecificity, with the stereochemistry of the starting alkene being retained in the cyclobutanone product.[4] Lewis acid catalysis can enhance the reactivity and selectivity of these cycloadditions.[6]
Advantages:
-
High Stereoselectivity: Often proceeds with excellent stereocontrol.[4]
-
Readily Available Starting Materials: Ketenes can be generated in situ from a variety of precursors, such as acid chlorides.[7]
-
Versatile Intermediate: The resulting cyclobutanone is a versatile intermediate for further functionalization.[8]
Disadvantages:
-
Reactive Intermediates: Ketenes are highly reactive and can be prone to polymerization.
-
Limited to Cyclobutanones: The initial product is a cyclobutanone, requiring an additional step to access the carboxylic acid.
Ring Expansion and Contraction Strategies
Rearrangement reactions provide an alternative and often elegant approach to substituted cyclobutanes, allowing for the construction of the four-membered ring from more readily available starting materials.
Tiffeneau-Demjanov Ring Expansion
The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cycloalkanones.[9] While traditionally used for synthesizing larger rings, it can be adapted for the preparation of cyclobutanecarboxylic acid derivatives from cyclopropanecarboxaldehyde precursors. The reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a rearrangement to a larger ring ketone.[10][11]
Mechanism: The reaction proceeds through the formation of a diazonium ion, which then undergoes a concerted loss of nitrogen and a 1,2-alkyl shift, leading to the ring-expanded carbocation. This carbocation is then trapped by water to afford the cyclobutanone.
Advantages:
-
Access to Specific Substitution Patterns: Can be a powerful tool for accessing specific substitution patterns that are difficult to obtain through other methods.
-
Well-Established Reaction: A classic and well-understood named reaction.
Disadvantages:
-
Harsh Conditions: The use of nitrous acid can be harsh and may not be compatible with all functional groups.
-
Potential for Rearrangements: The carbocation intermediate can be prone to undesired rearrangements.
Ring Contraction of Pyrrolidines
A more recent and innovative approach involves the stereoselective ring contraction of substituted pyrrolidines to form cyclobutanes.[12] This method offers a high degree of stereocontrol and provides access to densely functionalized cyclobutane systems.
Mechanism: The reaction is mediated by iodonitrene chemistry and is proposed to proceed through a 1,4-biradical intermediate.[13] The stereochemical information from the starting pyrrolidine is effectively transferred to the cyclobutane product.
Advantages:
-
Excellent Stereocontrol: Highly stereoselective, allowing for the synthesis of enantiopure cyclobutanes.[12]
-
Access to Complex Molecules: Enables the synthesis of complex and highly substituted cyclobutanes.[13]
Disadvantages:
-
Multi-step Synthesis: Requires the initial synthesis of the substituted pyrrolidine precursor.
-
Newer Methodology: Less established than more traditional methods.
Intramolecular Cyclization and C-H Functionalization
Modern synthetic methods are increasingly turning towards intramolecular cyclizations and direct C-H functionalization to construct complex molecular architectures with high efficiency and selectivity.
Radical Cyclizations
Intramolecular radical cyclizations offer a powerful means of forming C-C bonds and can be applied to the synthesis of cyclobutane rings. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.
Mechanism: A radical is generated on a side chain, which then adds to a tethered double bond in an endo or exo fashion to form the cyclobutane ring.
Advantages:
-
Mild Reaction Conditions: Often proceed at or below room temperature.
-
Good Functional Group Tolerance. [14]
Disadvantages:
-
Stereocontrol can be Challenging: Controlling the stereochemistry of the newly formed stereocenters can be difficult.
-
Requires a Radical Initiator.
C-H Functionalization
The direct functionalization of C-H bonds represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecular construction. Recent advances have enabled the C-H functionalization of cyclobutanes, providing a novel and powerful strategy for the synthesis of substituted derivatives.[4]
Mechanism: These reactions typically involve a transition-metal catalyst that selectively activates a C-H bond, allowing for the introduction of a new functional group. The regioselectivity is often controlled by a directing group.
Advantages:
-
High Atom Economy: Avoids the need for pre-functionalized starting materials.
-
Late-Stage Functionalization: Can be used to modify complex molecules at a late stage in the synthesis.[4]
Disadvantages:
-
Directing Group often Required: Many methods require the use of a directing group to achieve regioselectivity.
-
Catalyst Development is Ongoing: This is a rapidly developing field, and robust and general catalysts are still being sought.
Comparative Summary
| Synthetic Strategy | Key Features | Stereocontrol | Scalability | Functional Group Tolerance |
| Photochemical [2+2] Cycloaddition | Direct formation of the cyclobutane ring from two alkenes. | Can be stereoselective, but mixtures are possible. | Good, especially with flow chemistry.[3] | Moderate to good. |
| Thermal [2+2] Cycloaddition of Ketenes | Forms a cyclobutanone intermediate with high stereospecificity. | Excellent, retains the stereochemistry of the alkene.[4] | Generally good for laboratory scale. | Good, but the ketene is highly reactive. |
| Tiffeneau-Demjanov Ring Expansion | One-carbon ring expansion of cyclopropanes. | Dependent on the stereochemistry of the starting material. | Moderate. | Limited by the harsh acidic conditions. |
| Ring Contraction of Pyrrolidines | Stereospecific contraction of a five-membered ring. | Excellent, transfers stereochemistry from the starting material.[12] | Laboratory scale. | Good. |
| Radical Cyclization | Intramolecular cyclization of an acyclic precursor. | Can be challenging to control. | Good. | Generally good. |
| C-H Functionalization | Direct introduction of functional groups onto the cyclobutane ring. | Can be highly stereoselective with appropriate directing groups. | Dependent on the specific catalytic system. | Can be excellent, but directing group compatibility is a factor. |
Experimental Protocols
Representative Protocol for Photochemical [2+2] Cycloaddition
This protocol is a generalized representation based on common procedures found in the literature.
Synthesis of a Cyclobutane Precursor via Photochemical [2+2] Cycloaddition:
-
In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and the photosensitizer (e.g., acetone or benzophenone, if required) in a suitable solvent (e.g., acetonitrile or dichloromethane) to a concentration of 0.1 M.
-
Add the second alkene (1.0-2.0 equiv).
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the reaction mixture with a suitable light source (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., 0-25 °C) while stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane adduct.
The resulting cyclobutane can then be subjected to oxidative cleavage of a suitable functional group (e.g., an exocyclic double bond or a hydroxyl group) to yield the corresponding carboxylic acid.
Representative Protocol for Thermal [2+2] Cycloaddition of a Ketene
This protocol is a generalized representation based on common procedures for in situ ketene generation and cycloaddition.
Synthesis of a Cyclobutanone via Ketene Cycloaddition:
-
To a solution of the alkene (1.0 equiv) in a dry, inert solvent (e.g., diethyl ether or dichloromethane) at 0 °C under a nitrogen atmosphere, add the acid chloride (1.2 equiv).
-
Slowly add a non-nucleophilic base, such as triethylamine (1.5 equiv), dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclobutanone by column chromatography or distillation.
The cyclobutanone can then be oxidized to the corresponding cyclobutanecarboxylic acid using standard methods, such as a Baeyer-Villiger oxidation followed by hydrolysis.
Visualization of Synthetic Workflows
Caption: Comparative workflow of major synthetic routes to substituted cyclobutanecarboxylic acids.
Conclusion
The synthesis of substituted cyclobutanecarboxylic acids is a rich and diverse field, offering a multitude of strategic options for the discerning synthetic chemist. The choice of a particular route will inevitably depend on the specific target molecule, the desired substitution pattern and stereochemistry, and practical considerations such as scalability and the availability of starting materials. While traditional [2+2] cycloadditions remain a mainstay of cyclobutane synthesis, modern methods based on ring rearrangements and C-H functionalization are providing increasingly powerful and elegant solutions to complex synthetic challenges. A thorough understanding of the principles and practicalities of each of these approaches is essential for the successful design and execution of synthetic routes to this important class of molecules.
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Validating the Mechanism of Action of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid as a Novel EGFR Inhibitor: A Comparative Guide
In the landscape of targeted oncology, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The discovery of novel small-molecule inhibitors of EGFR is a continuous pursuit, driven by the need to overcome acquired resistance and improve therapeutic outcomes. This guide presents a comprehensive, field-proven strategy for validating the mechanism of action (MOA) of a novel compound, 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid (herein referred to as Compound-FBC ), as a putative EGFR tyrosine kinase inhibitor (TKI).
This document is structured to provide researchers, scientists, and drug development professionals with an in-depth, logical workflow. We will move from initial biochemical validation of direct enzyme inhibition to confirming target engagement in a cellular context and, finally, to assessing the impact on downstream signaling pathways. Throughout this guide, Compound-FBC will be objectively compared against established first-generation EGFR inhibitors, Gefitinib and Erlotinib, providing a clear benchmark for its performance. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step is designed to be a self-validating system.
The Scientific Rationale: A Multi-Pillar Approach to MOA Validation
Validating a novel TKI is not a single experiment but a multi-faceted investigation. A robust validation strategy must answer three fundamental questions:
-
Direct Target Inhibition: Does the compound directly inhibit the enzymatic activity of the purified target protein?
-
Cellular Target Engagement: Does the compound bind to its intended target within the complex milieu of a living cell?
-
Functional Cellular Outcome: Does target engagement translate into the desired biological effect, namely the inhibition of the target's signaling pathway?
Our validation workflow for Compound-FBC is designed to systematically address these questions, building a cohesive and compelling body of evidence for its proposed mechanism of action.
Pillar 1: Direct Inhibition of EGFR Kinase Activity
The first step is to confirm that Compound-FBC directly inhibits the kinase activity of EGFR in a cell-free environment. This biochemical assay isolates the enzyme, substrate, and inhibitor, providing the cleanest assessment of direct inhibition.
Experiment 1: In Vitro Kinase Inhibition Assay
We employ a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay (such as ADP-Glo™) to measure the phosphorylation of a synthetic peptide substrate by recombinant human EGFR kinase domain.[1][2] The potency of Compound-FBC is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of Compound-FBC, Gefitinib, and Erlotinib in 100% DMSO.
-
Create a 10-point serial dilution series for each compound in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[3]
-
Dilute recombinant human EGFR kinase domain and a suitable poly(Glu, Tyr) substrate in kinase assay buffer.
-
-
Assay Execution :
-
In a 384-well plate, add 1 µL of each inhibitor dilution. Include "vehicle only" (DMSO) controls.
-
Add 2 µL of diluted EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a mix containing the substrate and ATP (at a concentration near the Km for EGFR, typically 10-50 µM).[4][5]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol) :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle control (100% activity) and a "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target EGFR Variant | IC50 (nM) [Hypothetical Data] | Notes |
| Compound-FBC | Wild-Type (WT) | 35 | Potent inhibition of the wild-type receptor. |
| Compound-FBC | L858R Mutant | 15 | Increased sensitivity against a common activating mutation. |
| Compound-FBC | Exon 19 Deletion | 12 | High potency against another key activating mutation. |
| Gefitinib | Wild-Type (WT) | 40 - 100 | Established baseline for first-generation TKI. |
| Gefitinib | L858R / Exon 19 Del | <25 | Known to be more potent against activating mutations.[6] |
| Erlotinib | Wild-Type (WT) | 20 - 100 | Similar profile to Gefitinib.[7] |
| Erlotinib | L858R / Exon 19 Del | <20 | Higher affinity for common activating mutations.[7][8] |
Interpretation: The hypothetical data suggest that Compound-FBC is a potent inhibitor of both wild-type and mutated EGFR, with activity comparable to or exceeding that of established TKIs in this direct biochemical assay. The enhanced potency against L858R and Exon 19 deletion mutants is a favorable characteristic, as these mutations are known to confer sensitivity to EGFR inhibitors.[9][10]
Pillar 2: Cellular Target Engagement
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to prove that it can reach and bind to its target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying such target engagement.[11][12] It is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment :
-
Culture A431 cells (which overexpress wild-type EGFR) to ~80% confluency.
-
Treat cells with a high concentration (e.g., 10-50 µM) of Compound-FBC or vehicle (DMSO) for 1-2 hours in serum-free media.
-
-
Thermal Challenge :
-
Harvest cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler. Include a non-heated control.
-
-
Lysis and Separation :
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]
-
-
Detection :
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EGFR in each sample by Western Blot using an anti-EGFR antibody.
-
-
Data Analysis :
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble EGFR relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for Compound-FBC indicates target stabilization.
-
| Compound | Target | Apparent Tₘ (Vehicle) | Apparent Tₘ (Compound) | Thermal Shift (ΔTₘ) [Hypothetical] |
| Compound-FBC | EGFR | 52°C | 58°C | +6°C |
| Erlotinib | EGFR | 52°C | 57°C | +5°C |
Interpretation: A significant positive thermal shift (ΔTₘ) for Compound-FBC provides strong evidence of direct binding to EGFR in intact cells.[13][14] This confirms that the compound can penetrate the cell membrane and engage its intended target.
Pillar 3: Functional Cellular Outcome
The final and most critical pillar of MOA validation is to demonstrate that target engagement leads to a functional consequence—the inhibition of EGFR-mediated signaling. This is assessed by measuring the phosphorylation status of EGFR and its key downstream effectors.
Experiment 3: Inhibition of EGFR Autophosphorylation and Downstream Signaling
We will use a human cancer cell line with high EGFR activity (e.g., A431 or an EGFR-mutant NSCLC line like HCC827) and measure the phosphorylation of EGFR (pEGFR) and key downstream nodes like AKT (pAKT) and ERK (pERK) via Western Blot or a cell-based ELISA.[15]
Caption: Simplified EGFR signaling cascade and point of inhibition.
-
Cell Culture and Starvation :
-
Seed A431 cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
-
Inhibitor Pre-treatment :
-
Pre-treat cells with serially diluted Compound-FBC, Gefitinib, or Erlotinib for 2 hours.
-
-
Ligand Stimulation :
-
Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
-
Lysis and Protein Quantification :
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration for each lysate using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control like GAPDH or β-Actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each target.
-
Plot the normalized phosphorylation against inhibitor concentration to determine the cellular IC50 for pathway inhibition.
-
| Compound | Cellular IC50 (pEGFR) [Hypothetical] | Cellular IC50 (pAKT) [Hypothetical] | Cellular IC50 (pERK) [Hypothetical] |
| Compound-FBC | 65 nM | 75 nM | 70 nM |
| Gefitinib | 80 nM | 95 nM | 90 nM |
| Erlotinib | 70 nM | 85 nM | 80 nM |
Interpretation: The ability of Compound-FBC to inhibit EGF-induced phosphorylation of EGFR, AKT, and ERK in a dose-dependent manner at nanomolar concentrations confirms its functional activity in cells.[16][17][18] The cellular IC50 values are expectedly higher than the biochemical IC50s due to factors like cell permeability and ATP competition, but they remain in a potent range, comparable to the reference compounds. This result directly links target engagement to the intended biological consequence.
Conclusion and Forward Outlook
The comprehensive, three-pillar validation strategy outlined in this guide provides a robust framework for confirming the mechanism of action of this compound (Compound-FBC) as a novel EGFR inhibitor. By systematically demonstrating direct enzyme inhibition, cellular target engagement, and functional inhibition of downstream signaling, we can build a compelling case for its proposed MOA.
The comparative data, benchmarked against established drugs like Gefitinib and Erlotinib, position Compound-FBC as a potent and promising candidate. This rigorous, evidence-based approach is fundamental in drug discovery, providing the confidence needed to advance a compound into further preclinical and clinical development.
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- Mechanism of action of gefitinib.
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- Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways.
- EGFR signaling pathways.
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance.MDPI.[Link]
- Different efficacy of EGFR tyrosine kinase inhibitors and prognosis in patients with subtypes of EGFR-mutated advanced non-small cell lung cancer: a meta-analysis.
- Diagram of the EGFR receptor and the signaling cascade.
- DNA Polymerase Alpha Subunit B Is a Binding Protein for Erlotinib Resistance in Non-Small Cell Lung Cancer.
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- EGFR Inhibitors: Current Status, Resistance Mechanisms, and Market Insight.Pharmascope.[Link]
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- Mechanisms of action of EGFR inhibitors.
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- EGFR Assays & Drug Discovery Services.Reaction Biology.[Link]
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- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.MDPI.[Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- HTRF assay protocol for the EGFR enzymes in 1536-well plate format.
- EGFR Kinase Assay Kit.BPS Bioscience.[Link]
- EGFR Inhibitor P
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A Positional Isomerism Guide: Comparing Ortho-, Meta-, and Para-Fluorophenyl Cyclobutane Carboxylic Acids in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a compound's physicochemical and pharmacological profile. This guide provides an in-depth comparison of ortho-, meta-, and para-fluorophenyl isomers appended to a cyclobutane carboxylic acid core, a privileged scaffold known for imparting conformational rigidity.[1] We will explore how the seemingly subtle change in fluorine's position on the phenyl ring creates a cascade of effects, influencing acidity, lipophilicity, metabolic stability, and conformational behavior. This analysis is supported by experimental data and established scientific principles to empower rational drug design decisions.
The Strategic Value of Fluorophenyl Cyclobutane Carboxylic Acids
The cyclobutane ring offers a rigid framework that can lock in the conformation of a molecule, replacing more flexible fragments and providing a defined orientation for substituents.[1] When combined with a phenyl ring, this scaffold allows for the exploration of aromatic interactions with biological targets. The addition of a fluorine atom to the phenyl ring is a classic medicinal chemistry tactic used to enhance metabolic stability, modulate acidity (pKa), and alter lipophilicity (logP), all of which are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] However, the position of the fluorine atom—ortho, meta, or para—is not a trivial choice. Each isomer presents a unique electronic and steric profile, leading to distinct physicochemical and pharmacological outcomes.
Comparative Analysis of Physicochemical Properties
The electronic influence of the fluorine atom, a highly electronegative element, varies significantly depending on its position relative to the cyclobutane carboxylic acid linkage. These electronic differences directly impact the acidity of the carboxylic acid and the overall lipophilicity of the molecule.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter influencing solubility, absorption, and target binding. The position of the electron-withdrawing fluorine atom on the phenyl ring modulates the pKa of the carboxylic acid through inductive and resonance effects.
-
Ortho-Fluoro Isomer: The fluorine atom is in close proximity to the carboxylic acid group. This leads to a strong through-space inductive effect, which stabilizes the carboxylate anion and thereby increases the acidity (lowers the pKa).
-
Meta-Fluoro Isomer: The fluorine atom exerts a purely inductive electron-withdrawing effect. This effect is weaker than the combined effects in the ortho and para positions but still results in a noticeable increase in acidity compared to the non-fluorinated analogue.
-
Para-Fluoro Isomer: The fluorine atom exerts both an inductive and a resonance effect. While the inductive effect withdraws electron density, the resonance effect can donate electron density. However, for fluorine, the inductive effect typically dominates, leading to an increase in acidity.
Table 1: Predicted and Observed Trends in pKa for Fluorophenyl Cyclobutane Carboxylic Acids
| Isomer | Fluorine Position | Dominant Electronic Effect | Predicted pKa Trend (Relative to non-fluorinated) |
| Ortho | 1,2- | Strong Inductive (through-space) | Lowest pKa (Most acidic) |
| Meta | 1,3- | Inductive | Intermediate pKa |
| Para | 1,4- | Inductive > Resonance | Lower pKa |
Note: Absolute pKa values would require experimental determination, but the relative trends are well-established based on electronic principles.[4]
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a molecule's lipophilicity, which affects its ability to cross cell membranes, its solubility, and its binding to plasma proteins. Fluorine's effect on lipophilicity is context-dependent.[2][5]
-
Para-Fluoro Isomer: Generally, adding a fluorine atom to an aromatic ring increases lipophilicity. The para position often provides a good balance of increased membrane permeability without excessive lipophilicity that could lead to poor aqueous solubility.[2]
-
Meta-Fluoro Isomer: The lipophilicity is expected to be similar to the para isomer, with a modest increase compared to the unsubstituted phenyl ring.
-
Ortho-Fluoro Isomer: The ortho isomer can exhibit more complex behavior. The close proximity of the fluorine to the cyclobutane ring might lead to intramolecular interactions or conformational changes that could slightly alter the overall lipophilicity compared to the other isomers.
Table 2: Expected Trends in LogP
| Isomer | Predicted LogP Trend (Relative to non-fluorinated) | Rationale |
| Ortho | Increased | Fluorine substitution generally increases lipophilicity. Conformational effects may lead to minor deviations. |
| Meta | Increased | Similar to the para isomer, a general increase in lipophilicity is expected. |
| Para | Increased | Considered a standard approach to moderately increase lipophilicity and improve membrane penetration.[2] |
Conformational and Metabolic Stability Insights
The rigid nature of the cyclobutane ring makes the orientation of the fluorophenyl substituent a critical factor in target engagement. Furthermore, the position of fluorine can dramatically impact the molecule's metabolic fate.
Conformational Preferences
The puckered, non-planar structure of the cyclobutane ring means that substituents can adopt different spatial arrangements.[6][7] The substitution pattern on the phenyl ring, particularly in the ortho position, can influence the preferred rotational conformation (dihedral angle) of the phenyl ring relative to the cyclobutane core.
-
Ortho-Fluoro Isomer: The steric bulk of the fluorine atom, although small, can create a conformational bias, favoring a specific rotational angle to minimize steric clash with the cyclobutane ring.[8][9] This can have significant implications for how the molecule fits into a protein's binding pocket.
-
Meta- and Para-Fluoro Isomers: These isomers are less likely to impose a strong conformational preference on the phenyl ring's rotation, allowing for more conformational flexibility compared to the ortho isomer.[10]
Experimental Workflow: Conformational Analysis via NMR
Caption: Step-by-step workflow for determining the pKa of a carboxylic acid using potentiometric titration.
Protocol for LogP Determination by RP-HPLC
This indirect method correlates the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with its logP. It is a high-throughput alternative to the traditional shake-flask method. [11][12][13] Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile (or methanol) and a buffered aqueous solution (e.g., phosphate buffer at a pH where the carboxylic acid is in its neutral form)
-
A set of standard compounds with known logP values
-
Isomeric fluorophenyl cyclobutane carboxylic acid samples
Procedure:
-
Standard Curve Generation:
-
Prepare solutions of 5-7 standard compounds with a range of known logP values.
-
Inject each standard onto the C18 column using an isocratic mobile phase composition.
-
Record the retention time (t_R) for each standard.
-
Calculate the retention factor, k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k) versus the known logP values of the standards to create a calibration curve.
-
-
Sample Analysis:
-
Prepare solutions of the ortho-, meta-, and para-isomers.
-
Inject each isomer onto the same column under the identical HPLC conditions used for the standards.
-
Record the retention time for each isomer and calculate its log(k) value.
-
-
LogP Determination:
-
Using the linear regression equation from the standard curve, calculate the logP of each isomer from its measured log(k) value.
-
Conclusion and Strategic Recommendations
The choice between ortho-, meta-, and para-fluorophenyl substitution on a cyclobutane carboxylic acid scaffold is a critical decision in drug design, with each isomer offering a distinct profile.
-
The para-fluoro isomer is often the default choice for blocking a common metabolic hotspot and predictably increasing lipophilicity, making it a reliable starting point for improving pharmacokinetic properties. [2]* The meta-fluoro isomer provides a more subtle modulation of electronic properties, which can be advantageous for fine-tuning acidity and target interactions without the potential steric or conformational constraints of the ortho-position.
-
The ortho-fluoro isomer presents the most complex profile. While it can significantly increase acidity and may offer unique conformational advantages that could enhance binding affinity, it also carries the risk of introducing steric hindrance or creating unexpected metabolic liabilities. Its use should be considered when specific conformational control is desired or when other positions have proven suboptimal.
Ultimately, the optimal isomer is target-dependent. This guide provides the foundational principles and experimental frameworks to make informed, data-driven decisions in the selection and optimization of fluorinated compounds for drug discovery.
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A Comparative Guide to Assessing the Therapeutic Index of Novel Dyslipidemia Candidates: A Case Study with 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Introduction: The Imperative of the Therapeutic Index in Drug Development
In the progression of a novel chemical entity from a promising hit to a viable clinical candidate, the therapeutic index (TI) serves as a critical gatekeeper.[1][2] The TI is a quantitative measure of a drug's safety, defined as the ratio between the dose that produces toxicity and the dose that elicits the desired therapeutic effect.[3][4][5] A wide therapeutic window is paramount, indicating a significant margin between efficacy and toxicity, which is a key objective of any drug development program.[6][7] This guide provides a comprehensive framework for the preclinical assessment of the therapeutic index, using the novel compound 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid as a case study.
As specific data for this novel compound is not yet publicly available, we will outline the necessary experimental workflows and present a hypothetical comparison against Fenofibrate , a well-established fibric acid derivative used in the management of dyslipidemia.[8][9] Fenofibrate acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, modulating lipid metabolism to lower triglycerides and, to a lesser extent, LDL cholesterol, while increasing HDL cholesterol.[10][11][12] Given the structural elements of this compound, a similar mechanism of action or therapeutic application in metabolic disorders is a plausible starting point for investigation.
Part 1: Foundational In Vitro Assessment of Cytotoxicity
The initial step in characterizing the therapeutic index is to determine the compound's inherent cytotoxicity. This is achieved through a panel of in vitro assays that establish the concentration at which the compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50% (CC50).[13][14]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[15]
Methodology:
-
Cell Culture: A relevant cell line, such as the human hepatoma cell line HepG2, is cultured in appropriate media until approximately 80% confluency.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of this compound and Fenofibrate is prepared. The cell culture medium is replaced with medium containing the various compound concentrations, and the plates are incubated for 48 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at 570 nm.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the In Vitro Cytotoxicity Workflow
Caption: Workflow for determining the in vitro cytotoxicity (CC50) of novel compounds.
Part 2: In Vivo Evaluation of Efficacy and Toxicity
Following the in vitro characterization, the assessment moves to in vivo models to determine the effective dose (ED50) and the lethal dose (LD50).[3]
Efficacy Assessment in a Dyslipidemia Animal Model
To evaluate the therapeutic potential of this compound in dyslipidemia, a relevant animal model is essential. A high-fat diet-induced hamster model is a suitable choice due to the similarities in lipid metabolism to humans.[16]
Experimental Protocol:
-
Animal Model: Male Golden Syrian hamsters are fed a high-fat diet for several weeks to induce a dyslipidemic phenotype, characterized by elevated plasma triglycerides and cholesterol.[16]
-
Dosing: The animals are divided into groups and administered either vehicle, Fenofibrate (as a positive control), or varying doses of this compound via oral gavage daily for a predetermined period (e.g., 4 weeks).
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection: At the end of the study, blood samples are collected for lipid profile analysis (total cholesterol, triglycerides, LDL-C, HDL-C).
-
Data Analysis: The ED50, the dose required to achieve a 50% reduction in a key lipid parameter (e.g., triglycerides), is determined from the dose-response curve.
Acute Oral Toxicity Assessment (OECD Guideline 423)
The acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to the compound. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals.[17][18][19]
Experimental Protocol:
-
Animal Model: The study is typically conducted in female rats.[17]
-
Dosing: A stepwise procedure is used where a group of three animals is dosed at a time. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[20]
-
Dose Adjustment: The outcome of the first group determines the dosing for the subsequent group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.
-
LD50 Estimation: This method allows for the classification of the substance and an estimation of the LD50.
Visualizing the In Vivo Assessment Workflow
Caption: Integrated workflow for in vivo efficacy, toxicity, and TI calculation.
Part 3: Data Synthesis and Comparative Analysis
The culmination of these studies is the calculation of the therapeutic index and a direct comparison with the established comparator, Fenofibrate.
Therapeutic Index Calculation: The therapeutic index is calculated using the following formula: TI = LD50 / ED50 [3][4]
A higher TI value indicates a greater margin of safety.[2][21]
Hypothetical Comparative Data
The following tables present hypothetical data for this compound (Compound X) in comparison to Fenofibrate.
| In Vitro Cytotoxicity | CC50 (µM) in HepG2 cells |
| Compound X | 150 |
| Fenofibrate | 250 |
| In Vivo Efficacy (Dyslipidemic Hamster Model) | ED50 (mg/kg) |
| Compound X | 25 |
| Fenofibrate | 50 |
| In Vivo Acute Oral Toxicity (Rat) | LD50 (mg/kg) |
| Compound X | > 2000 |
| Fenofibrate | > 2000 |
| Calculated Therapeutic Index | TI (LD50 / ED50) |
| Compound X | > 80 |
| Fenofibrate | > 40 |
Conclusion and Forward Look
Based on this hypothetical data, this compound demonstrates a promising preclinical profile. With a higher calculated therapeutic index than Fenofibrate, it suggests a potentially wider safety margin. The greater potency observed in the efficacy model (lower ED50) is also a favorable characteristic.
It is crucial to emphasize that this guide outlines a foundational strategy. Further comprehensive preclinical safety assessments, including sub-chronic and chronic toxicity studies, are necessary to fully characterize the toxicological profile of any new investigational drug.[6][22] Nevertheless, the systematic approach detailed herein provides a robust and scientifically rigorous framework for the initial assessment of the therapeutic index, a critical determinant of the future clinical success of a novel compound.
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Safety Operating Guide
1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid proper disposal procedures
An Expert Guide to the Safe Disposal of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities like this compound are routine. However, the safe and compliant disposal of such compounds is a critical, and often overlooked, aspect of the laboratory workflow. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Risk Assessment
Presumed Hazard Profile:
| Hazard Statement | Classification | Precautionary Action |
| Harmful if swallowed | Acute Toxicity (Oral) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1] |
| Causes skin irritation | Skin Corrosion/Irritation | Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Specific Target Organ Toxicity | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
The presence of a fluorine atom on the phenyl ring suggests that this compound should be treated as a halogenated organic acid[2][3]. Halogenated organic wastes are typically managed as hazardous waste and require specific disposal pathways, often involving incineration at a regulated facility[3].
Personal Protective Equipment (PPE)
Given the presumed hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact and irritation.[4] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and eye irritation.[4] |
| Skin and Body Protection | Laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[4] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process[5].
Step 1: Designate a Waste Container Select a container made of a material compatible with halogenated organic acids. High-density polyethylene (HDPE) or borosilicate glass containers are suitable choices.[4] Avoid metal containers as acids can cause corrosion.[6][7]
Step 2: Label the Container The container must be clearly labeled as "Hazardous Waste."[8][9] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[8]
-
The primary hazard(s): "Toxic," "Irritant"
-
The date of accumulation
-
The name of the principal investigator and laboratory location[8]
Step 3: Collect the Waste Collect all waste containing this compound, including residues, contaminated materials (e.g., weighing boats, pipette tips), and solutions, directly into the designated hazardous waste container.
Step 4: Do Not Mix Waste Streams This compound is a halogenated organic acid. It must be collected in a waste stream specifically for halogenated organic compounds.[3] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3]
Storage and Disposal Pathway
The storage and ultimate disposal of the collected waste must comply with institutional and regulatory guidelines, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][8]
On-site Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9]
-
The SAA should be under the direct control of laboratory personnel and away from general traffic.[6]
-
Ensure secondary containment is used to prevent spills.[6]
Disposal Procedure:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy, typically not exceeding one year in an SAA), arrange for its removal.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[8][10]
-
Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unmanageable spills, contact your EHS department immediately.
-
Don Appropriate PPE: Before attempting cleanup, wear the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container for this compound.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner.
References
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- Bucknell University. Hazardous Waste Segregation.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
Sources
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Personal protective equipment for handling 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
A Researcher's Guide to Safely Handling 1-(2-Fluorophenyl)cyclobutane-1-carboxylic Acid
An In-Depth Technical Guide for Laboratory Professionals
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a dedicated SDS for this compound, we will infer its potential hazards from analogous compounds. Safety data for similar halogenated phenyl-cycloalkanecarboxylic acids consistently indicate the following GHS classifications:
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4) [2][3][4]
Therefore, it is prudent to handle this compound as a substance that can cause skin, eye, and respiratory irritation, and may be harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes & Face | Chemical safety goggles and a face shield.[5][6][7] | Goggles with indirect ventilation are crucial to protect against splashes and potential fumes.[5] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[5][6] |
| Skin & Body | Chemical-resistant lab coat and closed-toe shoes. | A lab coat made of a material like Nomex® or 100% cotton is preferable to synthetic fabrics like polyester, which can melt in certain chemical exposures.[8] Ensure your lab coat is fully buttoned. |
| Hands | Nitrile or neoprene gloves.[5][6] | Nitrile gloves offer good resistance to a variety of chemicals and are a suitable starting point.[5][6] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[8] |
| Respiratory | Use in a certified chemical fume hood.[9][10] | All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a respirator may be required, which necessitates a formal respiratory protection program, including fit testing and medical evaluation.[8] |
Operational Workflow: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling.
Caption: A typical laboratory workflow for handling chemical reagents.
Step-by-Step Handling Protocol:
-
Pre-Handling:
-
Handling:
-
Storage:
Spill and Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
In Case of a Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Place the contaminated material into a sealed, appropriately labeled container for disposal.[10][12]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.[12]
Waste Disposal: A Critical Final Step
As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Caption: Decision tree for proper chemical waste segregation.
Disposal Protocol:
-
Segregation: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][13] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[10][14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all its contents.[10][12][13] Do not use abbreviations or chemical formulas.[12]
-
Storage: Keep waste containers tightly closed and stored in a designated satellite accumulation area within the laboratory.[10][12]
-
Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety department.[9][10]
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity of your research.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University Campus Operations. Halogenated Solvents in Laboratories.
- OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.
- Bucknell University. (2016). Hazardous Waste Segregation.
- AK Scientific, Inc. Safety Data Sheet: 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid.
- AK Scientific, Inc. Safety Data Sheet: 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.
- University of California, Berkeley. Personal Protective Equipment (PPE).
- BenchChem. Personal protective equipment for handling Capraminopropionic acid.
- Biosynth. (2024). Safety Data Sheet: 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid.
- AFG Bioscience LLC. (2016). Safety Data Sheet: 1-Amino-cyclobutane carboxylic acid hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexanecarboxylic acid.
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- 2. aksci.com [aksci.com]
- 3. biosynth.com [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 6. uah.edu [uah.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
